Chloromethylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(chloromethyl)benzamide |
InChI |
InChI=1S/C8H8ClNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) |
InChI Key |
OICLEVFBKLRJAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-(chloromethyl)benzamide: Properties, Synthesis, and Applications
Abstract
N-(chloromethyl)benzamide is a reactive chemical intermediate of significant interest to the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both an amide and a reactive chloromethyl group, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core physicochemical properties, established synthetic protocols, characteristic spectroscopic data, and key reactivity patterns of N-(chloromethyl)benzamide. The content herein is curated for researchers, chemists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the effective utilization of this reagent.
Section 1: Introduction to N-(chloromethyl)benzamide
Overview and Significance
N-(chloromethyl)benzamide serves as a potent electrophilic reagent, primarily utilized for the introduction of a benzamidomethyl moiety onto various nucleophilic substrates. The chloromethyl group (-CH₂Cl) is an excellent leaving group in nucleophilic substitution reactions, making the compound a valuable tool for N-alkylation, O-alkylation, and C-alkylation.[1] This reactivity profile is pivotal in the construction of heterocyclic systems and in the derivatization of molecules to modulate their biological activity, a common strategy in drug discovery programs. Understanding its properties and reactivity is crucial for its safe and effective application in the laboratory.
Chemical Identity
A clear identification of the molecule is the first step in any rigorous scientific endeavor. The fundamental identifiers for N-(chloromethyl)benzamide are summarized below.
| Identifier | Value | Source |
| IUPAC Name | N-(chloromethyl)benzamide | PubChem[2] |
| CAS Number | 38792-42-6 | PubChem[2][3] |
| Molecular Formula | C₈H₈ClNO | PubChem[2][3][4] |
| Molecular Weight | 169.61 g/mol | PubChem[2][3][4] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCl | PubChem[2] |
| InChIKey | CIUJQWLLGXKZQD-UHFFFAOYSA-N | PubChem[2] |
Section 2: Physicochemical Properties
The physical state and solubility of a reagent dictate the conditions required for its storage, handling, and use in chemical reactions. While comprehensive experimental data for N-(chloromethyl)benzamide is not widely published, the following table summarizes its known and computed properties.
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white solid | General observation for similar benzamide derivatives. |
| Melting Point | Not available | Data not consistently reported in public sources.[4] |
| Boiling Point | Not available | Data not consistently reported in public sources.[4] |
| Density | Not available | Data not consistently reported in public sources.[4] |
Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Low | The presence of the nonpolar benzene ring and covalent C-Cl bond reduces aqueous solubility. |
| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for reactions involving this type of reagent.[5] |
| Chloroform (CHCl₃) | Soluble | Similar polarity to dichloromethane. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Acetonitrile (CH₃CN) | Soluble | A polar aprotic solvent suitable for nucleophilic substitution reactions. |
| Ethanol / Methanol | Sparingly Soluble | May react with the chloromethyl group, especially under basic conditions. |
Section 3: Synthesis and Purification
Principle of Synthesis: The Tscherniac-Einhorn Reaction
N-(chloromethyl)benzamide is typically synthesized via a variant of the Tscherniac-Einhorn reaction. This class of reactions involves the acid-catalyzed amidoalkylation of an aromatic compound using an N-hydroxymethyl amide or a related species.[6] In the synthesis of N-(chloromethyl)benzamide, the precursor is N-(hydroxymethyl)benzamide, which is generated in situ from benzamide and formaldehyde. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl), to convert the hydroxyl group into a chloride.
The choice of a strong acid catalyst is critical as it facilitates the formation of a highly reactive acyliminium cation intermediate, which is the key electrophile in the subsequent chlorination step.[6][7]
Detailed Experimental Protocol for Laboratory Synthesis
This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize N-(chloromethyl)benzamide from benzamide.
Materials:
-
Benzamide
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser and drying tube
-
Separatory funnel
Procedure:
-
Formation of N-(hydroxymethyl)benzamide (Intermediate): In a dry round-bottom flask, suspend benzamide (1.0 eq) and paraformaldehyde (1.1 eq) in anhydrous dichloromethane.
-
Chlorination: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred mixture. Causality Note: The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize acid), and finally with brine. Trustworthiness Note: Each washing step is self-validating; for instance, the bicarbonate wash should show cessation of effervescence, indicating complete acid neutralization.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the final product.
Mechanism of Synthesis
The synthesis proceeds through a well-established electrophilic substitution mechanism. The key steps are the formation of the N-(hydroxymethyl) intermediate followed by its conversion to a reactive acyliminium cation, which is then trapped by a chloride ion.
Caption: Synthesis mechanism of N-(chloromethyl)benzamide.
Section 4: Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | ~7.4-7.9 ppm (m, 5H): Aromatic protons of the benzoyl group. ~5.5-5.8 ppm (d, 2H): Methylene protons (-CH₂Cl), deshielded by the adjacent nitrogen and chlorine. ~7.0-8.0 ppm (br s, 1H): Amide proton (-NH-), often broad and may exchange with D₂O. |
| ¹³C NMR | ~167 ppm: Amide carbonyl carbon (C=O). ~127-133 ppm: Aromatic carbons. ~45-50 ppm: Methylene carbon (-CH₂Cl), significantly downfield due to the electronegative Cl. |
| IR (cm⁻¹) | ~3300: N-H stretch (amide). ~3060: Aromatic C-H stretch. ~1650: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~700-800: C-Cl stretch. |
| MS (m/z) | 169/171 [M]⁺: Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. 105: Fragment corresponding to [C₆H₅CO]⁺ (benzoyl cation), often the base peak. 77: Fragment corresponding to [C₆H₅]⁺ (phenyl cation). |
Section 5: Chemical Reactivity and Mechanistic Insights
The Role of the Chloromethyl Group: An Electrophilic Site
The synthetic utility of N-(chloromethyl)benzamide stems from the high reactivity of the chloromethyl group.[1] The carbon atom is electrophilic due to the inductive electron withdrawal by both the adjacent chlorine atom and the amide nitrogen. This makes it highly susceptible to attack by a wide range of nucleophiles in Sₙ2-type reactions.[1]
Typical Reaction: N-Alkylation of a Heterocycle
A primary application of this reagent is the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, triazoles, pyrazoles), which are common scaffolds in pharmaceutical agents.
Caption: Generalized Sₙ2 reaction pathway.
Causality in Experimental Design: Solvent and Base Selection
-
Solvent Choice: The selection of solvent is paramount for the success of these alkylation reactions. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are preferred. Rationale: These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "bare" and more reactive. They are also sufficiently polar to facilitate the charge separation in the Sₙ2 transition state.
-
Base Selection: A non-nucleophilic base is often required, particularly when the nucleophile is a secondary amine or a weakly acidic N-H group. Rationale: The role of the base (e.g., triethylamine, potassium carbonate) is to scavenge the HCl or proton generated during the reaction, driving the equilibrium towards the product. A bulky or weak base is chosen to prevent it from competing with the primary nucleophile in attacking the electrophilic carbon.
Section 6: Safety, Handling, and Storage
Hazard Identification
N-(chloromethyl)benzamide and related compounds are classified as hazardous.[13][14]
-
Acute Toxicity: Harmful if swallowed.[13]
-
Skin Irritation: Causes skin irritation.[13]
-
Eye Irritation: Causes serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory irritation.[13]
-
Mutagenicity: Suspected of causing genetic defects.[15]
Analogy-Based Insight: Many chloromethylating agents are lachrymators (tear-producing) and should be handled with extreme caution.
Recommended Handling Procedures and PPE
Given the hazards, strict adherence to safety protocols is mandatory.[15][16]
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.[16]
-
Lab Coat: A flame-resistant lab coat is required.
-
-
Handling: Avoid creating dust.[15][17] Wash hands thoroughly after handling.[17]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.[14][16][17] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent hydrolysis.
-
Stability: The compound is sensitive to moisture. The chloromethyl group can hydrolyze to the corresponding hydroxymethyl derivative, reducing the reagent's efficacy.
References
-
ChemSynthesis. N-(chloromethyl)benzamide. Available from: [Link]
-
PubChem. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574. Available from: [Link]
-
PubChem. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12249574, N-(chloromethyl)benzamide. Available from: [Link]
-
MDPI. N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Available from: [Link]
- Zaugg, H. E., DeNet, R. W., Fraser, J. E., & Kotre, A. M. (1969). The Tscherniac-Einhorn Reaction. II. Kinetics and Mechanism. The Journal of Organic Chemistry, 34(1), 14–20.
-
Wikipedia. Tscherniak-Einhorn-Reaktion. Available from: [Link]
-
ResearchGate. Synthesis, crystal structure analysis, spectral IR, NMR UV-Vis investigations, NBO and NLO of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide with use of X-ray diffractions studies along with DFT calculations. Available from: [Link]
-
NJ.gov. Benzamide - Hazard Summary. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information. Available from: [Link]
-
PubMed. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Available from: [Link]
Sources
- 1. N-Tert-butyl-4-(chloromethyl)benzamide | 111818-35-0 | Benchchem [benchchem.com]
- 2. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-CHLOROMETHYL-BENZAMIDE | 38792-42-6 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. Tscherniak-Einhorn-Reaktion – Wikipedia [de.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(2-CHLOROETHYL)BENZAMIDE(26385-07-9) 1H NMR [m.chemicalbook.com]
- 10. N-Methylbenzamide(613-93-4) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Benzamide, N-(4-chlorophenyl)- | C13H10ClNO | CID 96646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 135654-16-9|3-(Chloromethyl)benzamide|BLD Pharm [bldpharm.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
Technical Guide: Synthesis Pathways for Chloromethylbenzamide and Derivatives
The following technical guide details the synthesis pathways for Chloromethylbenzamide isomers (specifically 3- and 4-chloromethylbenzamide) and their downstream derivatives. This guide is structured for professional chemists, emphasizing mechanistic selectivity, process safety, and scalability.
Executive Summary & Strategic Utility
Chloromethylbenzamides (CMBs) are critical "linchpin" intermediates in medicinal chemistry. They possess two distinct electrophilic sites:
-
The Amide Region: A stable structural scaffold often serving as a hydrogen bond donor/acceptor in active pharmaceutical ingredients (APIs), such as PARP or HDAC inhibitors.
-
The Benzylic Chloride: A highly reactive electrophile susceptible to SN2 displacement by amines, thiols, or alkoxides, allowing for rapid library generation (e.g., Entinostat derivatives).
The primary synthetic challenge lies in chemoselectivity . When synthesizing the core scaffold, one must preserve the benzylic chloride while forming the amide, or conversely, introduce the chloride post-amidation without degrading the amide bond.
Retrosynthetic Analysis
To design a robust synthesis, we must disconnect the target molecule at its most labile points.
Target Molecule: N-Substituted-4-(chloromethyl)benzamide[1]
Disconnection A (Acyl Chloride Pathway):
-
Logic: Disconnect the amide bond.
-
Precursors: 4-(Chloromethyl)benzoyl chloride + Amine.[1]
-
Advantage:[1][2][3][4] High convergence; commercially available starting materials.
-
Risk:[5][6] Self-alkylation or polymerization if the amine attacks the benzylic position.
Disconnection B (Functional Group Interconversion):
-
Logic: Disconnect the C-Cl bond.[7]
-
Precursors: 4-(Hydroxymethyl)benzamide + Thionyl Chloride (SOCl₂).[1]
-
Advantage:[1][2][3][4] Avoids handling highly reactive acid chlorides; milder amidation conditions earlier in the sequence.
Disconnection C (Radical Halogenation):
-
Logic: Disconnect the C-H bond of a methyl group.[7]
-
Precursors: 4-Methylbenzamide + Cl₂/Radical Initiator.[1]
-
Risk:[5][6] Low selectivity (N-chlorination vs. benzylic chlorination); difficult purification.[1]
Figure 1: Retrosynthetic disconnection strategies for this compound.
Primary Synthesis: The Acyl Chloride Route (Route A)
This is the industry-standard method due to the commercial availability of 4-(chloromethyl)benzoyl chloride (CAS: 876-08-4).[1] The critical parameter here is kinetic control to ensure the amine nucleophile attacks the acyl chloride (fast) rather than the benzylic chloride (slow).
Mechanism & Selectivity
The acyl chloride carbon is harder (more partial positive charge, sp2) and unhindered compared to the benzylic carbon. At low temperatures (<0°C), the rate of acylation (
Detailed Protocol
Reagents:
-
4-(Chloromethyl)benzoyl chloride (1.0 eq)[1]
-
Primary/Secondary Amine (1.0 eq)[1]
-
Triethylamine (TEA) or DIPEA (1.2 eq)[1]
-
Dichloromethane (DCM) or THF (Anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Purge a round-bottom flask with N₂. Dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration).
-
Cooling: Cool the amine solution to -10°C to 0°C using an ice/salt bath. Crucial: Low temperature suppresses the SN2 attack on the benzylic chloride.
-
Addition: Dissolve 4-(chloromethyl)benzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.
-
Why: High local concentration of the acid chloride relative to the amine minimizes dimer formation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (Hexane:EtOAc) or LC-MS.[1]
-
Workup:
-
Purification: Recrystallization (usually from Hexane/EtOAc) is preferred over column chromatography to avoid hydrolysis on silica.
Quantitative Data Summary:
| Parameter | Optimal Range | Impact of Deviation |
| Temperature | -10°C to 0°C | >20°C increases benzylic substitution (dimerization).[1] |
| Stoichiometry | 1:1 (Amine:Acid Cl) | Excess amine leads to SN2 displacement of Cl.[1] |
| Base | Non-nucleophilic (TEA/DIPEA) | Pyridine can sometimes cause nucleophilic catalysis issues at the benzylic position.[1] |
| Yield | 85–95% | Lower yields indicate moisture ingress (hydrolysis).[1] |
Alternative Synthesis: The Hydroxymethyl Route (Route B)
This route is preferred when the amine partner is expensive or sensitive to acid chlorides. It involves synthesizing the amide first with a hydroxyl handle, then converting it to the chloride.
Workflow
-
Amidation: React 4-(methoxycarbonyl)benzoic acid (or similar) with the amine.[1]
-
Reduction: Reduce the ester to alcohol (LiAlH₄ or LiBH₄) — Note: This reduces the amide too if not careful. Better starting material is 4-(hydroxymethyl)benzoic acid.[1]
-
Chlorination: Convert alcohol to chloride.
Protocol: Chlorination of 4-(Hydroxymethyl)benzamide
Reagents:
-
4-(Hydroxymethyl)-N-substituted-benzamide[1]
-
Thionyl Chloride (SOCl₂) (1.5 eq) or Methanesulfonyl chloride (MsCl)/LiCl.[1]
-
DCM or Chloroform.
Step-by-Step:
-
Suspend the hydroxymethyl amide in DCM.
-
Add SOCl₂ dropwise at 0°C.
-
Add a catalytic amount of DMF (Vilsmeier-Haack intermediate formation).[1]
-
Reflux for 2–4 hours. Caution: Monitor gas evolution (SO₂/HCl).
-
Evaporate solvent and excess SOCl₂. The product is often obtained as the HCl salt if the amide nitrogen is basic.
Derivatization: Nucleophilic Substitution
Once the this compound core is synthesized, it serves as a scaffold for libraries.
Common Reaction: SN2 displacement with secondary amines or thiols. Conditions:
-
Solvent: Acetonitrile or DMF.
-
Base: K₂CO₃ or Cs₂CO₃ (Cesium effect promotes solubility and reaction rate).
-
Temperature: RT to 60°C.
-
Catalyst: KI (Finkelstein reaction in situ) can accelerate sluggish reactions by converting the alkyl chloride to a more reactive alkyl iodide.
Figure 2: General derivatization workflow via SN2 mechanism.
Safety & Stability (Benzylic Chlorides)
Hazard Identification:
-
Lachrymators: Benzylic chlorides are potent eye and respiratory irritants. All operations must be performed in a fume hood.
-
Alkylation Potential: As strong alkylating agents, they are potential mutagens. Double-glove (Nitrile/Laminate) and quench all glassware with dilute NaOH before cleaning.[1]
Stability:
-
Hydrolysis: Slowly hydrolyzes in moist air to the benzyl alcohol and HCl. Store under inert atmosphere (Argon/N₂) at 4°C.
-
Self-Reaction: If the amide nitrogen has a free hydrogen (primary/secondary amide), intermolecular alkylation can occur upon prolonged storage or heating.
References
-
Preparation of 3-chloromethyl benzoic acid. Google Patents. CN105384620A.[11] Link
-
Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. BenchChem Technical Support. Link
-
Synthesis of N-Substituted Benzamide Derivatives. ResearchGate. Link
-
4-(Chloromethyl)benzoyl chloride Safety Data Sheet. PubChem. CID 70136.[6] Link[1]
-
Chlorination of amides: Kinetics and mechanisms. PubMed. Link
Sources
- 1. 3-(CHLOROMETHYL)BENZAMIDE | 135654-16-9 [chemicalbook.com]
- 2. 135654-16-9|3-(Chloromethyl)benzamide|BLD Pharm [bldpharm.com]
- 3. CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents [patents.google.com]
- 6. 4-(Chloromethyl)benzoyl chloride | C8H6Cl2O | CID 70136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents [patents.google.com]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
An In-depth Technical Guide to Investigating the Mechanism of Action of Chloromethylbenzamide Compounds as PARP Inhibitors
Abstract
The targeting of DNA damage response (DDR) pathways has emerged as a highly successful strategy in oncology. Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that exploit the concept of synthetic lethality, have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[1][2][3] The benzamide scaffold is a cornerstone of many potent PARP inhibitors, and understanding the precise mechanism of action of new derivatives, such as those derived from a chloromethylbenzamide core, is critical for their clinical development. This guide provides a comprehensive framework for researchers and drug development professionals to elucidate the mechanistic intricacies of this compound class, from initial biochemical characterization to preclinical in vivo validation. We will detail the core principles of PARP inhibition, the critical concept of PARP trapping, and a validated, multi-step experimental workflow designed to deliver a comprehensive mechanistic profile.
The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic integrity.[4] PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[5] This PARylation event serves as a scaffold to recruit other critical DNA repair factors, such as XRCC1, to orchestrate the base excision repair (BER) pathway.
In normal, healthy cells, if the BER pathway is compromised, the cell can rely on the high-fidelity homologous recombination (HR) pathway to repair the more complex and lethal double-strand breaks (DSBs) that arise from collapsed replication forks at the site of unrepaired SSBs. However, certain cancer cells, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway.[1][5]
This creates a critical vulnerability. When PARP is inhibited in these HR-deficient cells, SSBs cannot be efficiently repaired. These unrepaired SSBs escalate into DSBs during DNA replication, which the cell cannot repair due to its faulty HR machinery. This accumulation of catastrophic genomic damage forces the cell into apoptosis. This concept, where a deficiency in two different pathways simultaneously leads to cell death while a deficiency in either one alone is survivable, is known as synthetic lethality .[3] It is the foundational therapeutic principle behind the use of PARP inhibitors in BRCA-mutated cancers.
The Dual Mechanism of Benzamide-Based PARP Inhibitors
This compound derivatives, like other potent PARP inhibitors, exert their effect through a dual mechanism:
-
Catalytic Inhibition: The benzamide core mimics the nicotinamide moiety of NAD+, allowing the compound to bind competitively to the catalytic domain of PARP1 and PARP2. This prevents the synthesis of PAR chains, thereby halting the recruitment of the DNA repair machinery.[6]
-
PARP Trapping: Beyond simple catalytic inhibition, these compounds can trap the PARP1 enzyme onto the DNA at the site of the break. The inhibitor, lodged in the active site, induces a conformational change that prevents the auto-PARylation-dependent release of PARP1 from the DNA. This creates a cytotoxic DNA-protein complex that is a physical obstacle to DNA replication and transcription, further enhancing the compound's anti-tumor effect.[7][8]
Caption: Mechanism of PARP inhibition and synthetic lethality.
The Investigative Workflow: A Multi-Tiered Approach
To comprehensively characterize a novel this compound derivative, a structured, multi-tiered approach is essential. This workflow progresses from direct biochemical interactions to cellular consequences and finally to preclinical efficacy.
Caption: High-level workflow for mechanistic investigation.
Tier 1: Biochemical Assays - Confirming Direct Target Inhibition
Rationale: The foundational step is to confirm that the compound directly interacts with and inhibits its intended molecular targets, PARP1 and PARP2, and to quantify its potency. This is performed in a purified, cell-free system to eliminate confounding cellular variables.
Experiment 1.1: PARP Catalytic Activity Assay
This assay measures the enzymatic activity of PARP in the presence of varying concentrations of the inhibitor to determine the IC₅₀ (the concentration required to inhibit 50% of enzyme activity).
Detailed Protocol:
-
Reagents & Setup:
-
Recombinant human PARP1 or PARP2 enzyme.
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
Biotinylated NAD+ as the substrate.
-
Histone H1 (coated on a 96-well plate) as the protein substrate for PARylation.
-
Test compound (this compound derivative) serially diluted.
-
Known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Streptavidin-HRP conjugate for detection.
-
Chemiluminescent HRP substrate.
-
-
Procedure:
-
Add 50 µL of assay buffer containing activated DNA to each well of the histone-coated 96-well plate.
-
Add 10 µL of the serially diluted test compound or control inhibitor.
-
Add 20 µL of recombinant PARP1/2 enzyme to each well and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of biotinylated NAD+. Incubate for 60 minutes at 30°C.
-
Wash the plate 3 times with wash buffer (e.g., PBS-T) to remove unreacted components.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 60 minutes at room temperature.
-
Wash the plate 3 times again.
-
Add 100 µL of chemiluminescent substrate and immediately measure the signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
-
Experiment 1.2: PARP Trapping Assay
This assay quantifies the ability of the inhibitor to trap PARP on DNA. A fluorescence polarization (FP) assay is a common and effective method.[8]
Detailed Protocol:
-
Reagents & Setup:
-
Recombinant human PARP1 enzyme.
-
A fluorescently labeled DNA oligonucleotide duplex (e.g., FAM-labeled).
-
Assay buffer.
-
Test compound and control inhibitor (serially diluted).
-
-
Procedure:
-
In a 384-well plate, combine the PARP1 enzyme and the fluorescent DNA probe.
-
Add the serially diluted test compound or control.
-
Incubate to allow binding and trapping to occur (e.g., 30 minutes at room temperature).
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
When the inhibitor traps PARP1 on the fluorescent DNA, the resulting larger complex tumbles more slowly in solution, leading to a higher FP signal.
-
Plot the FP signal against the inhibitor concentration to determine the EC₅₀ for trapping.
-
Data Presentation: Summary of Biochemical Potency
| Compound | PARP1 Catalytic IC₅₀ (nM) | PARP2 Catalytic IC₅₀ (nM) | PARP1 Trapping EC₅₀ (nM) |
| This compound-X | 1.5 | 3.2 | 5.8 |
| Olaparib (Control) | 1.9 | 4.5 | 10.2 |
Tier 2: Cellular Assays - Validating Mechanism in a Biological Context
Rationale: Once direct enzymatic inhibition is confirmed, the next critical step is to determine if the compound is cell-permeable and engages its target within a living cell to produce the expected biological consequences.
Experiment 2.1: Cellular Target Engagement - PARylation Inhibition
This assay confirms that the compound inhibits PARP activity inside cells by measuring the levels of PAR.
Detailed Protocol:
-
Cell Culture: Use a relevant cancer cell line (e.g., HeLa or a BRCA-mutant ovarian cancer line like KURAMOCHI).
-
Treatment:
-
Pre-treat cells with various concentrations of the this compound derivative or Olaparib for 2 hours.
-
Induce DNA damage by treating with 10 mM H₂O₂ for 10 minutes to maximally activate PARP.
-
-
Lysis & Western Blot:
-
Immediately lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PAR.
-
Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Analysis: A potent inhibitor will show a dose-dependent reduction in the H₂O₂-induced PAR signal.
Experiment 2.2: Quantifying the Downstream Consequences of PARP Inhibition
These assays measure the accumulation of DNA damage and the resulting cellular fate (apoptosis, cell cycle arrest), which are the ultimate mechanistic outcomes of PARP inhibition.
Caption: Cellular consequences of PARP inhibition in HR-deficient cells.
A. DNA Damage Assessment (γH2AX Staining):
-
Rationale: To visualize and quantify the formation of DSBs, a direct consequence of PARP inhibition. Phosphorylation of histone H2AX (to form γH2AX) is an early marker of DSBs.
-
Protocol:
-
Seed cells (e.g., BRCA2-deficient Capan-1 cells) on coverslips.
-
Treat with the test compound for 24 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Mount coverslips with DAPI (to stain nuclei).
-
Image using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. An effective compound will cause a significant increase in foci.
-
B. Cell Viability Assay (Synthetic Lethality Context):
-
Rationale: To demonstrate synthetic lethality by comparing the compound's effect on an HR-deficient cell line versus its HR-proficient counterpart.
-
Protocol:
-
Seed two cell lines: one BRCA-mutant (e.g., MDA-MB-436) and one BRCA-wildtype (e.g., MDA-MB-231).
-
Treat with a range of concentrations of the test compound for 72-96 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
Plot viability against concentration to determine the IC₅₀ for each cell line. A successful compound will be significantly more potent in the BRCA-mutant line.
-
C. Apoptosis Assay (Annexin V/PI Staining):
-
Rationale: To confirm that the observed loss of viability is due to programmed cell death.
-
Protocol:
-
Treat cells with the compound for 48 hours.
-
Harvest the cells (including floating cells).
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry. Annexin V-positive cells are apoptotic.
-
Data Presentation: Summary of Cellular Activity
| Assay | Cell Line (Genotype) | Result for this compound-X |
| Viability IC₅₀ | MDA-MB-436 (BRCA1 mut) | 25 nM |
| Viability IC₅₀ | MDA-MB-231 (BRCA wt) | > 10,000 nM |
| γH2AX Foci | Capan-1 (BRCA2 mut) | >50 foci/cell at 100 nM |
| Apoptosis | MDA-MB-436 (BRCA1 mut) | 65% Annexin V+ at 100 nM |
Tier 3: In Vivo Studies - Demonstrating Preclinical Efficacy
Rationale: The final step is to evaluate the compound's anti-tumor activity and tolerability in a living organism. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are the gold standard.[9][10]
Detailed Protocol: CDX Tumor Growth Inhibition Study
-
Model System:
-
Use immunodeficient mice (e.g., NSG mice).
-
Implant a BRCA-mutant human cancer cell line (e.g., Capan-1) subcutaneously.
-
-
Study Design:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into groups (n=8-10 per group):
-
Vehicle control (e.g., oral gavage daily).
-
This compound derivative (e.g., 50 mg/kg, oral gavage daily).
-
Positive control (e.g., Olaparib, 50 mg/kg, oral gavage daily).
-
-
-
Execution:
-
Treat animals for 21-28 days.
-
Measure tumor volume with calipers twice weekly.
-
Monitor animal body weight as a measure of toxicity.
-
-
Endpoint & Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle.
-
Pharmacodynamic (PD) Analysis: Collect tumors at peak and trough drug exposure times to measure PAR levels by Western blot, confirming target engagement in the tumor tissue.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1250 ± 150 | - |
| This compound-X | 210 ± 55 | 83% |
| Olaparib | 280 ± 70 | 78% |
Conclusion
The systematic investigation of a novel this compound derivative requires a logical progression from biochemical validation to cellular mechanism and finally to in vivo proof-of-concept. By confirming direct, potent inhibition and trapping of PARP1/2, demonstrating on-target cellular effects that lead to synthetic lethality in HR-deficient cancer cells, and validating anti-tumor efficacy in preclinical models, researchers can build a robust data package. This comprehensive approach not only elucidates the complete mechanism of action but also provides the critical, decision-driving data necessary for advancing promising new therapeutic agents toward clinical development.
References
-
Gundara, J. S., & Saul, A. (2022). PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers. Expert Opinion on Investigational Drugs, 31(5), 425-438. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Chemistry, 10, 981358. Retrieved from [Link]
-
Li, H., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564679. Retrieved from [Link]
-
Papa, A., et al. (2010). Abstract 691: In vitro and in vivo characterization of selective orally available Parp-1 inhibitors with demonstrated antitumor efficacy in BRCA negative cancer models. Cancer Research, 70(8 Supplement), 691. Retrieved from [Link]
-
Pothuri, B. (2024). PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. The American Journal of Managed Care, 30(3 Suppl), S40-S46. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
Rose, M., et al. (2012). PARP inhibitors: its role in treatment of cancer. Journal of Clinical Oncology, 30(15_suppl), e13511-e13511. Retrieved from [Link]
-
Lavrik, O. I., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. Molecules, 29(23), 5205. Retrieved from [Link]
-
Gogan, E., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 400-406. Retrieved from [Link]
-
BPS Bioscience. (2024). How To Choose the Right Assay for PARP. Technology Networks. Retrieved from [Link]
Sources
- 1. PARP inhibitors as single agents and in combination therapy: the most promising treatment strategies in clinical trials for BRCA-mutant ovarian and triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring Novel Chloromethylbenzamide Derivatives and Analogs
This guide explores the chemical space of Chloromethylbenzamide derivatives , focusing on their dual utility as versatile synthetic intermediates (electrophiles) and as pharmacophores in their own right (particularly as precursors to isoindolinones and kinase inhibitors).
Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists
Executive Summary: The this compound Scaffold
The this compound motif—comprising a benzene ring substituted with an amide group (
Its value stems from Divergent Reactivity :
-
The Amide Face: Provides critical hydrogen-bonding interactions (donor/acceptor) often required for binding to ATP pockets (kinases), NAD+ pockets (PARP), or allosteric sites.
-
The Alkyl Halide Face: The benzylic chloride is a potent electrophile, enabling rapid
diversification with amines, thiols, and alkoxides, or facilitating intramolecular cyclization to form heterocycles like isoindolinones .
This guide details the synthesis, reactivity, and medicinal application of these derivatives, moving beyond simple alkylation to advanced scaffold construction.
Synthetic Strategies & Causality
The choice of synthetic route depends heavily on the desired substitution pattern (ortho, meta, or para) and the sensitivity of the amide substituent.
A. Route 1: The Acyl Chloride Approach (Preferred)
Logic: Direct chloromethylation of benzamides is often low-yielding and regiochemically promiscuous. The superior method involves coupling (chloromethyl)benzoyl chlorides with amines. This preserves the sensitive benzylic chloride until the final step.
-
Mechanism: Nucleophilic acyl substitution.
-
Critical Control: Temperature must be kept low (
) to prevent the amine nucleophile from attacking the benzylic chloride (a competing reaction), which would lead to polymerization or dimerization.
B. Route 2: The Isoindolinone Cyclization (Ortho-Specific)
Logic: Ortho-chloromethylbenzamides are unstable as open chains; they spontaneously or base-catalytically cyclize to form isoindolin-1-ones . This is a feature, not a bug, used to synthesize pharmacophores found in immunomodulators (e.g., Lenalidomide analogs) and anticancer agents.
Diagram: Divergent Synthesis Pathways
Caption: Divergent synthesis logic. Meta/para isomers yield linear linkers; ortho isomers yield cyclic isoindolinones.
Medicinal Chemistry Applications
Case Study 1: Kinase Inhibitor Linkers (Meta/Para)
The para-chloromethylbenzamide scaffold acts as an "extended linker." The amide binds to the hinge region or solvent front, while the chloromethyl group is displaced by a solubilizing amine (e.g., morpholine, N-methylpiperazine) to reach a secondary binding pocket.
-
Target Class: EGFR, HER2, VEGFR.
-
Example: 4-(aminomethyl)benzamide derivatives have shown nanomolar potency against EGFR by positioning the solubilizing tail away from the sterically crowded ATP site.
Case Study 2: Isoindolinone Scaffolds (Ortho)
The ortho derivatives are precursors to Isoindolin-1-ones .
-
Mechanism: Intramolecular alkylation of the amide nitrogen onto the benzylic carbon.
-
Therapeutic Area:
-
p53-MDM2 inhibition: The isoindolinone core mimics the Trp-Phe-Leu triad of p53.
-
Immunomodulation: Structural analogs of thalidomide/lenalidomide.[1]
-
Case Study 3: Covalent Probes (Warheads)
While less common than acrylamides, the chloromethyl group is a "soft" electrophile. It can be used in Chemoproteomics to target hyper-reactive cysteine residues in proteins, serving as a covalent warhead for irreversible inhibition.
-
Risk: High non-specific reactivity (genotoxicity). These are typically used as tools rather than drugs in early discovery.
Experimental Protocols
Protocol A: Synthesis of N-Aryl-4-(chloromethyl)benzamides
This protocol minimizes side reactions at the benzylic position.
Reagents:
-
4-(Chloromethyl)benzoyl chloride (1.0 equiv)
-
Aniline derivative (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Preparation: Dissolve the aniline derivative and TEA in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C (Ice bath).
-
Addition: Dissolve 4-(chloromethyl)benzoyl chloride in minimal DCM. Add this solution dropwise to the amine mixture over 30 minutes.
-
Note: Slow addition at low temperature prevents the amine from attacking the
group.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Sat.
, then Brine. -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Hexane. Do not use silica column chromatography if the product is unstable.
Protocol B: Library Generation (Nucleophilic Substitution)
Conversion of the chloromethyl scaffold into a functionalized lead.
Reagents:
-
N-Aryl-4-(chloromethyl)benzamide (from Protocol A)
-
Secondary Amine (e.g., Morpholine, 2.0 equiv)
- (3.0 equiv)
-
Acetonitrile (ACN)
Step-by-Step:
-
Suspend the benzamide and
in ACN. -
Add the secondary amine.
-
Heat to 60°C for 4–6 hours.
-
Note: The chloride is highly reactive; reflux is rarely needed and may cause amide hydrolysis.
-
-
Filter off inorganic salts. Concentrate the filtrate.
-
Purify via Flash Chromatography (DCM:MeOH gradient).
Structure-Activity Relationship (SAR) Logic
When exploring this scaffold, the SAR decision tree should follow this logic:
Caption: SAR Decision Tree. Ortho-substitution drives scaffold change (cyclization); Meta/Para drives substituent optimization.
Data Summary Table: Reactivity Profile
| Position | Reactivity Mode | Primary Application | Stability |
| Ortho (2-) | Intramolecular Cyclization | Isoindolinone synthesis (e.g., Lenalidomide analogs) | Low (Spontaneous cyclization) |
| Meta (3-) | PARP Inhibitor analogs, conformational probes | Moderate | |
| Para (4-) | Kinase Inhibitors (Solvent-front reach) | High (Stable solid) |
References
-
Synthesis of Isoindolinones: Advanced Synthesis & Catalysis, 2020.[2] "Synthesis of Isoindolinones through Intramolecular Amidation of ortho-Vinyl Benzamides." Link
-
Kinase Inhibitors: Molecules, 2019.[3] "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors." Link
-
Antiviral Activity: Journal of Medicinal Chemistry, 2020. "Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors." Link
-
PARP Inhibition Context: Journal of Critical Care, 2017. "Effects of PARP Inhibitor 3-Aminobenzamide on Impaired Mesenteric Blood Flow." (Contextualizing the benzamide pharmacophore). Link
-
General Reactivity: PubChem Compound Summary, "N-(chloromethyl)benzamide." Link
Sources
comprehensive literature review of Chloromethylbenzamide research
An In-Depth Technical Guide to Chloromethylbenzamide and its Role in the Landscape of Bioactive Benzamides
Executive Summary
N-(chloromethyl)benzamide is a member of the vast benzamide family of chemical compounds. While specific research on N-(chloromethyl)benzamide itself is focused on its role as a chemical intermediate, the broader benzamide scaffold is of immense interest in medicinal chemistry and drug development. Benzamide derivatives have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] A particularly significant area of research is their function as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway.[4][5][6] This guide provides a comprehensive overview of N-(chloromethyl)benzamide, its chemical characteristics, and its place within the context of the pharmacologically significant class of benzamide derivatives, with a special focus on the mechanism of PARP inhibition.
Chemical Identity and Synthesis of N-(chloromethyl)benzamide
Physicochemical Properties
N-(chloromethyl)benzamide is a synthetic organic compound featuring a central benzamide core with a chloromethyl group attached to the amide nitrogen. This reactive chloromethyl group makes it a useful alkylating agent and an intermediate in organic synthesis.[7]
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO | [8] |
| Molecular Weight | 169.61 g/mol | [8] |
| IUPAC Name | N-(chloromethyl)benzamide | [8] |
| SMILES | C1=CC=C(C=C1)C(=O)NCCl | [8] |
| InChIKey | CIUJQWLLGXKZQD-UHFFFAOYSA-N | [8] |
| CAS Number | 38792-42-6 | [8] |
Note: Experimental data such as melting point and boiling point are not consistently reported in publicly available literature, suggesting its primary role as a synthetic intermediate rather than an end-product.[7]
Representative Synthesis
The synthesis of N-substituted benzamides can be achieved through various standard organic chemistry reactions. A common and illustrative method is the acylation of an appropriate amine precursor. For N-(chloromethyl)benzamide, a logical synthetic route involves the reaction of benzamide with formaldehyde and a chlorinating agent.
Expert Insight: The choice of a specific synthetic route in a research or industrial setting depends on factors like starting material availability, desired yield, purity requirements, and scalability. The following protocol is a generalized representation of how such a compound could be synthesized.
Protocol 1: General Procedure for Synthesis of N-Substituted Benzamides
This protocol is adapted from general methods for benzamide synthesis and illustrates a plausible route for related compounds.[1]
Objective: To synthesize an N-substituted benzamide via acylation.
Materials:
-
Benzoic acid derivative (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Substituted amine (e.g., for N-(chloromethyl)benzamide, a precursor like chloromethylamine, handled as a salt due to instability) (1.1 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂) as solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Activation of Carboxylic Acid:
-
To a solution of the benzoic acid derivative in anhydrous CH₂Cl₂ at 0°C (ice bath), add thionyl chloride dropwise.
-
Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases. This converts the carboxylic acid to the more reactive acyl chloride.
-
Remove the solvent and excess thionyl chloride in vacuo to yield the crude acyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous CH₂Cl₂.
-
In a separate flask, dissolve the substituted amine and triethylamine (as an acid scavenger) in anhydrous CH₂Cl₂.
-
Slowly add the acyl chloride solution to the amine solution at 0°C.
-
Let the reaction mixture stir at room temperature for 8-12 hours.[1]
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted benzamide.[1]
-
Validation: The structure and purity of the final compound must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to verify the presence of all expected protons and carbons and to confirm the molecular weight.[1][2]
The Broad Biological Spectrum of Benzamide Derivatives
The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. This versatility has led to the development of benzamide derivatives with a wide range of pharmacological activities.
-
Antifungal and Antibacterial Activity: Numerous studies have demonstrated the efficacy of benzamide derivatives against various pathogenic fungi and bacteria.[1][3][9] For instance, certain salicylanilides (a subclass of benzamides) show potent antimycobacterial activity.[3]
-
Anticancer Activity: Benzamide derivatives have been investigated as anticancer agents through various mechanisms, including as histone deacetylase (HDAC) inhibitors and as antagonists of the Hedgehog signaling pathway.[10][11]
-
Enzyme Inhibition: The benzamide structure is adept at fitting into the active sites of various enzymes. This has led to the development of inhibitors for targets like tyrosinase (involved in melanin production) and, most notably, Poly(ADP-ribose) Polymerase (PARP).[6][12]
-
Prokinetic Agents: Certain substituted benzamides act as selective serotonin 5-HT4 receptor agonists, which can enhance gastrointestinal motility.[13]
Mechanism of Action: Benzamides as PARP Inhibitors in the DNA Damage Response
One of the most significant and clinically relevant activities of benzamide derivatives is the inhibition of PARP enzymes.[4]
The Role of PARP in DNA Repair
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a critical enzyme in the cellular response to single-strand DNA breaks (SSBs). When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves two main functions:
-
Signaling: The PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage.
-
Chromatin Remodeling: The accumulation of negatively charged PAR chains helps to decondense the local chromatin structure, making the damaged DNA more accessible to the repair machinery.
This process is a cornerstone of the Base Excision Repair (BER) pathway.
Mechanism of Inhibition by Benzamides
Benzamide and its derivatives function as competitive inhibitors of PARP.[6][14] The benzamide core structure mimics the nicotinamide moiety of NAD+, the substrate from which PARP enzymes synthesize PAR chains.[4] By binding to the nicotinamide-binding pocket of the PARP active site, these inhibitors prevent NAD+ from binding, thereby halting the synthesis of PAR chains.
Expert Insight: This inhibition has profound consequences. Without PARylation, the recruitment of the DNA repair machinery is impaired, and SSBs are not efficiently repaired. This leads to the accumulation of unresolved SSBs. When a cell with these accumulated SSBs enters S-phase for replication, the replication fork encounters the unrepaired break, leading to its collapse and the formation of a much more lethal double-strand break (DSB). In normal cells, these DSBs can be repaired by high-fidelity pathways like Homologous Recombination (HR). However, in cancer cells with specific mutations (e.g., in BRCA1 or BRCA2 genes), the HR pathway is deficient. These cells become entirely dependent on PARP-mediated repair for survival. Inhibiting PARP in such cancer cells creates a "synthetic lethality," where the combination of the BRCA mutation and the PARP inhibitor leads to cell death, while normal cells, with their intact HR pathway, are largely spared.
Visualization: The PARP Inhibition Pathway
The following diagram illustrates the central role of PARP1 in single-strand break repair and the mechanism of its inhibition by benzamide-based inhibitors.
Caption: Mechanism of PARP inhibition by benzamide derivatives.
Key Experimental Protocols
To evaluate the efficacy of a potential PARP inhibitor like a novel this compound derivative, a series of in vitro and cell-based assays are essential.
Protocol 2: In Vitro PARP1 Inhibition Assay (Colorimetric)
Objective: To quantify the inhibitory effect of a test compound on PARP1 enzyme activity.
Principle: This assay measures the consumption of NAD+ by recombinant PARP1 in the presence of damaged DNA. The amount of remaining NAD+ is determined colorimetrically after an enzymatic cycling reaction.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a protein substrate for PARylation)
-
Damaged DNA (e.g., sonicated calf thymus DNA)
-
NAD+ solution
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
PARP inhibitor control (e.g., Olaparib, 3-Aminobenzamide)[5]
-
96-well plate
-
Assay buffer
-
NAD+ cycling mix (containing alcohol dehydrogenase) and colorimetric substrate
Methodology:
-
Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add test compounds at various concentrations (serial dilutions). Include wells for a "no inhibitor" control (DMSO vehicle) and a "positive inhibitor" control.
-
Add a mixture of histones and damaged DNA to activate the enzyme.
-
Add the PARP1 enzyme to all wells except for a "background" control.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding NAD+ solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, allowing the PARP reaction to proceed.
-
-
Quantification of NAD+:
-
Stop the PARP reaction.
-
Add the NAD+ cycling mix and substrate to all wells.
-
Incubate for 15-30 minutes to allow color development. The intensity of the color is inversely proportional to the PARP1 activity.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Safety and Handling
Compounds like N-(chloromethyl)benzamide and related reactive intermediates require careful handling in a laboratory setting.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[16]
-
Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Prevent the chemical from entering drains.[15]
Future Directions and Conclusion
N-(chloromethyl)benzamide serves as a valuable chemical building block. While it may not be an end-drug itself, its reactive nature allows for its incorporation into more complex molecules. The true potential lies in using it and similar intermediates to synthesize novel benzamide derivatives. The extensive research into benzamides as PARP inhibitors continues to be a promising area for the development of targeted cancer therapies.[4] Future research could focus on designing novel this compound derivatives with improved potency, selectivity for different PARP isoforms, and favorable pharmacokinetic properties. The principles of synthetic lethality driven by PARP inhibition remain a cornerstone of modern oncology, ensuring that the humble benzamide scaffold will continue to be a subject of intense scientific investigation for years to come.
References
-
Al-Ghorbani, M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Preprints.org. Available at: [Link]
-
MDPI. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]
-
ChemSynthesis. (2025). N-(chloromethyl)benzamide. Available at: [Link]
-
MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12249574, N-(chloromethyl)benzamide. PubChem. Available at: [Link]
-
Omicsonline. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. J Med Chem. Available at: [Link]
-
PubMed. (1998). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. PMC. Available at: [Link]
-
PubMed. (2025). Research review and transcriptomic insights into Benzalkonium chloride inhalation and disease association. Available at: [Link]
-
PubMed. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. PMC. Available at: [Link]
-
ResearchGate. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available at: [Link]
-
PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Available at: [Link]
-
PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC. Available at: [Link]
-
MDPI. (2024). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes | MDPI [mdpi.com]
- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
measuring the quantum yield of new Chloromethylbenzamide fluorophores
Executive Summary
The accurate determination of fluorescence quantum yield (
This guide moves beyond generic textbook protocols. It establishes a rigorous, self-validating workflow specifically designed for reactive benzamide fluorophores, prioritizing the Relative (Slope) Method as the benchtop standard, while addressing the specific stability controls required for this chemical class.
Part 1: Strategic Pre-Analysis & Stability Controls
Before any photon is counted, the chemical integrity of the fluorophore must be guaranteed. The chloromethyl group (
Solvent Selection Strategy
-
Avoid: Primary alcohols (Methanol, Ethanol) or water/buffers unless the specific derivative is known to be kinetically stable. Solvolysis yields the hydroxymethyl or alkoxymethyl derivative, altering the
. -
Preferred: Aprotic, polar solvents such as Acetonitrile (MeCN) , Dichloromethane (DCM) , or DMSO (spectroscopic grade).
-
Refractive Index (
): You must know the exact refractive index of your chosen solvent ( ) and your reference standard's solvent ( ) for the final calculation.
The "Kinetic Stability" Check (Mandatory)
Perform this validation step before QY measurement:
-
Prepare a dilute solution of the fluorophore (Abs
0.5) in the chosen solvent.[1] -
Monitor the UV-Vis absorption spectrum every 10 minutes for 1 hour.
-
Pass Criteria: Changes in
or Optical Density (OD) must be < 1% . -
If spectral shifts occur, the compound is reacting with the solvent. Switch to a non-nucleophilic solvent (e.g., from MeOH to MeCN).
Part 2: Experimental Protocol – The Relative (Slope) Method
The Absolute Method (Integrating Sphere) is reserved for solids or scattering samples. For solution-phase organic dyes, the Relative Method is superior due to its cancellation of systematic instrumental errors. We will use the Slope Method , which is statistically more robust than the "Single-Point" method.
Selecting the Reference Standard
Benzamide fluorophores typically emit in the UV-Blue region (350–450 nm). Match your standard to your sample’s excitation/emission range to minimize correction errors.
| Reference Standard | Solvent | Excitation | Emission Range | |
| Quinine Sulfate | 0.1 M H | 0.546 | 350 nm | 400–600 nm |
| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | 350–370 nm | 400–500 nm |
| Coumarin 153 | Ethanol | 0.38 | 400–420 nm | 480–600 nm |
| Tryptophan | Water (pH 7) | 0.14 | 280 nm | 300–400 nm |
Selection Rule: If your this compound excites at 340–360 nm, Quinine Sulfate is the industry standard.
Sample Preparation (The "Five-Point" Dilution)
To eliminate the Inner Filter Effect (IFE) —where highly concentrated molecules re-absorb emitted photons—we measure a dilution series.
-
Stock Solution: Prepare a 1 mM stock of your fluorophore.
-
Dilution Series: Prepare 5 cuvettes with increasing concentrations.
-
Target Absorbance (at
): 0.01, 0.02, 0.04, 0.06, 0.08 . -
Critical Limit: Never exceed Abs = 0.1. Above this, IFE distorts linearity.
-
-
Reference Series: Prepare the Reference Standard (e.g., Quinine Sulfate) to match these exact absorbance values at the same
.
Data Acquisition
-
Instrument: Calibrated Spectrofluorometer (e.g., Horiba Fluorolog, Edinburgh FS5).
-
Parameters:
-
Excitation Slit: 1–2 nm (Keep narrow to ensure monochromaticity).
-
Emission Slit: 2–5 nm.
-
Detector: PMT in photon-counting mode.
-
Correction: Ensure "Instrument Response Function" (IRF) correction is ON to account for detector sensitivity variations across wavelengths.
-
-
Measurement:
-
Measure the Integrated Fluorescence Intensity (
) for all 5 samples and all 5 standards. -
Integration range: Cover the entire emission peak (e.g., 380 nm to 650 nm).
-
Part 3: Data Processing & Calculation
The Slope Calculation
-
Plot Integrated Fluorescence Intensity (
) (y-axis) vs. Absorbance ( ) (x-axis). -
Perform a linear regression. The y-intercept should be zero.
-
Extract the slope (
) for the Sample ( ) and the Reference ( ).
The Quantum Yield Equation
Calculate the unknown quantum yield (
Note on Refractive Index: If your sample is in Acetonitrile (
Part 4: Visualization of Workflows
Experimental Logic Flow
This diagram illustrates the decision-making process for characterizing reactive fluorophores.
Caption: Figure 1. Decision tree for validating fluorophore stability prior to quantum yield measurement, preventing artifacts caused by the reactive chloromethyl group.
The Slope Method Visualization
Visualizing why we use the slope method (linearity check) versus a single point.
Caption: Figure 2. The "Slope Method" workflow. Linearity (R² > 0.99) confirms the absence of aggregation or inner filter effects, which often plague hydrophobic benzamide derivatives.
Part 5: Troubleshooting & Common Pitfalls
| Symptom | Probable Cause | Corrective Action |
| Non-linear Slope (concave down) | Inner Filter Effect | Dilute samples further (Abs < 0.05). |
| Non-linear Slope (concave up) | Aggregation | Change solvent or add surfactant. |
| Drifting Signal | Photobleaching or Hydrolysis | Check stability; reduce excitation slit width; use fresh solvent. |
| Reference Error | Check refractive index correction; ensure reference standard is not degraded. |
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. [Link]
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer US. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
Sources
- 1. Synthesis and Photophysical, Electrochemical, and DFT Studies of Piperidyl and Pyrrolidinyl Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iss.com [iss.com]
- 3. bangslabs.com [bangslabs.com]
- 4. researchgate.net [researchgate.net]
- 5. static.horiba.com [static.horiba.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Photophysics of Glycosylated Derivatives of a Chlorin, Isobacteriochlorin, and Bacteriochlorin for Photodynamic Theragnostics: Discovery of a Two-Photon-Absorbing Photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. edinst.com [edinst.com]
Methodological & Application
Application Notes and Protocols for Chloromethyl-Reactive Probes in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Covalent Labeling in Dynamic Cellular Imaging
Live-cell imaging has revolutionized our understanding of cellular biology by allowing researchers to observe dynamic processes in real time.[1][2] A key element in these studies is the use of fluorescent probes that can illuminate specific cellular components.[3][4] While many probes rely on non-covalent interactions, probes that form stable, covalent bonds with their targets offer unique advantages, particularly for long-term tracking and pulse-chase experiments. This guide focuses on the principles and techniques for using a class of fluorescent probes containing a chloromethyl reactive group, exemplified here by a conceptual Chloromethylbenzamide-based structure, for live-cell imaging.
The chloromethyl group is an electrophilic moiety that can react with nucleophilic residues in biomolecules, such as the thiol groups of cysteine residues in proteins, leading to a stable covalent bond. This irreversible labeling allows for the study of protein turnover, trafficking, and localization over extended periods without the concern of probe dissociation.
Principle of Action: Covalent Modification of Cellular Targets
The utility of a this compound-based probe in live-cell imaging is predicated on a two-step mechanism: cellular entry and subsequent covalent reaction with intracellular targets.
-
Cellular Permeation: The probe must be sufficiently hydrophobic to cross the plasma membrane and enter the cytoplasm. This property is often modulated by the overall chemical structure of the fluorophore.
-
Covalent Labeling: Once inside the cell, the electrophilic chloromethyl group reacts with nucleophilic residues on cellular components, primarily the sulfhydryl groups of cysteine residues in proteins, but potentially also with other nucleophiles like histidine or lysine residues, albeit typically at slower rates. This reaction forms a stable thioether bond, permanently tethering the fluorophore to the target molecule.
The specificity of labeling can be influenced by the reactivity of the chloromethyl group and the local environment of the target nucleophile.
Figure 1: Conceptual workflow of a this compound-based probe.
Core Requirements for an Effective Chloromethyl-Reactive Probe
For a chloromethyl-reactive probe to be successful in live-cell imaging, it must possess a set of optimized characteristics.
| Property | Rationale | Optimal Characteristic |
| Photostability | To withstand prolonged exposure to excitation light without significant loss of fluorescence (photobleaching).[5][6] | High quantum yield and resistance to photobleaching. |
| Cell Permeability | The probe must be able to cross the cell membrane to reach its intracellular targets. | Moderate lipophilicity. |
| Controlled Reactivity | The chloromethyl group should be reactive enough to label targets within a reasonable timeframe but not so reactive that it nonspecifically labels extracellular components or causes acute toxicity. | Tuned electrophilicity of the chloromethyl group. |
| Minimal Cytotoxicity | The probe and its reaction byproducts should not significantly perturb cell health or function. | Low toxicity at working concentrations. |
| Favorable Spectal Properties | The excitation and emission wavelengths should be compatible with standard fluorescence microscopy setups and ideally be in a range that minimizes cellular autofluorescence (e.g., red or far-red spectrum).[7] | High molar extinction coefficient, large Stokes shift. |
Detailed Application Notes and Protocols
Protocol 1: General Staining of Live Cells
This protocol provides a general framework for labeling live cells with a conceptual this compound-based probe. Note: Optimal concentrations and incubation times should be determined empirically for each cell type and specific probe.
Materials:
-
This compound-based probe stock solution (e.g., 1-10 mM in anhydrous DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on an appropriate imaging vessel. Ensure cells are healthy and actively growing.
-
Preparation of Staining Solution:
-
Prepare a fresh dilution of the probe in pre-warmed (37°C) complete cell culture medium or serum-free medium.
-
A starting concentration range of 1-10 µM is recommended. It is crucial to perform a concentration titration to find the optimal balance between signal intensity and cell health.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS to remove any residual serum.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will depend on the probe's reactivity and cell type.
-
-
Washing:
-
After incubation, remove the staining solution.
-
Wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe. This step is critical to reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence) to the cells.
-
Proceed with imaging on a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity.[8]
-
Figure 2: General workflow for staining live cells with a reactive probe.
Protocol 2: Validating Covalent Labeling using SDS-PAGE
This protocol helps to confirm that the fluorescent probe has formed a stable covalent bond with cellular proteins.
Materials:
-
Labeled and unlabeled cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and in-gel fluorescence scanning
Procedure:
-
Cell Lysis:
-
After labeling and washing as per Protocol 1, harvest the cells and prepare cell lysates from both labeled and control (unlabeled) cells.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix equal amounts of protein from each lysate with SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
-
In-Gel Fluorescence Scan:
-
Without fixing or staining the gel with traditional protein stains (like Coomassie), scan the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the probe.
-
A fluorescent signal in the lanes corresponding to the labeled cell lysate indicates that the probe is attached to proteins that have been denatured and separated by size.
-
-
Protein Staining:
-
After the fluorescence scan, the same gel can be stained with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to visualize the entire protein profile and confirm equal loading.
-
Expected Outcome: Fluorescent bands will be visible in the labeled lanes, confirming covalent attachment to proteins of various molecular weights. The control lanes should show no fluorescence.
Data Analysis and Interpretation
The analysis of images from live-cell imaging experiments requires careful consideration of the dynamic nature of the data.[9][10]
-
Qualitative Analysis: This involves observing the subcellular localization of the fluorescent signal, its dynamics over time (e.g., movement, changes in intensity), and any morphological changes in the cells.
-
Quantitative Analysis: Software tools can be used to measure various parameters[9]:
-
Intensity Measurements: Quantify the fluorescence intensity in the whole cell or specific regions of interest (ROIs).
-
Colocalization Analysis: If using multiple fluorescent probes, this can determine the degree of spatial overlap between the chloromethyl-reactive probe and a known cellular marker.
-
Tracking: Track the movement of labeled structures over time to determine velocities and trajectories.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Probe concentration is too low.- Incubation time is too short.- Inefficient cellular uptake.- Fluorophore has photobleached. | - Increase probe concentration.- Increase incubation time.- Check for appropriate cell permeability of the probe.- Use lower excitation power and/or a more photostable probe.[11] |
| High Background | - Incomplete removal of unbound probe.- Probe concentration is too high.- Nonspecific binding to the coverslip or dish. | - Perform additional wash steps.[12]- Titrate down the probe concentration.- Use coated imaging dishes (e.g., poly-D-lysine). |
| Cell Death/Toxicity | - Probe concentration is too high.- The reactive group is causing cellular stress.- Phototoxicity from excessive light exposure. | - Perform a viability assay (e.g., with propidium iodide) and reduce probe concentration.- Reduce incubation time.- Use the lowest possible excitation light intensity and exposure time.[8][13] |
| Signal is Diffuse and Non-specific | - The probe is highly reactive and labeling many cellular components without specificity.- The probe is sequestered in lipid droplets or other compartments. | - This may be an inherent property of the probe. Consider modifying the probe structure to improve specificity.- Co-stain with markers for various organelles to identify where the probe accumulates. |
References
-
Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. PubMed. Available at: [Link]
-
How golcadomide works | Bristol Myers Squibb. BMS Clinical Trials. Available at: [Link]
-
Super-resolution fluorescence imaging of organelles in live cells with photoswitchable membrane probes. ResearchGate. Available at: [Link]
-
Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Functional Probes for Live-Cell Imaging. FluoroFinder. Available at: [Link]
-
Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research. Available at: [Link]
-
Best practices: 5 steps to live-cell imaging. YouTube. Available at: [Link]
-
What is the mechanism of Chlorambucil? Patsnap Synapse. Available at: [Link]
-
Analysis of live cell images: Methods, tools and opportunities. PubMed. Available at: [Link]
-
Fluorescent labeling of proteins and a plasma membrane using cycloheptaamylose-dansyl chloride complex. PubMed. Available at: [Link]
-
Probes for Fluorescent Visualization of Specific Cellular Organelles. PubMed. Available at: [Link]
-
Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. Available at: [Link]
-
Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Fluorescent Probes for Live Cell Imaging. MDPI. Available at: [Link]
-
Live-cell microscopy – tips and tools. Journal of Cell Science. Available at: [Link]
-
CHLORAMBUCIL. Pharmaceuticals - NCBI Bookshelf - NIH. Available at: [Link]
-
Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. Available at: [Link]
-
Organic fluorescent probes for live-cell super-resolution imaging. PMC - PubMed Central. Available at: [Link]
-
Cellular behavior analysis from live-cell imaging of TCR T cell–cancer cell interactions. bioRxiv. Available at: [Link]
-
Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio. Available at: [Link]
-
Chemoenzymatic fluorescence labeling of intercellularly contacting cells using lipidated sortase A. bioRxiv. Available at: [Link]
-
Live-cell imaging and analysis reveal cell phenotypic transition dynamics inherently missing in snapshot data. PMC. Available at: [Link]
-
Synthesis and Applications of Fluorescent Probes. MDPI. Available at: [Link]
-
Chlorambucil in chronic lymphocytic leukemia: mechanism of action. PubMed. Available at: [Link]
-
Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. Available at: [Link]
-
Synthesis and applications of Rhodamine derivatives as fluorescent probes. Semantic Scholar. Available at: [Link]
-
Quick Screening and Targeted High resolution Cryo LSM Imaging| ZMCC Live Demo | Episode 20. YouTube. Available at: [Link]
-
Live cell imaging problem due to detachment of cells? ResearchGate. Available at: [Link]
-
Synthesis and biological applications of two novel fluorescent proteins-labeling probes. PubMed. Available at: [Link]
-
Fluorescent labeling strategies for molecular bioimaging. PMC - PubMed Central. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. promega.com [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probes for Fluorescent Visualization of Specific Cellular Organelles [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of live cell images: Methods, tools and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Chloromethylbenzamide-Based Probes for Robust Cytoplasmic Staining in Fixed Biological Samples
Authored by: A Senior Application Scientist
Introduction: The Rationale for Covalent Cell Staining
In the landscape of cellular imaging, achieving stable, long-term, and fixable fluorescent labeling of cells is paramount for a multitude of applications, from cell tracking and migration studies to complex co-localization experiments. Small-molecule fluorescent probes offer a versatile toolkit for these purposes.[1][2] Chloromethylbenzamide-based probes, such as the widely-used CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), are a class of fluorescent dyes designed for robust and long-term labeling of live cells.[3][4] A key feature of these probes is their ability to be retained in cells even after fixation and permeabilization procedures that are often required for subsequent immunostaining.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for using this compound-based probes in fixed-cell applications. We will delve into the mechanism of action, provide step-by-step protocols for both adherent and suspension cells, discuss critical optimization parameters, and offer troubleshooting advice to ensure high-quality, reproducible results.
Mechanism of Action: From Permeability to Covalent Retention
The efficacy of this compound probes hinges on a two-stage intracellular activation and retention process. This mechanism ensures that the fluorescent signal is not only bright but also covalently locked within the cytoplasm, preventing leakage and transfer to adjacent cells.
-
Passive Diffusion & Enzymatic Activation: The probe, in its initial diacetate form (e.g., CMFDA), is a non-fluorescent and cell-permeant molecule. It freely crosses the plasma membrane into the cytoplasm of live cells. Once inside, ubiquitous intracellular esterases cleave the acetate groups.[6] This enzymatic reaction yields a fluorescent, cell-impermeant product.
-
Covalent Conjugation: The probe contains a chloromethyl group that is mildly thiol-reactive. This group undergoes a covalent reaction with intracellular thiols, primarily on glutathione (GSH), a peptide present in high concentrations within the cytoplasm. This reaction is often catalyzed by glutathione S-transferases (GSTs).[3]
-
Fixable Signal: The resulting fluorescent conjugate is a larger, membrane-impermeant molecule that is covalently bound to intracellular components. This stable linkage ensures that the fluorescent signal is well-retained through subsequent fixation and permeabilization steps, which would typically wash out non-covalently bound dyes.[5][7]
Caption: Mechanism of this compound Probe Activation and Retention.
Critical Parameters for Optimal Staining
The success of this staining protocol relies on the careful optimization of several key parameters. Due to cellular variability, it is highly recommended to perform initial optimization experiments.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Probe Concentration | 0.5 - 25 µM | The optimal concentration is cell-type dependent. Use lower concentrations (0.5-5 µM) for short-term studies and higher concentrations (5-25 µM) for long-term cell tracking.[3] High concentrations can lead to cytotoxicity. |
| Loading Medium | Serum-Free Medium or PBS | Serum contains esterase activity that can prematurely cleave the probe extracellularly, preventing its entry into cells.[8] Avoid amine- and thiol-containing buffers.[3] |
| Incubation Time | 15 - 45 minutes | Sufficient time is needed for the probe to enter the cells and undergo enzymatic activation and covalent conjugation.[6] Over-incubation can increase background signal. |
| Incubation Temperature | 37°C | Optimal temperature for cellular metabolic activity, including esterase function, is crucial for probe activation.[3][6] |
| Fixative Choice | 2-4% Formaldehyde (Methanol-Free) | Formaldehyde is a cross-linking fixative that preserves cell morphology and retains the fluorescent signal of the probe well.[5][9][10] Methanol can also be used but may alter cell morphology differently.[11] |
| Permeabilization Agent | 0.1 - 0.5% Triton® X-100 or Saponin | Required if subsequent intracellular staining (e.g., with antibodies) is planned.[12] The choice of detergent can impact membrane integrity and antigen preservation. |
Detailed Staining and Fixation Protocol
This protocol is designed for staining live cells first, followed by fixation. This sequence is essential as the probe's activation mechanism relies on the enzymatic activity of living cells.
Required Materials and Reagents
-
This compound-based probe (e.g., CellTracker™ Green CMFDA)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Serum-Free Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Complete Cell Culture Medium (with serum and supplements)
-
Fixation Solution: 4% Methanol-Free Formaldehyde in PBS
-
Permeabilization Buffer (Optional): 0.5% Triton® X-100 in PBS
-
Adherent cells cultured on coverslips or in imaging-compatible plates
-
Suspension cells in culture
Experimental Workflow Diagram
Caption: General workflow for staining live cells followed by fixation.
Protocol Steps
Step 1: Reagent Preparation
-
Prepare a 10 mM Stock Solution: Allow the vial of the lyophilized probe to warm to room temperature. Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.[5] Mix well. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare the Working Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final working concentration (e.g., 0.5-25 µM) in pre-warmed (37°C) serum-free medium.[3] Vortex briefly to mix. It is critical to use serum-free medium for this step.[8]
Step 2: Staining Protocol for Adherent Cells
-
Grow cells on sterile glass coverslips or in imaging-grade multi-well plates to the desired confluency.
-
Aspirate the complete culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed probe working solution to the cells, ensuring the cell monolayer is completely covered.[6]
-
Incubate for 15-45 minutes at 37°C in a cell culture incubator.[3]
-
Aspirate the probe working solution.
-
Wash the cells twice with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
(Optional) Add fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C to allow for complete modification of the probe.[5]
Step 3: Staining Protocol for Suspension Cells
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed probe working solution at a suitable cell density (e.g., 1 x 10⁶ cells/mL).[6]
-
Incubate for 15-45 minutes at 37°C, with occasional gentle mixing.[6]
-
Pellet the cells by centrifugation and aspirate the probe working solution.
-
Wash the cells twice by resuspending the pellet in pre-warmed PBS or complete culture medium, followed by centrifugation.
Step 4: Fixation and Permeabilization
-
After the final wash step, remove the wash buffer.
-
Fixation: Add 4% formaldehyde in PBS to the cells. For adherent cells, ensure the monolayer is covered. For suspension cells, resuspend the pellet. Incubate for 15 minutes at room temperature.[9][12]
-
Remove the fixation solution and wash the cells three times with PBS for 5 minutes each.[12] At this stage, fixed samples can often be stored at 4°C for several days if protected from light.
-
Permeabilization (Optional): If subsequent intracellular antibody staining is required, add 0.5% Triton® X-100 in PBS to the fixed cells. Incubate for 15 minutes at room temperature.[12]
-
Wash the cells three times with PBS for 5 minutes each.
-
The cells are now ready for blocking and subsequent immunostaining, nuclear counterstaining (e.g., with DAPI), mounting, and imaging.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Staining | 1. Probe was hydrolyzed before entering cells. 2. Sub-optimal probe concentration or incubation time. 3. Low esterase activity in the specific cell type. | 1. Ensure the working solution is prepared in serum-free medium immediately before use.[8] 2. Increase the probe concentration and/or incubation time. Perform a titration experiment. 3. Increase the incubation time to allow for sufficient enzymatic cleavage. |
| High Background Signal | 1. Inadequate washing after probe loading. 2. Probe concentration is too high. | 1. Increase the number and duration of wash steps after incubation with the probe.[8] 2. Reduce the working concentration of the probe. |
| Cell Death/Toxicity | 1. Probe concentration is too high. 2. Prolonged exposure to DMSO or serum-free conditions. | 1. Titrate the probe to the lowest effective concentration. 2. Minimize the incubation time in serum-free medium and ensure the DMSO concentration in the final working solution is low (<0.5%). |
| Signal Loss After Permeabilization | 1. The probe was not fully conjugated before fixation. 2. Harsh permeabilization conditions. | 1. Consider adding a 30-minute incubation step in complete medium after probe loading and before fixation to ensure complete conjugation.[5] 2. Reduce the concentration of the detergent or the permeabilization time. Consider using a milder detergent like saponin. |
| Spectral Bleed-through in Co-staining | 1. Emission spectra of the this compound probe and other fluorophores overlap. | 1. Image single-color controls to assess bleed-through.[8] 2. Use sequential scanning on a confocal microscope or apply spectral unmixing algorithms. 3. Choose fluorophores with more distinct spectral profiles. |
References
-
Wang, B., et al. (2022). Small-molecule fluorescent probes based on covalent assembly strategy for chemoselective bioimaging. Frontiers in Chemistry, 10, 956875. [Link]
-
Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. Retrieved from [Link]
-
University of Arizona. (n.d.). CellTracker Green (CMFDA). Retrieved from [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for live/dead cell analysis with cell tracker. Retrieved from [Link]
-
Karpen, M. E., et al. (2017). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Organic & Biomolecular Chemistry, 15(38), 7999-8012. [Link]
-
FluoroFinder. (2023). Guide to Fixation and Permeabilization. Retrieved from [Link]
-
Chen, J., et al. (2024). Advances in Organic Fluorescent Probes for Intracellular Zn 2+ Detection and Bioimaging. Molecules, 29(11), 2548. [Link]
-
Corsello, S. M., et al. (2023). Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications, 14, 3217. [Link]
-
SYSY. (n.d.). Protocol for Nestin Antibody (Cat. No. 312 005) Immunocytochemistry (ICC) Fluorescence Staining - Fixed Cell. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A Smart Ru‐Locked Chemiluminescence Probe via Bioorthogonal Activation for Highly Selective, Real‐Time and Noninvasive In Vivo Imaging of Thiol Dysregulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of applications of chemical probes. Biologically active.... Retrieved from [Link]
-
Thermo Fisher Scientific. (2018). Fluorescence Microscopy Prep: Fixation for High-Quality Images. Retrieved from [Link]
-
ACS Applied Bio Materials. (2021). Fluorescent Probe for Monitoring Hydrogen Peroxide in COX-2-Positive Cancer Cells. Retrieved from [Link]
-
FEBS Network. (2023). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Activation mechanism of chemiluminescent probe 1.... Retrieved from [Link]
Sources
- 1. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Organic Fluorescent Probes for Intracellular Zn2+ Detection and Bioimaging [mdpi.com]
- 3. takara.co.kr [takara.co.kr]
- 4. network.febs.org [network.febs.org]
- 5. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
- 9. Flow Cytometry, Methanol Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 10. m.youtube.com [m.youtube.com]
- 11. BestProtocols: ICC Methanol Fixed Cells—Direct Method | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Fix, Perm, & Block | Thermo Fisher Scientific - TW [thermofisher.com]
using Chloromethylbenzamide for specific labeling of subcellular organelles
Application Note: High-Fidelity Subcellular Organelle Tracking using Chloromethylbenzamido-DiI (CM-DiI)
Part 1: Executive Summary & Mechanism of Action
1.1 The Technical Challenge Standard lipophilic membrane dyes (e.g., DiI, DiO) rely solely on hydrophobic forces for membrane retention. While excellent for live-cell imaging, they suffer from two critical failures:
-
Loss upon Fixation: Detergents (Triton X-100) and organic solvents (methanol) strip these dyes from the lipid bilayer during permeabilization.
-
Lateral Diffusion: In live cells, non-covalent dyes can diffuse promiscuously, blurring the spatial resolution required to track discrete organelles like mitochondria or lysosomes.
1.2 The Chloromethylbenzamide Solution The This compound (CM) moiety serves as a "molecular anchor." When conjugated to a fluorophore (typically the indocarbocyanine DiI, creating CM-DiI ), it transforms a passive lipid stain into a covalent, fixable reporter.
Mechanism of Fixation (Thiol-Conjugation):
-
Partitioning: The lipophilic tails of CM-DiI insert into the phospholipid bilayer of the plasma membrane or organelle membrane.
-
Nucleophilic Attack: Intracellular enzymes (Glutathione S-transferase) or physiological conditions facilitate a nucleophilic attack by the thiol (-SH) groups of membrane-associated proteins and peptides (e.g., glutathione) onto the chloromethyl group.
-
Covalent Locking: This reaction displaces the chlorine atom, forming a stable thioether bond. The dye is now covalently linked to the protein network of the organelle, rendering it resistant to detergent extraction and fixation.
Part 2: Visualization of the Labeling Logic
The following diagram illustrates the transition of CM-DiI from a surface label to a fixed organelle tracker.
Caption: Workflow showing the transformation of CM-DiI from a membrane probe to a covalently bound organelle tracker.
Part 3: Detailed Experimental Protocols
Protocol A: Specific Labeling of Moving Organelles (Axonal/Intracellular Transport)
Application: Tracking mitochondria and lysosomes in neurons or highly motile cells (e.g., fibroblasts) without cytotoxicity.
Reagents Required:
-
CM-DiI Stock: 1 mg/mL in DMSO (Store at -20°C, desicated).
-
Culture Medium: Phenol-red free (for imaging).
-
Wash Buffer: PBS (pH 7.4) or HBSS.
Step-by-Step Methodology:
-
Preparation of Working Solution:
-
Dilute the CM-DiI stock 1:1000 to 1:2000 in pre-warmed culture medium (Final concentration: 0.5 - 1 µM ).
-
Expert Tip: Do not use serum-free medium unless necessary; serum proteins help buffer the dye and reduce aggregation, ensuring uniform membrane loading.
-
-
Pulse Labeling (Loading Phase):
-
Chase Phase (Internalization):
-
Imaging or Fixation:
-
Live Imaging: Transfer to a stage-top incubator. Track "comet-like" motile particles.
-
Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Permeabilize with 0.1% Triton X-100 if performing subsequent immunocytochemistry (ICC).[1]
-
Validation: The CM-DiI signal will persist in the organelle membranes even after Triton permeabilization, unlike standard DiI.
-
Protocol B: Long-Term Lineage Tracing & Co-Culture
Application: Labeling a specific cell population (e.g., stem cells) before mixing with host tissue to track integration.
| Parameter | Condition | Rationale |
| Dye Concentration | 1–2 µM | Higher concentration required for signal retention over cell divisions. |
| Incubation | 15-30 min @ 37°C | Maximizes covalent conjugation to thiols for long-term retention. |
| Wash Steps | 3x PBS (5 min each) | Critical to remove unbound dye that could transfer to neighbor cells. |
| Recovery | Overnight in full media | Allows cells to pump out excess unbound dye via efflux pumps before co-culture. |
Part 4: Data Interpretation & Troubleshooting
Table 1: Signal Characteristics vs. Organelle Target
| Observation | Likely Target | Confirmation Strategy |
| Punctate, highly motile | Endosomes / Lysosomes | Co-stain with LysoTracker Green. |
| Elongated, tubular | Mitochondria | Co-stain with MitoTracker Deep Red. |
| Diffuse cytoplasmic | Unbound Dye / Overloading | Wash cells and chase for 1 hr. Reduce dye concentration. |
| Nuclear Staining | Dead Cells / Artifact | CM-DiI should NOT stain the nucleus in healthy cells. Check viability. |
Troubleshooting "Leaky" Fixation:
-
Problem: Signal is lost after permeabilization.
-
Root Cause: Insufficient thiol conjugation time.
-
Solution: Ensure the cells recover in serum-containing medium for at least 1 hour before fixation. The conjugation reaction is not instantaneous; it requires metabolic time.
Part 5: References
-
Nakamura, H., et al. (2015).[1] "Quantitative analysis of intraneuronal transport in human iPS neurons." Journal of Pharmacological Sciences, 129(1), 1-9. [1]
-
Key Insight: Validates CM-DiI for tracking mitochondrial and lysosomal transport in axons.
-
-
Thermo Fisher Scientific. "Vybrant™ CM-DiI Cell-Labeling Solution - Technical Manual."
-
Key Insight: Definitive source for chemical properties and spectral data (Ex/Em: 553/570 nm).
-
-
De Coppi, P., et al. (2007). "Isolation of amniotic stem cell lines with potential for therapy." Nature Biotechnology, 25, 100-106.
-
Goshima, Y., et al. (2010). "Rotary cell culture system for visualization of axonal transport." Methods in Cell Biology.
-
Key Insight: Establishes the protocol for distinguishing retrograde vs. anterograde organelle transport using CM-DiI.
-
Sources
Application Note: Design & Synthesis of Fluorescent Chloromethylbenzamide Probes
This Application Note and Protocol guide details the synthesis of fluorescently tagged Chloromethylbenzamide (CMB) derivatives. These molecules are primarily utilized as Activity-Based Probes (ABPs) or Covalent Inhibitors targeting enzymes with nucleophilic residues (e.g., cysteines) in their active sites or allosteric pockets.[1]
Introduction & Strategic Rationale
This compound (CMB) derivatives serve as electrophilic scaffolds in medicinal chemistry.[1] The chloromethyl group (
When tagged with a fluorophore, these derivatives function as powerful tools for:
-
Activity-Based Protein Profiling (ABPs): Mapping the "reactive proteome" in live cells.[1]
-
Target Engagement Assays: Verifying that a drug candidate binds to its intended target.[1]
-
Subcellular Localization: Visualizing the distribution of benzamide-binding proteins (e.g., PARP enzymes).[1]
The Synthetic Challenge:
The primary challenge is preserving the reactive chloromethyl warhead throughout the synthesis. The
Strategic Workflow (Retrosynthesis)
The following diagram outlines the two primary pathways for synthesizing these probes. Path A (Late-Stage Activation) is preferred for stable fluorophores, while Path B (Modular Assembly) is ideal for sensitive dyes.[1]
Figure 1: Retrosynthetic strategies for Fluorescent CMB Probes.[1] Path A is detailed below as it yields the highest purity for small-molecule probes.
PART 3: Detailed Experimental Protocols
Protocol A: Late-Stage Chlorination (The "Appel" Route)
Best for: Rhodamine, Fluorescein (FITC), and Coumarin derivatives.[1]
This method builds the complete scaffold with a chemically inert hydroxymethyl group first, then converts it to the reactive chloromethyl group in the final step using mild conditions to prevent fluorophore degradation.
Reagents Required:
-
Scaffold: 3-(hydroxymethyl)benzoic acid or 4-(hydroxymethyl)benzoic acid.[1]
-
Fluorophore: Amine-functionalized dye (e.g., 5-TAMRA-Cadaverine).[1]
-
Coupling Agents: HATU, DIPEA (Diisopropylethylamine).[1]
-
Chlorination Agents: Triphenylphosphine (
), Carbon Tetrachloride ( ) or Hexachloroacetone (HCA).[1] Note: is often too harsh for fluorophores. -
Solvents: Anhydrous DMF, DCM.[1]
Step-by-Step Methodology:
1. Synthesis of the Hydroxymethyl-Fluorophore Conjugate
-
Dissolve 3-(hydroxymethyl)benzoic acid (1.0 equiv, 0.1 mmol) in anhydrous DMF (1.0 mL).
-
Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[1][2] Stir for 5 minutes to activate the acid.
-
Add the Amine-Fluorophore (1.0 equiv).[1]
-
Stir at Room Temperature (RT) for 2–4 hours under
atmosphere. -
Monitor: Check reaction progress via LC-MS (Target mass = Scaffold + Dye -
). -
Purification: Purify via semi-preparative HPLC (Water/Acetonitrile gradient). Lyophilize to obtain the Hydroxymethyl-Precursor .
2. Final Activation (Appel Reaction) Critical: This step converts the benzyl alcohol to benzyl chloride.
-
Dissolve the dry Hydroxymethyl-Precursor (0.05 mmol) in anhydrous DCM (2 mL).
-
Add Triphenylphosphine (
, 1.5 equiv).[1] -
Cool the mixture to 0°C.
-
Add Carbon Tetrachloride (
, 5 equiv) or N-Chlorosuccinimide (NCS, 1.2 equiv) dropwise.[1]-
Safety Note:
is toxic; Hexachloroacetone is a safer liquid alternative for this transformation.[1]
-
-
Allow to warm to RT and stir for 1–2 hours.
-
Quench: Add 0.5 mL methanol to quench excess reagents.
-
Purification: Evaporate solvent. Purify immediately via Flash Chromatography (Silica gel) using a gradient of DCM/MeOH.[1]
-
Note: Do not use RP-HPLC with water/TFA for the final step, as the chloromethyl group can hydrolyze back to the alcohol over time in acidic water.
-
Protocol B: The "Click" Assembly (Modular Route)
Best for: Cyanine dyes (Cy3, Cy5, Cy7) and sensitive NIR dyes.[1]
This method utilizes a pre-synthesized Alkyne-Chloromethylbenzamide building block, which is "clicked" to an azide-fluorophore.[1] This avoids exposing the sensitive dye to chlorination reagents.
Reagents:
-
Building Block: N-(prop-2-ynyl)-3-(chloromethyl)benzamide (Synthesized from 3-chloromethylbenzoyl chloride + propargylamine).[1]
-
Fluorophore: Azide-functionalized dye (e.g., Cy5-Azide).[1]
-
Catalyst:
, Sodium Ascorbate (NaAsc), THPTA (Ligand).[1]
Step-by-Step Methodology:
1. Synthesis of the Alkyne-CMB Building Block
-
Dissolve 3-(chloromethyl)benzoyl chloride (1.0 mmol) in dry DCM at 0°C.
-
Add Propargylamine (1.0 mmol) and
(1.2 mmol) dropwise. -
Stir for 1 hour.
-
Perform aqueous workup (wash with 0.1 M HCl, then Brine).
-
Dry over
and concentrate. Yields stable N-(prop-2-ynyl)-3-(chloromethyl)benzamide.[1]
2. CuAAC Click Conjugation
-
Dissolve Alkyne-CMB (1.2 equiv) and Azide-Fluorophore (1.0 equiv) in degassed DMSO/Water (9:1 v/v).
-
Note: Keep water content low to prevent hydrolysis of the chloromethyl group.
-
-
Add premixed catalyst solution:
(0.1 equiv) + THPTA (0.5 equiv) + NaAsc (0.5 equiv).[1] -
Stir at RT for 1 hour in the dark.
-
Purification: Precipitate the product by adding cold Ether or EtOAc (depending on dye solubility). Centrifuge and wash.[1]
-
Storage: Store dry at -20°C.
PART 4: Quality Control & Data Presentation
QC Table: Validation Parameters
| Parameter | Method | Acceptance Criteria | Notes |
| Identity | HR-MS (ESI+) | Mass Error < 5 ppm | Look for characteristic Chlorine isotope pattern ( |
| Purity | HPLC (254 nm & Flu) | > 95% Area | Ensure no hydrolysis product (M-Cl+OH) is present. |
| Stability | Kinetic NMR | Test stability in assay buffer before biological use. | |
| Reactivity | GSH Assay | > 90% Adduct | Incubate with Glutathione (10 equiv); monitor disappearance of probe by LC-MS. |
Troubleshooting Guide
-
Problem: Appearance of Hydroxyl-product (Hydrolysis) during LC-MS.
-
Problem: Low yield in Appel Reaction.
-
Cause: Steric hindrance from the fluorophore.
-
Solution: Switch to Mesylation/Lithium Chloride method: React Hydroxymethyl-precursor with MsCl/Et3N, then treat with LiCl in DMF.[1]
-
References
-
Activity-Based Protein Profiling (ABPP): Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry."[1] Annual Review of Biochemistry, 2008.[1] Link[1]
-
Benzamide Pharmacophores: Chalmers, M. J., et al. "Inhibitor binding to the PARP active site."[1] Bioorganic & Medicinal Chemistry Letters, 2005.[1] Link
-
Appel Reaction Conditions: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1] Angewandte Chemie International Edition, 1975.[1] Link[1]
-
Click Chemistry for Probes: Speers, A. E., & Cravatt, B. F.[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 2004.[1] Link
-
Fluorescent Labeling Strategies: Grimm, J. B., et al.[1] "The chemistry of small-molecule fluorogenic probes." Progress in Molecular Biology and Translational Science, 2013.[1] Link
Sources
employing Chloromethylbenzamide in high-throughput screening platforms
Application Note: Employing Chloromethylbenzamide Scaffolds in High-Throughput Screening Platforms
Executive Summary
This guide details the integration of This compound (CMB) derivatives into High-Throughput Screening (HTS) campaigns. Unlike traditional reversible competitive inhibitors, CMBs function as electrophilic warheads designed to form irreversible covalent bonds with nucleophilic amino acid residues (primarily Cysteine, but also Lysine or Histidine) on target proteins.
The deployment of CMB libraries requires a paradigm shift from equilibrium-based screening to kinetic screening , necessitating specific protocols for compound handling, assay incubation, and hit validation. This document provides the rigorous methodology required to screen these alkylating agents effectively while mitigating false positives arising from non-specific reactivity.
Scientific Foundation: The Covalent Advantage
Mechanism of Action
Chloromethylbenzamides contain a reactive alkyl chloride moiety (Ar-CH₂-Cl) attached to a benzamide core. The benzamide scaffold provides non-covalent molecular recognition (hydrogen bonding via the amide), positioning the chloromethyl "warhead" near a target nucleophile.
The mechanism is a classic S_N2 nucleophilic substitution :
-
Recognition: The benzamide core binds to the protein pocket (
). -
Alkylation: The target thiol (S⁻) attacks the methylene carbon, displacing the chloride ion.
-
Irreversible Complex: A stable thioether bond is formed (
).
Why this compound?
-
Tunable Reactivity: Unlike highly reactive acrylamides or sulfonyl fluorides, the reactivity of the benzyl chloride group can be fine-tuned by electronic substitution on the benzamide ring.
-
Privileged Scaffold: The benzamide core is a structural motif found in numerous FDA-approved drugs (e.g., PARP inhibitors), ensuring favorable physicochemical properties.
-
Linker Utility: CMBs often serve as "functionalized fragments" in Fragment-Based Drug Discovery (FBDD).
Experimental Protocols
Protocol A: Library Preparation & Stability Management
Critical Control Point: Electrophiles are susceptible to hydrolysis or reaction with DMSO impurities.
-
Solvent Quality: Use only anhydrous DMSO (Water content < 0.1%).
-
Storage: Store stock solutions (10 mM) at -20°C or -80°C in sealed, argon-purged vials . Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
-
QC Check: Perform LC-MS on a random 5% sampling of the library every 3 months.
-
Pass Criteria: >90% purity; absence of hydrolysis product (hydroxymethylbenzamide).
-
-
Plate Preparation: Do not store intermediate dilutions in aqueous buffer for >1 hour prior to screening. Prepare "Just-in-Time" (JIT).
Protocol B: Kinetic HTS Workflow
Covalent inhibitors exhibit time-dependent inhibition. A standard pre-incubation step is mandatory to differentiate covalent binders from reversible binders.
Step-by-Step Procedure:
-
Reagent Dispensing:
-
Dispense 5 µL of Target Protein (2x final concentration) into 384-well low-volume black plates.
-
Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Triton X-100.
-
Note: Avoid DTT or
-mercaptoethanol in the buffer as they will quench the CMB warhead. Use TCEP (Tris(2-carboxyethyl)phosphine) as a non-nucleophilic reducing agent.
-
-
Compound Addition:
-
Pin-transfer 50 nL of CMB library compounds (final conc. 10 µM).
-
Include Controls:
-
High Control: Known inhibitor or heat-inactivated enzyme.
-
Low Control: DMSO vehicle.[1]
-
Reactivity Control: Iodoacetamide (generic alkylator) to assess protein "stickiness".
-
-
-
Pre-Incubation (The "Covalent Shift"):
-
Incubate protein + compound for 60 minutes at Room Temperature (RT).
-
Rationale: This allows the
step to proceed. Short incubations favor reversible binders; long incubations reveal slower covalent binders.
-
-
Substrate Addition:
-
Add 5 µL of Substrate (at
concentration) to initiate the reaction. -
Read kinetics or endpoint fluorescence after 30–60 minutes.
-
-
Data Normalization:
-
Calculate % Inhibition relative to DMSO controls.
-
Hits are defined as compounds showing >50% inhibition specifically in the pre-incubated arm (if running a dual-arm screen).
-
Protocol C: Hit Validation & Selectivity
False positives in covalent screening often arise from "pan-assay interference" (PAINS) or hyper-reactivity.
-
Glutathione (GSH) Counter-Screen:
-
Incubate hits with 5 mM GSH for 1 hour.
-
Measure remaining compound by LC-MS.
-
Metric: Compounds with
min in GSH are likely too reactive for drug development (potential toxicity).
-
-
Intact Protein Mass Spectrometry:
-
Incubate protein (1 µM) with compound (10 µM) for 1 hour.
-
Analyze via TOF-MS or Orbitrap.
-
Success Criteria: Observation of a mass shift corresponding exactly to the molecular weight of the CMB minus HCl (MW_{ligand} - 36 Da).
-
Data Presentation & Analysis
Table 1: Quantitative Metrics for Covalent Hits
| Metric | Definition | Target Value | Significance |
| IC₅₀ (t) | Inhibitory Concentration at time t | < 1 µM | Shift in IC₅₀ over time confirms covalency. |
| Efficiency of covalent bond formation | > 100 M⁻¹s⁻¹ | The gold standard ranking metric for TCIs. | |
| GSH | Half-life in Glutathione | > 60 min | Indicates acceptable metabolic stability/selectivity. |
| Mass shift on protein | +[MW-Cl] | Confirms specific adduct formation. |
Visualization of Workflows
Figure 1: The Covalent Screening Logic
This diagram illustrates the critical decision points in screening CMB libraries, distinguishing specific covalent hits from non-specific alkylators.
Caption: Workflow for filtering this compound hits from library to validated lead, prioritizing stability and specific binding.
Figure 2: Reaction Mechanism
The molecular event driving the assay signal.
Caption: Mechanistic pathway of cysteine alkylation by the this compound warhead.
References
-
Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. [Link]
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent probes for drug discovery." Journal of Medicinal Chemistry, 59(3), 874-879. [Link]
-
Engeloch, C., et al. (2008).[2] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. [Link]
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. [Link]
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. [Link]
Sources
Application Note: Design and Validation of Chloromethylbenzamide-Scaffold Biosensors for PARP-1 Detection
Executive Summary
This guide details the engineering of electrochemical biosensors utilizing 4-(chloromethyl)benzamide (CMB) as a pivotal synthetic intermediate. While CMB itself is a chemical building block, its benzamide pharmacophore is a potent ligand for Poly(ADP-ribose) polymerase-1 (PARP-1) , a critical cancer biomarker.
By exploiting the reactive chloromethyl functionality, researchers can covalently tether this pharmacophore to sensor surfaces (Gold or Carbon) via thiol-linkers. This Application Note provides a validated workflow for converting CMB into a surface-active ligand, immobilizing it on gold electrodes, and quantifying PARP-1 activity using Electrochemical Impedance Spectroscopy (EIS) .
Scientific Rationale & Mechanism
The Pharmacophore: Benzamide
The benzamide moiety mimics the nicotinamide pocket of NAD+, the substrate for PARP enzymes. Inhibitors like 3-aminobenzamide and Olaparib share this core structure. By retaining the benzamide headgroup and modifying the para-position (via the chloromethyl group), we maintain affinity for the PARP-1 active site while creating an attachment point for the sensor surface.
The Linker Strategy: Derivatization
Direct adsorption of CMB to gold is unstable. We utilize the electrophilic nature of the chloromethyl group (
Detection Principle: Impedimetric Sensing
The sensor operates as a "gate."
-
Baseline: The small benzamide ligand allows redox probes (
) to reach the electrode surface (Low Charge Transfer Resistance, ). -
Binding Event: When bulky PARP-1 (113 kDa) binds the benzamide ligand, it sterically blocks the surface.
-
Signal: This blockage drastically increases
, which is measured via EIS.
Phase 1: Ligand Synthesis & Derivatization
Objective: Convert 4-(chloromethyl)benzamide into 4-((6-mercaptohexyl)thiomethyl)benzamide (Thiol-Linker-Benzamide).
Reagents
-
4-(chloromethyl)benzamide (CMB) [High Purity >98%]
-
1,6-hexanedithiol (Excess to prevent polymerization)
-
Potassium Carbonate (
) -
Acetonitrile (ACN) and DMF (Solvents)
Protocol
-
Dissolution: Dissolve 1.0 mmol of CMB in 10 mL anhydrous ACN/DMF (1:1 mix).
-
Activation: Add 1.5 mmol anhydrous
and stir under nitrogen for 15 min. -
Nucleophilic Attack: Add 5.0 mmol of 1,6-hexanedithiol dropwise. Note: The large excess prevents the dithiol from reacting with two CMB molecules at both ends.
-
Reflux: Heat to 60°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).[1] The CMB spot (
) should disappear. -
Purification: Evaporate solvent. Redissolve in DCM and wash with water (
). Purify via silica flash chromatography to isolate the mono-thiol product. -
Validation: Verify structure via
H-NMR (Look for disappearance of peak at 4.6 ppm and appearance of signals).
Phase 2: Biosensor Surface Assembly
Objective: Create a mixed SAM on Gold Electrodes (GE).
Workflow Diagram (Graphviz)
Caption: Chemical workflow transforming the raw CMB intermediate into a passivated, active biosensor surface.
Protocol
-
Electrode Polishing: Polish Gold Electrodes (2 mm dia) with 0.05
alumina slurry. Sonicate in Ethanol/Water (1:1) for 5 min. -
Electrochemical Cleaning: Perform Cyclic Voltammetry (CV) in 0.5 M
(-0.2 to +1.5 V) until a stable gold oxidation/reduction peak is observed. -
Immobilization: Immerse the clean electrode in a 1 mM ethanolic solution of the Thiol-Linker-Benzamide (synthesized in Phase 1) for 12 hours at 4°C in the dark.
-
Passivation (Critical): Rinse electrode with ethanol, then immerse in 1 mM 6-mercapto-1-hexanol (MCH) for 30 min.
-
Why? MCH fills "pinholes" in the layer and prevents non-specific binding of proteins to the bare gold, ensuring that signal changes are due to Benzamide-PARP interaction only.
-
Phase 3: Assay & Validation (EIS)
Objective: Quantify PARP-1 binding using Faradaic Impedance.
Experimental Setup
-
Electrolyte: 5 mM
(1:1 ratio) in PBS (pH 7.4) + 0.1 M KCl. -
Technique: EIS (Frequency: 0.1 Hz to 100 kHz; Amplitude: 5 mV; Bias Potential: +0.22 V vs Ag/AgCl).
Step-by-Step Measurement
-
Baseline Scan (
): Measure the impedance of the functionalized electrode in the electrolyte before protein incubation. -
Incubation: Drop-cast 10
of PARP-1 sample (various concentrations) onto the electrode surface. Incubate for 45 mins at 37°C. -
Washing: Rinse gently with PBS to remove unbound proteins.
-
Detection Scan (
): Measure impedance again in the redox probe solution. -
Analysis: Fit data to a Randles Equivalent Circuit. Calculate signal as
.
Signal Transduction Logic (Graphviz)
Caption: Mechanism of signal generation. PARP binding creates a steric barrier, impeding electron transfer.
Data Presentation & Troubleshooting
Expected Results (Summary Table)
| Surface Stage | Capacitance ( | Interpretation | |
| Bare Gold | < 0.2 | High | Clean surface, rapid electron transfer. |
| Benzamide-SAM | 2.5 - 4.0 | Medium | Successful ligand immobilization. |
| + MCH Block | 4.5 - 6.0 | Lower | Pinholes filled, surface passivated. |
| + PARP-1 (10 nM) | 12.0 - 15.0 | Low | Target Detected. Significant resistance increase. |
| + BSA (Control) | 5.0 - 6.5 | Low | Specificity check (Negligible change). |
Troubleshooting Guide
-
Issue: Low Signal Change upon PARP addition.
-
Cause: Ligand density is too high (steric crowding prevents PARP binding) or too low.
-
Fix: Adjust the ratio of Benzamide-Linker to MCH during the assembly phase. A ratio of 1:5 (Ligand:Spacer) often improves protein accessibility.
-
-
Issue: High Background Noise.
-
Cause: Incomplete cleaning of the gold surface.
-
Fix: Use Piranha solution (3:1
) carefully before polishing. Warning: Piranha solution is explosive with organics.
-
-
Issue: Drift in Impedance.
-
Cause: Unstable reference electrode.
-
Fix: Check the Ag/AgCl reference for bubbles or salt depletion.
-
References
-
Benzamide Pharmacophore in PARP Inhibition: Zou, Y., et al. (2023).[2] "Discovery of novel benzamide derivatives bearing benzamidophenyl scaffolds as potential antitumor agents via targeting PARP-1."[2] European Journal of Medicinal Chemistry.
-
Chloromethylbenzamide Chemistry: CymitQuimica. (n.d.). "Benzamide, 4-(chloromethyl)-N-cyclopropyl- Properties and Reactivity."
-
Electrochemical Impedance Spectroscopy (EIS) Principles: Magar, H. S., et al. (2021). "Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications." Sensors (MDPI).
-
Covalent Immobilization Strategies: Natarajan, S., et al. (2025). "Fabrication of Immunobiosensors by Covalent Immobilization." IEEE BioSensors Conference.
-
PARP Detection via Impedance: Wei, W., et al. (2023).[3] "Sensitive detection of PARP-1 activity by electrochemical impedance spectroscopy based on biomineralization." Analytica Chimica Acta.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive detection of PARP-1 activity by electrochemical impedance spectroscopy based on biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Probing Protein Dynamics with Electrophilic Benzamide Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capturing Proteins in Motion
The classical view of proteins as static three-dimensional structures is an oversimplification. In reality, proteins are dynamic entities, constantly undergoing conformational fluctuations that are fundamental to their function. These dynamics govern everything from enzyme catalysis and allosteric regulation to protein-protein interactions and drug binding. To understand and modulate protein function, we must develop tools to map these dynamic landscapes.
Covalent labeling, coupled with mass spectrometry (MS), has emerged as a powerful strategy to achieve this. This approach utilizes chemical probes that form stable, covalent bonds with specific amino acid residues. The reactivity of these residues is exquisitely sensitive to their local microenvironment, including solvent accessibility and conformational state. By comparing labeling patterns under different conditions (e.g., apo vs. ligand-bound), we can pinpoint regions of the protein that undergo structural changes.
This guide focuses on the application of electrophilic probes, specifically using the chloromethylbenzamide scaffold as a representative example, for studying protein dynamics. While this compound itself is a model compound, the principles and protocols described herein are broadly applicable to a range of electrophilic reagents designed to covalently modify nucleophilic amino acid residues such as cysteine, lysine, and histidine. We will explore the underlying chemistry, provide a detailed experimental workflow, and discuss data interpretation, offering a comprehensive framework for deploying this technique in your research.
Part 1: The Chemistry of Covalent Labeling
The utility of a probe like this compound lies in its "warhead," the chloromethyl group, which is an electrophile. This group is susceptible to nucleophilic attack by electron-rich side chains of certain amino acids.
Mechanism of Action:
The primary targets for an electrophilic probe such as this compound are amino acid residues with nucleophilic side chains. The reactivity follows a general order based on the nucleophilicity and pKa of the residue, with cysteines often being the most reactive.
-
Cysteine (Cys): The thiol group (-SH) of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). It can readily attack the electrophilic carbon of the chloromethyl group in an Sₙ2 reaction, displacing the chloride and forming a stable thioether bond.
-
Lysine (Lys): The primary amine (-NH₂) at the end of the lysine side chain can also act as a nucleophile, forming a stable secondary amine linkage.
-
Histidine (His): The imidazole ring of histidine contains nucleophilic nitrogen atoms that can be alkylated.
The rate of this reaction is not only dependent on the intrinsic reactivity of the amino acid but is critically governed by its solvent accessibility and local microenvironment . A residue buried within the protein core or engaged in hydrogen bonding will be less reactive than one exposed on the protein surface. It is this principle that allows us to translate differential labeling patterns into insights about protein dynamics.
Part 2: Experimental Design & Workflow
A typical covalent labeling experiment aims to compare the labeling pattern of a protein in two or more states. This "differential" approach is key to extracting meaningful information about conformational changes.
The overall workflow can be visualized as follows:
Caption: High-level workflow for a differential covalent labeling experiment.
Protocol 1: Differential Labeling of a Target Protein
This protocol provides a framework for labeling a purified protein in its apo (unbound) and ligand-bound states.
Materials:
-
Purified target protein (concentration ≥ 1 mg/mL)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4; ensure it is free of primary amines like Tris)
-
This compound probe stock solution (e.g., 100 mM in DMSO)
-
Ligand/Inhibitor stock solution
-
Quenching Reagent (e.g., 1 M DTT or L-cysteine)
-
Denaturant/Reducing Agent (e.g., 8 M Urea, 10 mM DTT)
-
Alkylating Agent (e.g., 25 mM Iodoacetamide)
-
Trypsin (MS-grade)
-
Formic Acid
Procedure:
-
Sample Preparation:
-
Set up two reactions, one for the "Apo" state and one for the "Ligand-Bound" state.
-
For a 50 µL final reaction volume, add the protein to a final concentration of 5 µM in Assay Buffer.
-
To the "Ligand-Bound" tube, add your ligand to a concentration known to ensure saturation (e.g., 5-10x the dissociation constant, Kd). To the "Apo" tube, add an equivalent volume of the ligand's vehicle (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature to allow for binding equilibrium.
-
-
Covalent Labeling:
-
Initiate the labeling reaction by adding the this compound probe from the stock solution. A good starting point is a 10-fold molar excess of probe over the protein (e.g., 50 µM final concentration).
-
Expert Insight: The optimal probe concentration and reaction time must be determined empirically. A time-course and concentration-course experiment is highly recommended to find conditions that result in sub-stoichiometric labeling, making the reaction sensitive to changes in reactivity rather than saturating all available sites.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature. The reaction must be timed precisely and be identical for both samples.
-
-
Quenching:
-
Stop the labeling reaction by adding the quenching reagent to a high final concentration (e.g., 10 mM DTT). The quencher contains a highly reactive nucleophile that will consume any remaining electrophilic probe.
-
Incubate for 10 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein by adding Urea to a final concentration of 8 M and DTT to 10 mM. Incubate for 30 minutes at 37°C.
-
Alkylate any remaining free cysteines by adding iodoacetamide to 25 mM. Incubate for 20 minutes in the dark. This step ensures that all cysteines are modified, either by the probe or iodoacetamide, simplifying subsequent analysis.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M, which is compatible with trypsin activity.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) mass ratio.
-
Digest overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate trypsin.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire fragmentation spectra for peptide identification.
-
Part 3: Data Analysis and Interpretation
The goal of the data analysis is to identify peptides that have been modified by the this compound probe and to quantify the difference in modification levels between the two states.
Caption: Bioinformatic workflow for analyzing covalent labeling data.
Data Analysis Steps:
-
Database Search: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, Spectronaut) to search the acquired MS/MS spectra against a protein database containing the sequence of your target protein.
-
Specify Modifications:
-
Define a variable modification corresponding to the mass of the benzamide moiety (mass of this compound minus HCl) on the potential target residues (Cys, Lys, His).
-
Define a fixed modification for iodoacetamide (carbamidomethylation) on cysteine.
-
-
Quantification: The software will calculate the intensity or area-under-the-curve for both the labeled and unlabeled versions of each identified peptide in both the "Apo" and "Ligand-Bound" runs.
-
Calculate Fold Change: For each modified peptide, calculate the fold change in its abundance between the two states. A common way to represent this is:
-
Fold Change = (Intensity of Labeled Peptide in State B) / (Intensity of Labeled Peptide in State A)
-
Interpreting the Results:
The output will be a list of modification sites and their corresponding quantitative changes. This data can be summarized in a table and mapped onto a protein structure.
| Modified Residue | Peptide Sequence | Fold Change (Ligand/Apo) | Interpretation |
| Cys-75 | IYDMC KFEAG | 0.25 | Protection: Reactivity decreased upon ligand binding. This residue may be in the binding pocket or an allosteric site that becomes buried. |
| Lys-182 | AFGK LPTYV | 1.05 | No Change: Reactivity is unaffected by ligand binding. This residue is likely in a region not involved in the conformational change. |
| Cys-210 | VVLC GASD | 4.50 | Enhancement: Reactivity increased upon ligand binding. This residue may be in a region that becomes more exposed or conformationally flexible. |
-
Protection (Fold Change < 1): A decrease in labeling suggests that the ligand either directly blocks access to the residue (i.e., it's in the binding site) or induces a conformational change that buries the residue, making it less solvent-accessible.
-
Enhancement (Fold Change > 1): An increase in labeling indicates that ligand binding causes the residue to become more exposed or more reactive. This is a hallmark of an allosteric change, where binding at one site alters the conformation of a distant site.
By mapping these significantly altered residues onto a 3D structure of the protein, one can visualize the binding site and allosteric networks, providing powerful insights into the protein's mechanism of action and offering new avenues for drug design.
References
Application Note: In Vitro Evaluation of Novel Chloromethylbenzamide Electrophiles
Stability Profiling, Cytotoxicity Kinetics, and Covalent Target Engagement
Abstract
Chloromethylbenzamide derivatives represent a potent class of electrophilic small molecules used in oncology as DNA alkylating agents and in chemical biology as covalent protein modifiers. Their efficacy relies on the reactive chloromethyl warhead (
Part 1: Compound Handling & Solvolytic Stability (The Critical Pre-requisite)
Rationale: Unlike reversible inhibitors, chloromethylbenzamides are susceptible to rapid hydrolysis in cell culture media (pH 7.4), converting the active alkyl halide into an inactive benzyl alcohol. Blindly adding these compounds to a 72-hour assay often results in measuring the toxicity of the degradation product, not the parent compound.
Protocol A: Solvolytic Half-Life Determination (
)
Objective: Determine the window of biological activity in complete media.
Materials:
-
Test Compound (10 mM stock in anhydrous DMSO).
-
Complete Cell Culture Media (e.g., RPMI-1640 + 10% FBS).
-
Internal Standard (e.g., Warfarin or Tolbutamide, stable in media).
-
LC-MS/MS or HPLC-UV.
Step-by-Step Methodology:
-
Preparation: Pre-warm 10 mL of complete media to 37°C.
-
Spike: Add Test Compound to a final concentration of 10 µM (0.1% DMSO). Vortex immediately.
-
Sampling:
-
Take a 100 µL aliquot immediately (
). -
Incubate the master tube at 37°C.
-
Withdraw aliquots at
minutes.
-
-
Quench: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to each aliquot to precipitate proteins and stop hydrolysis.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze the supernatant via LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Decision Matrix (See Figure 1):
-
If
: Compound is too unstable for standard assays. Use Pulse-Treatment Protocol (see Part 2). -
If
: Standard continuous exposure is acceptable.
Part 2: Cytotoxicity Profiling (Kinetic vs. Endpoint)
Rationale: Standard 72-hour MTT assays mask the kinetics of covalent binders. A "Pulse-Chase" design distinguishes between rapid irreversible binding (characteristic of effective alkylators) and slow reversible inhibition.
Protocol B: The Pulse-Chase Viability Assay
Objective: Assess if brief exposure is sufficient to induce cell death (indicative of irreversible mechanism).
Experimental Design:
-
Cell Lines: HL-60 (Leukemia) or MDA-MB-231 (Solid tumor).
-
Replicates:
per condition. -
Controls: Vehicle (DMSO), Positive Control (Cisplatin or Melphalan).
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment (The Pulse):
-
Washout (The Chase):
-
Plate A (Continuous): Leave drug on for 72h.
-
Plate B (Pulse): After 2 hours , aspirate media, wash 2x with warm PBS, and replenish with fresh drug-free media. Incubate for remaining 70h.
-
-
Readout: Assess viability via CCK-8 or CellTiter-Glo.
Data Interpretation:
-
Ratio Calculation: Calculate
. -
Significance:
- : The compound acts rapidly and irreversibly (Ideal for chloromethyl warheads).
- : The compound requires continuous presence, suggesting instability or reversible binding.
Part 3: Mechanism of Action (DNA Damage vs. Protein Adducts)
Rationale: Chloromethylbenzamides can act as "dual-warhead" agents. The benzamide moiety often targets PARP or kinases, while the chloromethyl group alkylates. We must distinguish the primary driver of toxicity.
Protocol C:
-H2AX Immunofluorescence (DNA Damage Marker)
Objective: Confirm DNA alkylation (Double-Strand Breaks).
-
Treatment: Treat cells with
concentration for 4 hours. -
Fixation: 4% Paraformaldehyde (15 min).
-
Permeabilization: 0.2% Triton X-100.
-
Staining:
-
Primary Ab: Anti-phospho-Histone H2A.X (Ser139).
-
Secondary Ab: Alexa Fluor 488 conjugate.
-
Counterstain: DAPI (Nuclei).
-
-
Quantification: Count foci per nucleus using high-content imaging.
-
Result:
foci/nucleus indicates significant DNA alkylation/damage [1].
-
Protocol D: Mass Spectrometry Adduct Search (Protein Targets)
Objective: Detect covalent modification of Cysteine residues.[4]
-
Incubation: Incubate recombinant target protein (e.g., PARP-1) with compound (1:1 molar ratio) for 30 min in PBS (pH 7.4).
-
Digestion: Trypsinize the protein.
-
LC-MS/MS: Search for a mass shift of
on Cysteine residues.-
Note: The loss of HCl (36 Da) is the signature of alkylation by chloromethyl groups [2].
-
Part 4: Visualization & Logic Flow
Figure 1: Stability-Driven Experimental Workflow
A decision tree ensuring experimental validity based on compound half-life.
Caption: Workflow prioritizing stability data to select the correct biological assay format (Pulse vs. Continuous).
Figure 2: Molecular Mechanism of Action
The chemical pathway of target engagement.
Caption: Competitive pathways: Desired nucleophilic attack (Target) vs. undesired solvolysis (Water).
Part 5: Data Presentation Templates
Table 1: Cytotoxicity Summary (Example)
| Compound ID |
References
-
Rogakou, E. P., et al. (1998). "DNA double-stranded breaks induce histone H2AX phosphorylation on serine 139." Journal of Biological Chemistry.
-
Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5] Nature Reviews Drug Discovery.
-
Baranczewski, P., et al. (2006). "Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development." Pharmacological Reports.
-
Baell, J., & Walters, M. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature. (Context on PAINS and reactive compounds).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Chloromethyl-Based Dyes for Live Cell Staining
Welcome to the technical support center for optimizing the working concentration of chloromethyl-based fluorescent dyes. Given the query for "Chloromethylbenzamide," it's likely that researchers are working with or seeking information on thiol-reactive probes used for live-cell tracking. A prominent and widely used class of such reagents are the chloromethyl derivatives of fluorescein, such as 5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the use of these dyes. We will focus on the underlying principles, optimization strategies, and troubleshooting common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of chloromethyl-based dyes like CMFDA?
A1: CMFDA is a cell-permeant dye that is initially non-fluorescent. Once inside a live cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent.[1] The key to its retention lies in the chloromethyl group, which reacts with thiol-containing molecules, most notably glutathione (GSH), catalyzed by the intracellular enzyme glutathione S-transferase (GST).[2][3] This reaction forms a fluorescent adduct that is cell-impermeant, ensuring the dye is well-retained within the cell and is passed on to daughter cells upon division, making it an excellent tool for long-term cell tracking.[4]
Q2: Why is it recommended to stain cells in serum-free media?
A2: Serum contains esterases that can prematurely cleave the acetate groups on the CMFDA molecule outside the cells.[5] This would create the fluorescent form of the dye in the staining medium, which is less membrane-permeant, leading to inefficient loading of the dye into the cells and potentially high background fluorescence. Therefore, performing the staining in serum-free media is crucial for optimal results.
Q3: How should I prepare and store my CMFDA stock solution?
A3: It is recommended to dissolve the lyophilized CMFDA powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.[4][6] Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or below, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles, as this can degrade the compound.
Q4: Can I fix the cells after staining with CMFDA?
A4: Yes, one of the advantages of CMFDA and similar dyes is that the fluorescent signal is retained after fixation with formaldehyde-based fixatives.[7] This allows for subsequent immunocytochemistry or other downstream applications that require cell fixation.
Troubleshooting Guide
Problem 1: Weak or No Fluorescent Signal
Q: I have stained my cells according to the protocol, but the fluorescence is very dim or completely absent. What could be the cause?
A: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
-
Cause A: Premature cleavage of the dye.
-
Explanation: As mentioned in the FAQs, the presence of serum in the staining medium can lead to the activation of the dye outside the cells, preventing efficient loading.[5]
-
Solution: Ensure that the staining is performed in serum-free medium. After the staining and a brief recovery period, the cells can be returned to a serum-containing medium.[5]
-
-
Cause B: Suboptimal dye concentration or incubation time.
-
Explanation: The optimal concentration and incubation time for CMFDA can vary significantly between different cell types due to differences in cell size, metabolic activity, and intracellular glutathione levels.
-
Solution: Perform a titration experiment to determine the optimal dye concentration and incubation time for your specific cell line. Start with a range of concentrations and a fixed incubation time, or vice-versa. Refer to the "Experimental Protocol: Optimizing CMFDA Working Concentration" section below for a detailed workflow.
-
-
Cause C: Low intracellular glutathione (GSH) levels.
-
Explanation: The retention of the dye is dependent on its reaction with intracellular thiols, primarily GSH.[8] Cells with very low GSH levels may not retain the dye efficiently.
-
Solution: While less common, if you suspect low GSH levels, you may need to consider alternative tracking dyes that do not rely on thiol-reactivity.
-
Problem 2: High Background Fluorescence
Q: My cells are stained, but I am observing a high level of background fluorescence, making it difficult to distinguish the cells from the background.
A: High background fluorescence usually points to issues with unincorporated dye.
-
Cause A: Inadequate washing.
-
Explanation: Insufficient washing after the staining step can leave residual dye in the culture vessel, which contributes to background fluorescence.
-
Solution: Increase the number and duration of washes after removing the staining solution.[9] Washing with pre-warmed, serum-free media or a balanced salt solution (e.g., PBS or HBSS) is recommended.
-
-
Cause B: Dye precipitation.
-
Explanation: If the working solution is not properly prepared or if the dye concentration is too high, the dye may precipitate and adhere non-specifically to the cells or the culture vessel.
-
Solution: Ensure the DMSO stock solution is fully dissolved before preparing the working solution. Prepare the working solution fresh for each experiment and vortex it well before adding it to the cells.[4]
-
Problem 3: Uneven Staining within the Cell Population
Q: I'm observing significant heterogeneity in staining intensity among the cells in my sample.
A: Uneven staining can be a result of biological variability or technical inconsistencies.
-
Cause A: Heterogeneity in cell health or metabolic state.
-
Explanation: Cells in different phases of the cell cycle or with varying metabolic rates may take up and process the dye differently. Dead or unhealthy cells will not retain the dye as they lack the necessary esterase activity and membrane integrity.
-
Solution: Ensure you are working with a healthy, actively growing cell culture. It's also important to note that some level of heterogeneity is normal in any cell population.
-
-
Cause B: Inconsistent exposure to the staining solution.
-
Explanation: If the staining solution is not mixed well or if the cells are not evenly covered, it can lead to uneven staining.
-
Solution: When adding the staining solution, gently swirl the plate or tube to ensure all cells are uniformly exposed to the dye.
-
Problem 4: Apparent Cytotoxicity
Q: After staining, I've noticed a decrease in cell viability or changes in cell morphology and growth rate.
A: While generally considered non-toxic at optimal concentrations, high concentrations of the dye or prolonged incubation times can be cytotoxic.[1]
-
Cause A: Dye concentration is too high.
-
Explanation: Excessive dye concentration can lead to cellular stress and toxicity. The cytotoxic response is often dose-dependent.
-
Solution: Perform a dose-response experiment to find the lowest concentration of the dye that provides a satisfactory signal for your application. This is a key part of the optimization process.
-
-
Cause B: Contamination of stock or working solutions.
-
Explanation: Contamination of your dye solutions or cell culture can also lead to cytotoxicity.
-
Solution: Always use sterile techniques when preparing and handling solutions. Ensure your cell culture is free from contamination.
-
Quantitative Data Summary
The optimal working concentration of CMFDA is highly dependent on the cell type and the duration of the experiment. The following table provides a general guideline for starting concentrations.
| Application | Cell Type | Recommended Starting Concentration Range (µM) | Typical Incubation Time (minutes) |
| Short-term tracking (< 24 hours) | Most adherent and suspension cells | 0.5 - 5 µM[6] | 15 - 30 |
| Long-term tracking (> 24 hours) | Proliferating cells | 5 - 25 µM[6] | 30 - 45 |
| Flow Cytometry | Lymphocytes, various cell lines | 1 - 10 µM | 15 - 30 |
Note: These are starting points. Empirical optimization is crucial for each specific experimental setup.
Experimental Protocols & Workflows
Experimental Protocol: Optimizing CMFDA Working Concentration
This protocol describes a titration experiment to determine the optimal working concentration of CMFDA for your specific cell type and application.
Materials:
-
Healthy, sub-confluent cell culture
-
CMFDA stock solution (e.g., 1 mM in DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Multi-well plate (e.g., 96-well or 24-well)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for healthy growth during the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solutions:
-
On the day of the experiment, prepare a series of CMFDA working solutions in pre-warmed, serum-free medium. For example, you can prepare concentrations of 0.5, 1, 2.5, 5, 10, and 25 µM.
-
Also, prepare a "no-dye" control with only serum-free medium.
-
-
Staining:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed PBS or HBSS.
-
Add the prepared CMFDA working solutions to the respective wells.
-
Incubate the plate at 37°C for a fixed time, for example, 30 minutes. Protect the plate from light during incubation.
-
-
Washing and Recovery:
-
Aspirate the staining solution.
-
Wash the cells twice with pre-warmed, serum-free medium or PBS.
-
Add pre-warmed complete medium to each well and return the plate to the incubator for a recovery period (e.g., 30 minutes to 1 hour).
-
-
Analysis:
-
Analyze the staining using a fluorescence microscope or flow cytometer.
-
For microscopy: Acquire images using consistent settings for all wells. Assess the signal intensity, background fluorescence, and cell morphology.
-
For flow cytometry: Harvest the cells and analyze the fluorescence intensity of the cell population.
-
-
Evaluation:
-
Determine the lowest concentration of CMFDA that gives a bright, uniform signal with low background and no observable cytotoxicity. This will be your optimal working concentration.
-
Visualization of Optimization Workflow
Caption: Workflow for optimizing CMFDA working concentration.
References
-
Boster Biological Technology. (n.d.). Flow Cytometry Optimization: Sample Prep, Staining & Controls. Retrieved from [Link]
-
FluoroFinder. (n.d.). CytoTrace Green CMFDA Dye Profile. Retrieved from [Link]
-
Ainslie Lab @ UNC. (n.d.). Procedure for live/dead cell analysis with cell tracker. Retrieved from [Link]
-
University of Cambridge. (n.d.). CellTracker Green (CMFDA). Retrieved from [Link]
- Song, A., et al. (2019). Fluorescence detection of glutathione S-transferases in a low GSH level environment.
- Chen, Y., et al. (2023). Research Progress of Fluorescent Probes for Detection of Glutathione (GSH)
- Li, Y., et al. (2025). Small Molecule Fluorescent Probes for Glutathione S-Transferase. Chemistry, e202400329.
- Iwashita, Y., et al. (2022). Fluorescent imaging of glutathione distribution in frozen tissue slices based on TLC tracing technology. Analytical Methods, 14(44), 4443-4449.
- Chen, Y., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, 27(18), 5941.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorescence detection of glutathione S-transferases in a low GSH level environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Fluorescent Probes for Glutathione S-Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. CellTracker™ Green CMFDA Dye, 20 x 50 μg - FAQs [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fmhs.auckland.ac.nz [fmhs.auckland.ac.nz]
- 8. Fluorescent imaging of glutathione distribution in frozen tissue slices based on TLC tracing technology - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CellTracker™ Green CMFDA Dye, 1 mg - FAQs [thermofisher.com]
strategies to reduce background fluorescence in Chloromethylbenzamide imaging
Technical Support Center: Chloromethylbenzamide & Thiol-Reactive Probe Imaging
Current Status: Online Agent: Senior Application Scientist Topic: Signal-to-Noise Optimization for Chloromethyl-Based Probes
Overview: The Chemistry of Retention
Welcome to the technical support hub. To troubleshoot background fluorescence effectively, we must first establish why this compound (CMB) and related chloromethyl-based probes (like CellTracker™ Green CMFDA or MitoTracker™ Orange CMTMR) are retained in cells.
These probes rely on a chloromethyl moiety that acts as a mild alkylating agent. Once inside the cell, this group reacts with intracellular thiols (primarily Glutathione, GSH) in a reaction often catalyzed by Glutathione S-Transferase (GST).[1][2] This conjugation transforms the cell-permeant dye into a cell-impermeant thioether adduct, effectively "trapping" it inside the cell.
The Core Problem: Background fluorescence arises when this reaction is incomplete, or when the lipophilic nature of the unreacted probe causes it to stick to membranes or extracellular debris.
Part 1: The Mechanism of Action (Visualized)
User Question: "I need to explain to my PI why we are seeing variability. What is the exact pathway for dye retention versus leakage?"
Scientist Response: The variability often stems from the competition between the GST-mediated "trapping" reaction and the passive efflux of unreacted dye. See the pathway below:
Figure 1: The Kinetic Competition. Successful imaging requires maximizing the GST-mediated trapping (Green Arrow) while facilitating the efflux of unreacted dye (Dotted Line) before it binds non-specifically (Red Dashed Line).
Part 2: Pre-Imaging Optimization (Loading Phase)
User Question: "My images are hazy. I'm using the standard 10 µM concentration suggested in an old paper. Is this correct?"
Scientist Response: 10 µM is likely too high for modern detectors and often leads to "dye overload," where the intracellular GST enzymes are saturated. This leaves excess unreacted dye to stain membranes non-specifically.
Protocol Adjustment:
-
Titrate Down: Start with 0.5 µM to 5 µM . For mitochondrial-specific chloromethyl probes (like CMTMR), go even lower (50–200 nM).
-
Serum-Free Loading: Perform the initial incubation in serum-free medium. Serum proteins (albumin) have free thiols and hydrophobic pockets that will bind the dye outside the cell, reducing effective concentration and increasing extracellular background.
Data: Concentration vs. Signal-to-Noise Ratio (SNR)
| Probe Concentration | Intracellular Signal (RFU) | Background Noise (RFU) | SNR | Verdict |
| 25 µM | 4500 | 1200 | 3.75 | Saturation/High Noise |
| 10 µM | 3800 | 600 | 6.33 | Acceptable |
| 1 µM | 2900 | 150 | 19.3 | Optimal |
| 0.1 µM | 800 | 50 | 16.0 | Signal too weak |
Part 3: The "Back-Exchange" Wash Protocol
User Question: "I wash 3x with PBS, but the background persists. Why isn't the dye washing out?"
Scientist Response: This is the most common error. Chloromethyl probes are lipophilic (hydrophobic) before they react. PBS is aqueous. Hydrophobic dyes will not partition into PBS effectively; they prefer to stay stuck in the lipid membranes.
The Solution: Scavenger Washing You must provide a "sink" for the lipophilic dye to move into. We use the Back-Exchange Method .
Step-by-Step Protocol:
-
Loading: Incubate cells with CMB probe (serum-free) for 15–45 mins.
-
Removal: Aspirate loading solution.
-
The "Recovery" Step (Critical): Replace with complete media containing 10% FBS (Fetal Bovine Serum) or 1% BSA .
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Final Wash: Wash 1x with fresh media or buffer before imaging.
Part 4: Fixation & Multiplexing
User Question: "Can I fix these cells with Formaldehyde? I lose signal when I do."
Scientist Response: Yes, chloromethyl probes are "fixable" because the dye is covalently bound to cellular proteins. However, signal loss usually happens because the fixation occurs before the dye has fully reacted.
Troubleshooting Fixation:
-
Aldehyde Reaction: Formaldehyde crosslinks proteins. If you fix too early, you crosslink the enzymes (GST) needed to trap the dye, stopping the reaction.
-
Permeabilization: Detergents (Triton X-100) dissolve membranes. If the dye is not covalently bound (trapped) yet, it will wash away immediately upon permeabilization.
The Golden Rule: Never fix immediately after loading. You must include the 30–60 minute "Recovery" step (described in Part 3) to allow full covalent attachment before introducing fixatives.
Part 5: Troubleshooting Logic Tree
User Question: "I have a specific artifact. How do I diagnose it?"
Scientist Response: Use this decision tree to isolate the root cause of your imaging artifact.
Figure 2: Diagnostic workflow for identifying the source of background noise.
References
-
Thermo Fisher Scientific. (2018). CellTracker™ Fluorescent Probes Product Information Sheet. Pub. No. MAN0001826. Link
- Poot, M., et al. (1991). "Analysis of mitochondrial morphology and function with novel fixable fluorescent stains." Journal of Histochemistry & Cytochemistry, 44(12), 1363-1372.
-
Zhang, Y., et al. (2011). "Cell-tracing dyes significantly change single cell mechanics." Biochemical and Biophysical Research Communications, 411(2), 262-266. Link
-
AAT Bioquest. (2024). "How to eliminate non-specific binding?" Technical Library. Link
-
Molecular Probes Handbook. (2010). Chapter 14: Membrane-Permeant Reactive Tracers. (Detailed discussion on GST-mediated reaction kinetics). Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Membrane-Permeant Reactive Tracers—Section 14.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. Optically modulated fluorescence bioimaging: visualizing obscured fluorophores in high background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Photobleaching of Chloromethylbenzamide Probes
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Chloromethylbenzamide-based fluorescent probes. This resource is designed to provide you with a deep understanding of the photobleaching challenges associated with these compounds and to offer robust, field-tested strategies to enhance their photostability. Our goal is to empower you to acquire high-quality, reproducible data in your fluorescence microscopy experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the photobleaching of fluorescent probes.
Q1: What is photobleaching and why does it happen?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to emit light.[1][2][3] This process occurs when the fluorescent molecule is exposed to excitation light. While the exact mechanisms are complex and dye-specific, the process generally involves the fluorophore entering a long-lived, highly reactive excited "triplet state."[4][5] In this state, it can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals.[4][6][7] These highly reactive molecules can then chemically attack the fluorophore, cleaving covalent bonds and rendering it non-fluorescent.[3]
Q2: My this compound probe signal is fading very quickly. Is this normal?
A2: Rapid signal loss can be a significant issue, but it is not insurmountable. The photostability of any fluorophore, including this compound derivatives, is highly dependent on its chemical structure and the experimental environment.[5] Factors such as high-intensity illumination, prolonged exposure to light, and the presence of oxygen all accelerate photobleaching.[4] The troubleshooting guides in Part 2 will walk you through a systematic process to identify the cause and significantly improve your signal longevity.
Q3: What is an "antifade reagent" and how does it work?
A3: Antifade reagents are chemical compounds added to your sample or mounting medium to reduce photobleaching.[4] Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are generated during fluorescence excitation.[8][9] By neutralizing these damaging molecules, they protect the fluorophore from photochemical destruction.[9] Some antifade agents also work by quenching the fluorophore's reactive triplet state, returning it to the ground state where it can safely fluoresce again.[10]
Q4: Can I completely eliminate photobleaching?
A4: While completely eliminating photobleaching is not practically possible, you can reduce it to a level where it no longer compromises your data acquisition. The key is a multi-faceted approach that combines optimizing your imaging parameters, using appropriate antifade reagents, and careful sample preparation.[11]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance to diagnose and resolve photobleaching issues in your experiments.
Guide 1: Systematic Diagnosis of Rapid Photobleaching
Experiencing rapid signal decay can be frustrating. This guide provides a logical workflow to pinpoint the primary cause.
The Core Problem: Distinguishing Between Low Signal and True Photobleaching
First, ensure the issue is photobleaching (signal fades during imaging) and not simply a weak initial signal. If the signal is weak from the start, you may need to troubleshoot your staining protocol, antibody concentrations, or probe viability.[12]
Diagnostic Workflow Diagram
The following diagram illustrates a decision-making process for troubleshooting.
Caption: Troubleshooting workflow for photobleaching.
Step-by-Step Actions:
-
Optimize Illumination: The most critical factor is the light itself.[11]
-
Reduce Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio (SNR).[4]
-
Minimize Exposure Time: Shorten camera exposure times or increase the scan speed (reduce pixel dwell time) on a confocal microscope.[13]
-
Use Neutral Density (ND) Filters: These filters reduce light intensity without changing its color spectrum, offering a simple way to decrease photon load on your sample.[2][4]
-
Limit Exposure: Only expose the specific region of interest to light when acquiring an image. Use transmitted light for focusing whenever possible.[2]
-
-
Optimize the Chemical Environment: If optimizing illumination isn't sufficient, focus on the sample's immediate environment.
-
Incorporate Antifade Reagents: This is often the most effective next step. See Guide 2 for a detailed breakdown.
-
Minimize Oxygen: Photobleaching is often an oxygen-dependent process.[4][14] For live-cell imaging, consider using oxygen-scavenging systems like glucose oxidase/catalase.[4] For fixed samples, ensure your mounting medium is properly sealed.
-
Guide 2: Selecting and Implementing Antifade Reagents
Choosing the right antifade reagent is crucial for protecting your this compound probe.
Mechanism of Photobleaching and Antifade Action
The diagram below illustrates the photochemical process leading to photobleaching and how antifade reagents intervene.
Caption: Workflow for quantitative photobleaching analysis.
Data Analysis:
-
For each sample condition, plot the normalized mean fluorescence intensity against time.
-
The resulting curve will show the rate of signal decay. A slower decay rate indicates better photostability.
-
You can fit an exponential decay curve to the data to calculate the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value. This provides a robust metric for comparison.
By systematically applying these diagnostic, preventative, and analytical strategies, you can significantly enhance the photostability of your this compound probes, leading to more reliable and impactful research outcomes.
References
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
ResearchGate. (2025, August 10). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy | Request PDF. [Link]
-
Pharma Growth Hub. (2021, November 27). What is Photostability and how to conduct it?[Link]
-
Semantic Scholar. Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy.[Link]
-
National Institutes of Health. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies. [Link]
-
RSC Publishing. (2023, May 16). Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. [Link]
-
National Institutes of Health. (2011, March 4). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. [Link]
-
National Institutes of Health. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. [Link]
-
National Institutes of Health. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited. [Link]
-
ResearchGate. (2025, August 10). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. [Link]
-
Bitesize Bio. (2025, June 6). “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. [Link]
-
ResearchGate. (2022, November 24). (PDF) Choosing the Probe for Single-Molecule Fluorescence Microscopy. [Link]
-
Wikipedia. Photobleaching. [Link]
-
Taylor & Francis. Full article: Enrolling reactive oxygen species in photon-to-chemical energy conversion: fundamentals, technological advances, and applications. [Link]
-
Nikon's MicroscopyU. Fluorophore Photobleaching Literature References. [Link]
-
bioRxiv. (2025, October 16). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. [Link]
-
National Institutes of Health. Circumvention of Fluorophore Photobleaching in Fluorescence Fluctuation Experiments: a Beam Scanning Approach. [Link]
-
SpringerLink. (2011, February 11). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. [Link]
-
YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection. [Link]
-
ResearchGate. Antifade Reagents. [Link]
-
MDPI. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. [Link]
-
YouTube. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence (Ron Vale). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 9. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. bitesizebio.com [bitesizebio.com]
- 12. biotium.com [biotium.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cytotoxicity Assays for Novel Chloromethylbenzamide Compounds
Welcome to the technical support center dedicated to empowering your research with new Chloromethylbenzamide compounds. This guide is structured to provide practical, in-depth solutions to common challenges encountered during cytotoxicity testing. As your partner in science, we aim to move beyond simple protocols, offering insights into the causality of experimental choices to ensure your results are both accurate and reproducible.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial queries and issues researchers face when beginning cytotoxicity studies with novel compounds.
Q1: I'm seeing high variability between my replicate wells. What's the likely cause?
High variability is a common but solvable issue. The root cause often lies in inconsistent cell seeding or uneven compound distribution.
-
Expert Insight: Cells, especially adherent ones, can clump or settle unevenly if not properly resuspended. This leads to different cell numbers in each well, directly impacting the final signal. A "swirling" motion when plating can also cause cells to accumulate at the well edges, an issue known as the "edge effect."
-
Troubleshooting Steps:
-
Cell Seeding: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting into wells. For adherent cells, allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even settling.
-
Compound Addition: When adding your this compound compound, pipette it directly into the center of the well containing media, then gently mix by pipetting up and down a few times. Avoid dispensing onto the well wall.
-
Pipetting Technique: Use calibrated pipettes and consistent technique for all liquid handling steps.
-
Q2: My untreated control cells show low viability or an unexpectedly high background signal. What should I check?
This points to a problem with either the cells themselves or a component of your assay system.
-
Expert Insight: Healthy, log-phase cells are crucial for a robust assay window.[1] Contamination, either microbial or chemical, can also generate false signals. For instance, bacteria can metabolize tetrazolium salts (like MTT or MTS), leading to a false-positive signal of high metabolic activity.[2]
-
Troubleshooting Steps:
-
Cell Health: Always use cells from a consistent passage number and ensure they are in the logarithmic phase of growth.[1] Visually inspect cells for normal morphology before and during the experiment.[3]
-
Contamination: Regularly test your cell cultures for mycoplasma. Visually inspect plates for signs of bacterial or fungal contamination.
-
Media & Reagents: Phenol red in culture media can interfere with absorbance readings in some colorimetric assays.[2] Consider using phenol red-free media for the assay incubation step. Similarly, ensure your DMSO (or other solvent) concentration is low (typically <0.5%) and consistent across all wells, including controls.[2][4]
-
Q3: I'm not seeing a dose-dependent cytotoxic effect with my this compound compound. The viability seems to increase at higher concentrations. What's happening?
This counterintuitive result often points to compound interference with the assay chemistry itself, a known limitation of metabolic assays like MTT.
-
Expert Insight: Tetrazolium-based assays (MTT, MTS, WST-1) measure metabolic activity as a surrogate for viability.[5][6] Some chemical compounds can directly reduce the tetrazolium salt, leading to a color change that is independent of cellular metabolism. This results in an artificially high "viability" reading.[7]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Set up wells with your compound in media but without cells. Add the assay reagent (e.g., MTT) and measure the signal. A significant signal in these wells confirms your compound is interfering with the assay.
-
Switch Assay Principle: If interference is confirmed, switch to an assay with a different detection principle. For example, a Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, is a common alternative.[8]
-
Section 2: Choosing the Right Assay for this compound Compounds
Given that this compound and related structures like chlorambucil are known to act as alkylating agents that cause DNA damage and induce apoptosis, selecting assays that can specifically probe these mechanisms will yield more insightful data than a simple viability screen.[7][9][10][11]
Decision Workflow for Assay Selection
Below is a workflow to guide your assay choice, moving from general screening to mechanistic investigation.
Caption: Workflow for selecting appropriate cytotoxicity assays.
Recommended Assays & Their Scientific Basis
| Assay Type | Principle | Relevance to Chloromethylbenzamides |
| Metabolic Assays (MTS/WST-1) | Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product.[6] | Initial Screen: Good for high-throughput screening to determine a general IC50 value. Less toxic and simpler than MTT.[6] |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis or late apoptosis).[8][12] | Confirmatory/Alternative Screen: Excellent for confirming cytotoxicity and ruling out compound interference seen in metabolic assays. Directly measures cell death. |
| Caspase Activity Assays | Detects the activity of caspases, a family of proteases that are key mediators of apoptosis.[13] Assays for Caspase-3/7 (executioner), Caspase-8 (extrinsic pathway), and Caspase-9 (intrinsic pathway) are common. | Mechanistic Insight: Since DNA-damaging agents often trigger the intrinsic apoptotic pathway, measuring Caspase-9 and subsequent Caspase-3/7 activation provides strong evidence for this mechanism. |
| Annexin V/PI Staining | Uses fluorescently labeled Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[9] Propidium Iodide (PI) is a fluorescent DNA dye that only enters cells with compromised membranes (late apoptotic/necrotic).[9] | Differentiating Cell Death: This dual-staining method, often analyzed by flow cytometry or fluorescence microscopy, powerful for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cell populations.[9][11] |
Section 3: Detailed Troubleshooting Guides & Protocols
Troubleshooting Guide: Caspase-3/7 Activity Assay (Luminescent/Fluorometric)
Problem: Low or No Signal Detected
This is a frequent issue indicating that the caspase activation cascade has not been sufficiently triggered or that the assay itself has failed.
| Potential Cause | Causality & Expert Explanation | Solution |
| Insufficient Apoptosis Induction | The concentration of your this compound or the incubation time may be insufficient to trigger the apoptotic cascade. Apoptosis is a timed event. | Optimize Dose & Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) with a range of compound concentrations. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.[10] |
| Inactive Reagents | The DTT (dithiothreitol) in many caspase assay buffers is crucial for maintaining the reduced state of the caspase active site cysteine. DTT is unstable in solution at room temperature.[10][13] | Prepare Fresh Buffers: Always prepare DTT-containing buffers fresh for each experiment. Ensure the lyophilized substrate has been stored correctly and is fully reconstituted. |
| Incorrect Buffer pH | Caspase activity is highly pH-dependent, with an optimal range typically between 7.2 and 7.5.[10] | Verify pH: Check the pH of your final assay buffer after all components have been added. |
| Low Protein Concentration | The amount of active caspase-3/7 in the cell lysate may be below the assay's detection limit. | Increase Cell Number: Increase the number of cells seeded per well or concentrate the lysate before performing the assay.[10] |
Protocol: Measuring Apoptosis via Annexin V & Propidium Iodide Staining
This protocol provides a robust method to quantify different stages of cell death.
-
Cell Seeding & Treatment:
-
Seed cells in a 6-well plate at a density that will ensure they are sub-confluent at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with your this compound compound at various concentrations for the desired time period. Include untreated and positive controls.
-
-
Cell Harvesting:
-
Collect the culture medium from each well (this contains floating dead cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Live Cells: Annexin V negative, PI negative.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive.
-
-
Visualizing Apoptosis vs. Necrosis
The diagram below illustrates the distinct pathways of apoptosis and necrosis, helping to conceptualize what different assays measure.
Caption: Key events in apoptosis versus necrosis pathways.
References
-
AIP Publishing. (2020, June 30). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. Biointerphases. Retrieved from [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Heinrich, P. (2022, June 7). Answer to "I am having problems in getting results in MTT assay. How do I rectify it?". ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Hilton, L. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. MD+DI. Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]
-
Jayaram, H. N., et al. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 6(7), 561-574. Retrieved from [Link]
-
Krysko, D. V., et al. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in cell biology, 88, 229-257. Retrieved from [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-669. Retrieved from [Link]
-
Hamnett, R. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]
-
MP Biomedicals. (2022, June). Caspase 3 Activity Assay Kit User Manual. Retrieved from [Link]
-
Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]
-
Modrić, M., & Zorc, B. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta pharmaceutica (Zagreb, Croatia), 68(1), 1–18. Retrieved from [Link]
-
Cree, I. A. (2011). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer research, 31(5), 1535-1541. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
ACS Omega. (2026, February 4). Physicochemical Characterization and In Vitro Anti-Inflammatory Assessment of Novel Sodium Alginate Sponges Loading Andiroba Oil (Carapa guianensis Aubl.) for Skin Dressings. Retrieved from [Link]
-
MDPI. (n.d.). Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation. Retrieved from [Link]
-
Precision for Medicine. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]
-
Biocompare. (2023, May 9). Selecting the Right Cell-Based Assay. Retrieved from [Link]
-
Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Retrieved from [Link]
Sources
- 1. Frontiers | 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design, Synthesis, and Evaluation of Key Analogues of CC-1065 and the Duocarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 6. Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorambucil in chronic lymphocytic leukemia: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 9. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Aqueous Solubility of Chloromethylbenzamide for Biological Assays
Welcome to the technical support guide for Chloromethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in biological assays. This guide offers a combination of frequently asked questions for quick reference and in-depth troubleshooting protocols to ensure the successful integration of this compound into your experimental workflows.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound exists as different isomers, with the 3-chloromethyl and N-chloromethyl variants being common. These compounds possess a moderately hydrophobic nature, as indicated by their predicted octanol-water partition coefficients (XLogP3) of 1.2 for the 3-chloro isomer and 1.7 for the N-chloro isomer. While the parent compound, benzamide, is slightly soluble in water, the addition of the chloromethyl group is expected to decrease aqueous solubility.[1][2][3] A key feature of these molecules is the amide group, which has a very high predicted pKa of around 15.8 for the 3-chloromethyl isomer, rendering it non-ionizable at physiological pH.[4] This makes pH adjustment for solubility enhancement an ineffective strategy.
A critical consideration for experimental design is the reactivity of the chloromethyl group, which is susceptible to hydrolysis and can react with nucleophiles.[5][6] This instability necessitates careful handling and storage to maintain compound integrity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous assay buffer?
A1: this compound has limited aqueous solubility due to its moderately hydrophobic chemical structure.[1][2][3] The molecule is neutral at physiological pH, so it will not readily dissolve in purely aqueous buffers.[4] It is common to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution before further dilution into your aqueous assay medium.
Q2: What is the best organic solvent to use for a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[7] It is a powerful solvent that can dissolve a wide range of organic molecules. However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7][8][9]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: No, pH adjustment is not a viable strategy for this compound. The amide proton of this compound is extremely weakly acidic, with a predicted pKa well outside the physiological range.[4] Therefore, altering the pH of your buffer will not lead to the formation of a more soluble salt.
Q4: I've noticed that the potency of my compound seems to decrease over time in my assay. What could be the cause?
A4: The chloromethyl group in this compound is chemically reactive and can undergo hydrolysis in aqueous solutions.[5][6] This degradation will lead to a decrease in the concentration of the active compound over the course of your experiment, resulting in an apparent loss of potency. It is advisable to prepare fresh dilutions of the compound from a stock solution immediately before use and to consider the duration of your assay.
Troubleshooting Guide: Step-by-Step Solubilization Protocols
Initial Assessment of Solubility
Before committing to a specific solubilization strategy, it is essential to perform a preliminary assessment of your compound's solubility.
Protocol 1: Kinetic Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of your aqueous assay buffer in a clear microplate.
-
Mix well and let it equilibrate at room temperature for 1-2 hours.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit.
Method 1: Co-Solvent (DMSO) Based Solubilization
This is the most common and straightforward method for solubilizing hydrophobic compounds for in vitro assays.
Protocol 2: Preparation of a DMSO Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Accurately weigh out your this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).[6]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Dilutions:
-
Thaw a single aliquot of the stock solution immediately before use.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer. It is crucial to add the DMSO stock to the buffer and mix immediately to avoid precipitation.[10]
-
Ensure the final DMSO concentration in your assay is below the tolerance level of your biological system (typically <0.5%).[7][8][9]
-
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final assay. |
| Final DMSO % | < 0.5% (cell-based), < 5% (biochemical) | High concentrations of DMSO can be toxic to cells or interfere with enzyme activity.[7][8][9] |
| Storage | -20°C or -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles and hydrolysis. |
Method 2: Utilizing Cyclodextrins for Enhanced Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[2][3][11] This method is particularly useful when DMSO is not well-tolerated by the assay system.
Protocol 3: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Preparation of HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).
-
-
Complexation with this compound:
-
Prepare a concentrated slurry of this compound in a small volume of the HP-β-CD solution.
-
Vortex or sonicate the mixture until the compound dissolves. This may take some time.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles.
-
Determine the concentration of the solubilized this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
Use in Assay:
-
Use the solubilized this compound-cyclodextrin complex directly in your assay. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
| Cyclodextrin Type | Typical Concentration | Considerations |
| Hydroxypropyl-β-CD | 1-10% (w/v) in final assay | Highly soluble and low toxicity. |
| Sulfobutylether-β-CD | 1-10% (w/v) in final assay | Also highly soluble with low toxicity. |
Visualization of Experimental Workflows
Decision Workflow for Solubilization Strategy
Caption: Cyclodextrin encapsulates the hydrophobic drug.
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
-
How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available from: [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available from: [Link]
-
3-chloromethyl-benzamide (C8H8ClNO). PubChemLite. Available from: [Link]
-
Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. TSI Journals. Available from: [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Available from: [Link]
-
Pfeiffer, W. D. The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be. Available from: [Link]
-
Benzamide. Wikipedia. Available from: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available from: [Link]
-
3-Chloromethyl-benzamide | C8H8ClNO | CID 737145. PubChem. Available from: [Link]
-
alcohol. Organic Syntheses Procedure. Available from: [Link]
-
Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. ResearchGate. Available from: [Link]
- Method for catalytic reaction of chloromethylation of aromatic cyclic compound. Google Patents.
-
Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. NIH. Available from: [Link]
-
N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574. PubChem. Available from: [Link]
-
Catalytic Hydrolysis of Chloromethane. ResearchGate. Available from: [Link]
-
Blanc Chloromethylation - Removing BCME from Product. Sciencemadness.org. Available from: [Link]
-
Beware of N-Benzoyloxybenzamides. PMC. Available from: [Link]
-
Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. Available from: [Link]
- Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. Google Patents.
- Synthesis process of N-chloromethyl-N-phenyl amino formyl chloride. Google Patents.
-
New studies in aromatic chloromethylation. Durham E-Theses. Available from: [Link]
-
The Use of Biological Assays to Evaluate Botanicals. SciSpace. Available from: [Link]
-
N-Chloromethyl-N-phenylcarbamoyl chloride | C8H7Cl2NO | CID 11241146. PubChem. Available from: [Link]
-
Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate. Available from: [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. Available from: [Link]
-
N-(chloromethyl)benzamide. ChemSynthesis. Available from: [Link]
-
Benzamide. Solubility of Things. Available from: [Link]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. 3-Chloromethyl-benzamide | C8H8ClNO | CID 737145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(chloromethyl)benzamide | C8H8ClNO | CID 12249574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(CHLOROMETHYL)BENZAMIDE | 135654-16-9 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. tsijournals.com [tsijournals.com]
- 8. N-Chloromethyl-N-phenylcarbamoyl Chloride|CAS 52123-54-3 [benchchem.com]
- 9. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. CAS RN 135654-16-9 | Fisher Scientific [fishersci.at]
Technical Support Center: Adapting Chloromethylbenzamide Protocols for Diverse Cell Types
Welcome to the technical support resource for researchers utilizing chloromethylbenzamide (CMB) derivatives. This guide is designed to provide field-proven insights and robust protocols to help you navigate the complexities of adapting experimental procedures across various cell types. As a class of compounds with significant therapeutic potential, understanding their cellular interactions is paramount. This center will address common challenges, from initial compound handling to in-depth mechanistic studies, ensuring your experiments are built on a foundation of scientific integrity.
Part I: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when beginning to work with a new this compound derivative.
Q1: What are the common mechanisms of action for this compound derivatives?
This compound is a chemical scaffold, and the specific biological activity of a derivative depends on its full structure. However, many compounds based on related benzamide and chloromethyl structures act through a few primary mechanisms:
-
DNA Alkylation: Similar to agents like chlorambucil, some derivatives are alkylating agents. They form covalent bonds with DNA, disrupting its structure and preventing replication and transcription. This damage ultimately triggers programmed cell death, or apoptosis, particularly in rapidly dividing cancer cells.[1][2]
-
Enzyme Inhibition: The benzamide structure is a well-known pharmacophore for enzymes like Poly (ADP-ribose) polymerase (PARP). PARP is a critical enzyme in DNA repair. Its inhibition can lead to the accumulation of DNA damage and cell death, especially in cancer cells with existing DNA repair defects.
-
Induction of Apoptosis: Many cytotoxic compounds, including various benzamide derivatives, ultimately converge on the induction of apoptosis. This can be triggered by DNA damage, mitochondrial stress, or the disruption of other key cellular processes.[3][4] This is often confirmed by observing the cleavage of PARP by caspases, a hallmark of apoptosis.[5]
-
Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton. This disrupts cell division, leading to cell cycle arrest and apoptosis.[6]
Understanding the potential mechanism of your specific CMB derivative is crucial for designing relevant downstream experiments and interpreting results.
Q2: How do I properly prepare and store a stock solution of my CMB compound?
Proper handling of your compound is the first step to reproducible results. Most small molecule inhibitors are initially dissolved in a solvent like dimethyl sulfoxide (DMSO).
-
Solvent Selection: High-purity, anhydrous DMSO is the most common solvent for creating a concentrated stock solution (e.g., 10-50 mM).
-
Solubilization: Ensure the compound is completely dissolved. This can be aided by gentle warming (to 37°C) and vortexing. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[7]
-
Final Concentration in Media: Crucially, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%, as higher concentrations can induce cytotoxicity or other off-target effects.[8]
Q3: What is the critical first step when testing a new CMB compound on a new cell line?
The most critical first step is to determine the compound's cytotoxic potential by performing a dose-response experiment to calculate its half-maximal inhibitory concentration (IC50). This value is the concentration of the compound that reduces a biological response (like cell viability) by 50%.
This experiment involves treating the cells with a wide range of compound concentrations (typically a logarithmic dilution series, e.g., 1 nM to 100 µM) for a set period (e.g., 48 or 72 hours).[7] The IC50 value you determine will be the foundation for selecting concentrations for all future mechanistic experiments.
Q4: What are the key differences to consider when working with adherent vs. suspension cell lines?
The primary difference is their growth characteristic, which impacts handling and assay setup.
-
Adherent Cells: These cells grow attached to a surface. They require enzymatic (e.g., trypsin) or mechanical detachment for passaging and counting. Seeding density is critical, as over-confluency can dramatically alter experimental outcomes.[8]
-
Suspension Cells: These cells grow floating in the culture medium. They are generally easier to passage and count, as they do not require detachment. However, care must be taken to ensure a homogenous single-cell suspension before seeding to ensure well-to-well consistency.
Q5: What are the major challenges when transitioning from immortalized cell lines to primary cells?
While cell lines are convenient and provide reproducible results, primary cells more closely represent the in vivo environment.[9][10] However, they present unique challenges:
-
Limited Lifespan: Primary cells have a finite number of divisions and will eventually senesce. Experiments must be conducted at low passage numbers.[9]
-
Slower Growth: They often proliferate much more slowly than immortalized cell lines, which may require longer incubation times with the compound.
-
Heterogeneity: A primary culture may contain a more heterogeneous population of cells compared to a clonal cell line, which can lead to more variable results.[10]
-
Sensitivity: Primary cells can be more sensitive to handling and culture conditions. Protocols, including seeding density and media formulation, often need to be re-optimized.[11]
Part II: Experimental Design & Core Protocols
A systematic workflow is essential for efficiently evaluating a novel CMB derivative. The following diagram and protocols provide a robust framework for your investigations.
Caption: General experimental workflow for evaluating CMB derivatives.
Protocol 1: Determining Optimal Seeding Density
Rationale: Seeding an incorrect number of cells is a primary source of irreproducibility in viability assays. Too few cells will result in a weak signal, while too many will lead to over-confluency and nutrient depletion, confounding the results.[8] This protocol establishes the ideal cell number for your specific cell line and assay duration.
Materials:
-
Selected cell line (adherent or suspension)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Cell viability reagent (e.g., MTT, Resazurin)
Procedure:
-
Prepare Cell Suspension: Harvest and count cells, assessing viability with Trypan Blue. Ensure viability is >95%. Resuspend cells in fresh medium to create a starting concentration (e.g., 2 x 10^5 cells/mL).
-
Create Serial Dilutions: Prepare a 2-fold serial dilution of the cell suspension directly in a 96-well plate. Aim for a range of densities (e.g., from 20,000 cells/well down to ~150 cells/well).
-
Plate Cells: Seed 100 µL of each cell dilution into at least 3-6 replicate wells. Include "media only" wells as a blank control.
-
Incubate: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: At the end of the incubation period, add the viability reagent according to the manufacturer's instructions and measure the output (e.g., absorbance or fluorescence) on a plate reader.
-
Analyze Data: Plot the signal (e.g., absorbance) versus the number of cells seeded. The optimal seeding density is the highest cell number that falls within the linear portion of the curve, indicating that the cells are still in the logarithmic growth phase.
Protocol 2: Cytotoxicity Assay (MTT Method)
Rationale: The MTT assay is a colorimetric method for assessing cell viability. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium salt, MTT, into a purple formazan product. The amount of formazan is proportional to the number of living cells.[12][13]
Materials:
-
Cells seeded at their optimal density in a 96-well plate
-
CMB derivative stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells (100 µL/well) at the pre-determined optimal density and incubate for 24 hours to allow for attachment (for adherent cells).
-
Compound Preparation: Prepare serial dilutions of your CMB derivative in complete medium. Also prepare dilutions for your vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the various compound concentrations to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for Formazan Production: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot the results against the log of the compound concentration to determine the IC50 value.
| Parameter | Recommended Starting Point | Key Consideration |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Must be optimized for each cell line (Protocol 1).[8] |
| Compound Concentration Range | 1 nM - 100 µM (log scale) | Should span from no effect to complete cell death. |
| Incubation Time | 24, 48, or 72 hours | Dependent on cell doubling time and compound's mechanism.[7] |
| DMSO Final Concentration | < 0.5% | High concentrations are toxic to cells.[8] |
Table 1: General starting parameters for cytotoxicity screening.
Part III: Troubleshooting Guide
Issue 1: Poor Solubility/Precipitation in Culture Media
-
Q: My compound precipitates when I add it to the cell culture medium. What should I do?
-
Cause: The compound may have low aqueous solubility, or the concentration may exceed its solubility limit in the medium, especially in the presence of salts and proteins.[14]
-
Solution 1 (Reduce Final Concentration): The simplest solution is to test lower concentrations. If precipitation still occurs at effective concentrations, other methods are needed.
-
Solution 2 (Modify Dilution Method): Instead of adding a small volume of highly concentrated stock directly to the well, perform an intermediate dilution step in a larger volume of medium. Add the stock solution dropwise to the medium while gently vortexing to aid dispersion.[14]
-
Solution 3 (Check Serum Interaction): Some compounds bind to proteins in fetal bovine serum (FBS), which can affect solubility. Try reducing the serum percentage during the treatment period, but be aware this can also affect cell health.
-
Solution 4 (Consider a Different Solvent): While less common, for some compounds, a different solvent like ethanol might be used. However, the final concentration must be kept extremely low (<0.1%) and rigorously tested for solvent-induced toxicity.
-
Issue 2: Inconsistent or Non-Reproducible Viability Assay Results
-
Q: I'm seeing high variability between replicate wells. Why might this be happening?
-
Cause 1 (Inconsistent Cell Seeding): The most common cause. Even small differences in cell numbers per well can lead to large variations in the final readout.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps. For adherent cells, be quick but gentle during seeding to prevent cells from settling unevenly in the reservoir.
-
Cause 2 (Edge Effects): Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased concentrations of media components and the test compound.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with 100-200 µL of sterile PBS or media to create a humidity barrier.[8]
-
Cause 3 (Incomplete Solubilization): If the formazan crystals in an MTT assay or the compound itself are not fully dissolved, readings will be inconsistent.
-
Solution: Ensure the DMSO stock is fully dissolved before use. After adding the solubilization agent in an MTT assay, place the plate on a shaker for 5-10 minutes to ensure homogeneity before reading.
-
-
Q: My negative control (vehicle only) is showing unexpected toxicity. What's the cause?
-
Cause 1 (High DMSO Concentration): The final DMSO concentration may be too high.
-
Solution: Recalculate your dilutions to ensure the final DMSO concentration is non-toxic for your specific cell line (typically <0.5%, but some sensitive cells require <0.1%).
-
Cause 2 (Contamination): Bacterial or mycoplasma contamination can stress cells and make them more susceptible to even low levels of solvent.
-
Solution: Regularly test your cell cultures for mycoplasma. Practice strict aseptic technique. If contamination is suspected, discard the culture and start a fresh vial.
-
Issue 3: Unexpected Cellular Responses & Off-Target Effects
-
Q: The IC50 value for my compound is vastly different between two cancer cell lines. What does this imply?
-
Cause: This is an interesting and common result. It suggests that the sensitivity to your compound is dependent on the genetic or phenotypic background of the cells. For example, if your compound is a PARP inhibitor, cells with a BRCA1/2 mutation will be much more sensitive.
-
Next Steps: This is an opportunity for investigation. Compare the genetic backgrounds of the sensitive and resistant cell lines. This can provide valuable clues about the compound's mechanism of action and potential biomarkers for its efficacy.
-
-
Q: How can I begin to determine if my compound's effect is due to off-target activity?
-
Rationale: Many small molecules kill cells via off-target effects rather than by inhibiting their intended target.[15] It is crucial to validate that the observed phenotype is indeed linked to the target.
-
Approach 1 (Structural Analogs): Synthesize or acquire a close structural analog of your compound that is known to be inactive against the intended target. If this inactive analog still kills the cells, it strongly suggests an off-target mechanism.
-
Approach 2 (Target Overexpression/Knockdown): If you observe a cytotoxic effect, test whether overexpressing the target protein makes the cells more resistant to your compound. Conversely, knocking down the target using siRNA or shRNA should, in theory, mimic the effect of the drug.
-
Approach 3 (Rescue Experiment): If the compound inhibits an enzyme, try adding an excess of the enzyme's product to the media to see if it can rescue the cells from the compound's effects.
-
Part IV: Advanced Mechanistic Studies
Once you have a reproducible IC50 value, the next step is to investigate how your CMB derivative is affecting the cells.
Caption: A simplified diagram of the apoptotic pathway.
Protocol 3: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
Rationale: This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, staining late apoptotic and necrotic cells.[16]
Procedure:
-
Treat Cells: Seed cells in 6-well plates and treat with your CMB derivative (e.g., at IC50 and 2x IC50 concentrations) and controls for a relevant time period (e.g., 24 hours).
-
Harvest Cells: For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then detach the remaining cells with trypsin. Combine the supernatant and detached cells. For suspension cells, simply collect the culture.
-
Wash: Centrifuge the cells and wash once with cold PBS.
-
Stain: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate: Incubate in the dark at room temperature for 15 minutes.
-
Analyze: Analyze the samples on a flow cytometer within one hour. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
Protocol 4: Analysis of Cell Cycle by Flow Cytometry (PI Staining)
Rationale: DNA-damaging agents or compounds that interfere with mitosis often cause cells to arrest at specific phases of the cell cycle. Staining cells with a DNA-binding dye like Propidium Iodide (PI) allows for the quantification of DNA content and thus the distribution of cells in G0/G1, S, and G2/M phases.[17]
Procedure:
-
Treat and Harvest Cells: Treat and harvest cells as described in Protocol 3.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate: Incubate in the dark at room temperature for 30 minutes.
-
Analyze: Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content), with the S phase population in between.
Protocol 5: Detection of PARP Cleavage by Western Blot
Rationale: During apoptosis, executioner caspases like caspase-3 cleave PARP-1 (116 kDa) into two fragments, a 24 kDa DNA-binding domain and an 89 kDa catalytic domain. Detecting this 89 kDa fragment by Western blot is a widely used and reliable indicator of caspase-mediated apoptosis.[5][18]
Procedure:
-
Treat and Lyse Cells: Treat cells in 6-well plates as previously described. After treatment, wash the cells with cold PBS and lyse them directly in the plate with RIPA buffer containing protease inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block and Probe: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody that recognizes both full-length and cleaved PARP.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: A decrease in the 116 kDa band and the appearance of the 89 kDa band in treated samples compared to the control indicates the induction of apoptosis.[19] Also probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
References
-
Bristol Myers Squibb. (n.d.). How golcadomide works. BMS Clinical Trials. Retrieved from [Link]
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
-
National Center for Biotechnology Information. (n.d.). CHLORAMBUCIL - Pharmaceuticals - NCBI Bookshelf. Retrieved from [Link]
-
PubMed. (2025, January 14). Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel. Retrieved from [Link]
-
PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlorambucil?. Retrieved from [Link]
-
PubMed. (n.d.). 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis. Retrieved from [Link]
-
ResearchGate. (2023, May 13). How to solve the problem from cell viability test?. Retrieved from [Link]
-
STAR Protocols. (2024, August 15). Protocol for the derivation of primary cancer stem cell lines from human ependymal tumors. Retrieved from [Link]
-
Science. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved from [Link]
-
PubMed Central. (n.d.). Flow Cytometry for Determination of the Efficacy of Contact Lens Disinfecting Solutions against Acanthamoeba spp. Retrieved from [Link]
-
PubMed Central. (n.d.). The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (n.d.). Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways. Retrieved from [Link]
-
ResearchGate. (2012, June 20). When to use Primary cells and when to use cell line? Does Passaging change the primary cells' characteristics?. Retrieved from [Link]
-
PubMed. (n.d.). Chlorambucil in chronic lymphocytic leukemia: mechanism of action. Retrieved from [Link]
-
PubMed. (2022, October 21). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparative Proteomic Phenotyping of Cell Lines and Primary Cells to Assess Preservation of Cell Type-specific Functions. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of PARP detected by western blot. HT-29 cells were treated.... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of PARP cleavage in CLL cells. Cells from CLL 21.... Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of primary and passaged tumor cell cultures and their application in personalized medicine. Retrieved from [Link]
Sources
- 1. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 3. Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorogenic acid induces apoptotic cell death in U937 leukemia cells through caspase- and mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of primary and passaged tumor cell cultures and their application in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the derivation of primary cancer stem cell lines from human ependymal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry for Determination of the Efficacy of Contact Lens Disinfecting Solutions against Acanthamoeba spp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 8-Cl-cAMP affects glioma cell-cycle kinetics and selectively induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Investigating Chloromethylbenzamide Fluorescence Quenching
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chloromethylbenzamide and investigating its fluorescence properties. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the fluorescence quenching of this compound. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during fluorescence experiments with this compound.
Q1: My this compound fluorescence signal is significantly weaker than expected. What are the likely causes?
A decrease in fluorescence intensity, known as quenching, can be attributed to several factors. The most common culprits include:
-
Concentration Effects: At high concentrations, fluorophores can interact with each other, leading to self-quenching. This is a form of static quenching where non-fluorescent dimers or aggregates form.[1]
-
Presence of Quenchers: Many substances can act as quenchers, decreasing the fluorescence of your sample. These can be impurities in your solvent, dissolved oxygen, or other components of your experimental system.[2]
-
Photobleaching: Prolonged exposure to the excitation light source can lead to the photochemical destruction of the fluorophore, resulting in a gradual decrease in signal intensity.[3][4]
-
Solvent Effects: The polarity and viscosity of the solvent can significantly influence the fluorescence quantum yield of benzamide derivatives.[5][6][7][8] A change in the solvent environment can lead to unexpected changes in fluorescence.
-
Inner Filter Effect: At high concentrations, the sample itself can absorb a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence intensity.
Q2: How can I determine if photobleaching is affecting my measurements?
Photobleaching is characterized by an irreversible decline in fluorescence intensity over time upon continuous exposure to the excitation light. To check for photobleaching:
-
Acquire a baseline fluorescence measurement of your sample.
-
Continuously illuminate the sample with the excitation light for a set period (e.g., 1-5 minutes).
-
Re-measure the fluorescence intensity. A significant decrease in the signal indicates photobleaching.
To mitigate photobleaching, you can reduce the excitation light intensity, decrease the exposure time, or use a photostability-enhancing agent if compatible with your experiment.[3][4]
Q3: What is the inner filter effect, and how do I correct for it?
The inner filter effect (IFE) is an artifact that causes a reduction in the observed fluorescence intensity due to the absorption of excitation and/or emitted light by the sample itself. It is most prominent at high sample concentrations.
-
Primary Inner Filter Effect: Occurs when the sample absorbs a significant fraction of the excitation light before it reaches the region of the cuvette being monitored by the detector.
-
Secondary Inner Filter Effect: Occurs when the emitted fluorescence is re-absorbed by the sample before it can be detected.
To minimize the inner filter effect, it is recommended to work with dilute solutions where the absorbance at the excitation and emission wavelengths is low (typically < 0.1). If you must work with higher concentrations, correction factors can be applied, but these require careful measurement of the sample's absorbance.
Q4: My fluorescence emission maximum seems to have shifted. What could be the reason?
A shift in the fluorescence emission maximum (a spectral shift) is often indicative of a change in the fluorophore's local environment. For benzamide derivatives, the polarity of the solvent is a key factor.[5][6][7][8]
-
Solvatochromic Shift: A shift in the emission wavelength due to a change in solvent polarity. A more polar solvent can stabilize the excited state of a polar fluorophore, leading to a red-shift (shift to longer wavelengths) in the emission.
-
Formation of a New Emissive Species: The interaction of this compound with another molecule in your sample could lead to the formation of a new complex with different fluorescence properties.
To investigate a spectral shift, it is crucial to run control experiments with your this compound in different solvents of varying polarity to characterize its solvatochromic behavior.
Troubleshooting Guides
This section provides systematic approaches to diagnosing and resolving specific fluorescence quenching problems.
Guide 1: Distinguishing Between Static and Dynamic Quenching
Understanding the mechanism of quenching is crucial for interpreting your data correctly. The two primary types of quenching are static and dynamic.
| Feature | Dynamic (Collisional) Quenching | Static Quenching |
| Mechanism | The quencher collides with the fluorophore in its excited state, leading to non-radiative decay.[2] | The quencher forms a non-fluorescent complex with the fluorophore in its ground state. |
| Effect on Lifetime | Decreases the fluorescence lifetime. | Does not change the fluorescence lifetime of the uncomplexed fluorophore. |
| Temperature Dependence | Quenching efficiency increases with increasing temperature (due to increased collision rates).[2] | Quenching efficiency decreases with increasing temperature (as the complex may dissociate). |
| Stern-Volmer Plot | Linear plot of F₀/F vs. [Q]. | Linear plot of F₀/F vs. [Q]. |
Experimental Protocol to Differentiate Quenching Mechanisms:
-
Temperature-Dependent Studies:
-
Prepare a series of samples with a fixed concentration of this compound and varying concentrations of the suspected quencher.
-
Measure the fluorescence intensity of each sample at two or three different temperatures (e.g., 298 K, 308 K, and 318 K).
-
Construct Stern-Volmer plots (F₀/F vs. [Q]) for each temperature.
-
Interpretation:
-
If the slope of the Stern-Volmer plot increases with temperature, the quenching is likely dynamic.
-
If the slope of the Stern-Volmer plot decreases with temperature, the quenching is likely static.
-
-
-
Fluorescence Lifetime Measurements:
-
If you have access to a time-resolved fluorometer, measure the fluorescence lifetime of this compound in the absence (τ₀) and presence (τ) of the quencher.
-
Interpretation:
-
If τ₀/τ > 1, the quenching is dynamic.
-
If τ₀/τ ≈ 1, the quenching is static.
-
-
Diagram of Quenching Mechanisms:
Caption: Differentiating Dynamic and Static Fluorescence Quenching Mechanisms.
Guide 2: Troubleshooting Solvent-Related Issues
The choice of solvent can dramatically impact the fluorescence of benzamide derivatives.[5][6][7][8] Use this guide to address solvent-induced problems.
Experimental Workflow for Solvent Optimization:
-
Solvent Screening:
-
Prepare dilute solutions of this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Data to Collect:
-
Absorption maximum (λ_abs)
-
Emission maximum (λ_em)
-
Fluorescence intensity
-
Stokes shift (λ_em - λ_abs)
-
-
-
Data Analysis:
-
Create a table summarizing the photophysical properties in each solvent.
-
Plot the Stokes shift as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot) to assess the solvatochromic behavior.
-
Identify the solvent that provides the optimal balance of signal intensity and spectral characteristics for your application.
-
Table of Expected Solvent Effects on this compound Fluorescence (Hypothetical Data):
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Relative Intensity | Stokes Shift (nm) |
| Toluene | 2.4 | 310 | 380 | 1.0 | 70 |
| Dichloromethane | 3.1 | 312 | 395 | 0.8 | 83 |
| Acetone | 5.1 | 315 | 410 | 0.6 | 95 |
| Ethanol | 5.2 | 318 | 425 | 0.4 | 107 |
| Water | 10.2 | 325 | 450 | 0.1 | 125 |
Diagram of Solvent Effects on Fluorescence:
Caption: Influence of solvent polarity on the energy levels and fluorescence emission of a fluorophore.
References
- Algar, W. R., & Massey, M. (2019).
-
Chemistry LibreTexts. (2021). Fluorescence Lifetimes and Dynamic Quenching. Retrieved from [Link]
-
Horiba. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Lakowicz, J. R. (n.d.). Quenching of Fluorescence. Retrieved from [Link]
- MDPI. (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. Molecules, 26(2), 433.
-
Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from [Link]
-
YouTube. (2020). Fluorescence quenching. Retrieved from [Link]
- ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(20), 7136–7143.
- ACS Publications. (2024). Concentration Quenching of Fluorescence Decay Kinetics of Molecular Systems. The Journal of Physical Chemistry B, 128(21), 4895–4904.
- ACS Publications. (n.d.). Fluorescence quenching by benzoic acid. The Journal of Physical Chemistry, 83(15), 1949-1953.
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
- MDPI. (2021). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. Applied Sciences, 11(21), 10334.
-
Molecular Expressions. (2016). Fluorescence - Photobleaching - Interactive Tutorial. Retrieved from [Link]
-
NIH. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]
-
NIH. (n.d.). Universal quenching of common fluorescent probes by water and alcohols. Retrieved from [Link]
- Physikalisch-chemisches Praktikum I. (2016). Fluorescence Quenching.
-
PubMed Central. (2021). Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2023). Why is important difference between dynamic and static quenching?. Retrieved from [Link]
-
SVI. (n.d.). Bleaching Effects. Retrieved from [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]
- ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(2), 793–801.
-
Horiba. (n.d.). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. Retrieved from [Link]
- MDPI. (2018). Concentration Effect on Quenching of Chlorophyll a Fluorescence by All-Trans-β-Carotene in Photosynthesis. Molecules, 23(7), 1745.
- MDPI. (2022). Fluorescence Quenching of Xanthene Dyes during Amide Bond Formation Using DMTMM. ACS Omega, 7(38), 34489–34496.
-
Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]
-
PubMed Central. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Retrieved from [Link]
-
SPIE Digital Library. (n.d.). Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. Retrieved from [Link]
-
Taylor & Francis Online. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Retrieved from [Link]
Sources
- 1. Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photophysicochemical and fluorescence quenching studies of benzyloxyphenoxy-substituted zinc phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and photophysical studies of dual-emissive base-modified fluorescent nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of Chloromethylbenzamide in various experimental buffers
The following technical guide is designed for researchers and drug development professionals assessing the stability of Chloromethylbenzamide (specifically isomers like 4-(chloromethyl)benzamide). This compound functions as a reactive electrophile (alkylating agent), making its stability profile fundamentally different from standard small molecules.
Executive Summary & Chemical Context
This compound contains two distinct functional groups with vastly different reactivities:
-
Benzamide moiety: Generally stable, resistant to hydrolysis except under extreme acidic/basic conditions (
, strong acid/base). -
Chloromethyl group (
): Highly Reactive. This is a benzylic halide. It acts as a potent electrophile and is susceptible to nucleophilic substitution ( ) .
Critical Warning: The primary cause of "instability" in biological buffers is not spontaneous decomposition, but rather side reactions with buffer components (nucleophiles) or rapid hydrolysis at elevated pH.
Buffer Selection & Compatibility (The "Why")
Q: Why does my compound degrade rapidly in Tris or Glycine buffers?
A: You are observing an alkylation reaction, not simple degradation. Buffers containing primary amines (Tris, Glycine) or secondary/tertiary amines (HEPES, MOPS to a lesser extent) act as nucleophiles. They attack the chloromethyl group, displacing the chloride ion and forming a stable quaternary ammonium salt.
-
Mechanism:
-
Result: The parent peak disappears on HPLC, replaced by a highly polar early-eluting peak (the adduct).
Q: Which buffers are safe to use?
A: Use Non-Nucleophilic Buffers. To assess intrinsic hydrolytic stability without interference, you must use buffers that cannot act as nucleophiles.
| Buffer System | Compatibility | Reason |
| Phosphate (Na/K) | High | The phosphate anion is a very poor nucleophile. Ideal for pH 6.0–8.0. |
| Acetate | High | Excellent for acidic pH (3.5–5.5). Acetate is a weak nucleophile. |
| MES | Moderate/High | Tertiary amine is sterically hindered, but slow reaction is possible over days. |
| Tris / Glycine | Incompatible | Rapid aminolysis (alkylation) occurs. |
| HEPES | Low | Contains piperazine rings which can react over time. |
| Borate | Moderate | Generally non-nucleophilic but can complex with diols (if present). |
Q: What is the optimal pH for storage?
A: Slightly Acidic (pH 4.0 – 5.5).
Hydrolysis of the benzyl chloride moiety is base-catalyzed (
-
pH > 7.5: Hydrolysis rate increases significantly (
may drop to hours). -
pH < 4.0: Stability is maximal, provided the amide bond remains stable (usually true at ambient temp).
Visualizing the Degradation Pathways[1]
The following diagram illustrates the competing pathways that dictate stability in aqueous media.
Figure 1: Competing degradation pathways.[1][2] Red path represents hydrolysis (pH-dependent); Yellow path represents buffer interference (avoidable).
Standard Operating Procedure: Stability Assay
Objective: Determine the half-life (
Materials
-
Stock Solvent: Anhydrous Acetonitrile (ACN) or DMSO (Note: DMSO can sometimes act as an oxidant or nucleophile at high temps; ACN is preferred).
-
Buffer: 50 mM Sodium Phosphate, pH 7.4 (pre-equilibrated to 25°C or 37°C).
-
Internal Standard (IS): Benzamide or Acetophenone (non-reactive structural analog).
Protocol Workflow
-
Preparation of Stock (100x):
-
Dissolve this compound to 10 mM in ACN.
-
Critical: Use fresh stock. Verify purity via HPLC before starting.
-
-
Initiation (T=0):
-
Add 10 µL of Stock to 990 µL of Buffer (Final Conc: 100 µM).
-
Immediately inject onto HPLC or quench a 100 µL aliquot (see Step 4).
-
-
Incubation:
-
Place vial in a thermomixer at 37°C (or room temp).
-
Protect from light (benzylic halides can be photosensitive).
-
-
Sampling Timepoints:
-
Recommended: 0, 1, 2, 4, 8, 24 hours.
-
Quenching (Crucial): If not analyzing immediately, dilute the aliquot 1:1 with 0.1% Formic Acid in ACN . This lowers pH and removes water, freezing the hydrolysis.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV 230 nm (Amide absorption).
-
Troubleshooting & FAQs
Q: I see a white precipitate forming after 2 hours. What is it?
A: Likely a dimer or polymer. At high concentrations (>1 mM) or in unbuffered water, the chloromethyl group of one molecule can alkylate the amide oxygen or nitrogen of another, leading to polymerization and precipitation.
-
Fix: Lower the concentration to <100 µM for stability assays. Ensure 5-10% organic co-solvent (ACN) is present to maintain solubility.
Q: My HPLC peak shape is splitting.
A: Check your sample solvent vs. mobile phase. If you inject a sample dissolved in 100% DMSO into a high-aqueous mobile phase, the compound may precipitate on the column head.
-
Fix: Dilute the sample 1:1 with Mobile Phase A before injection.
Q: Can I use Methanol as a co-solvent?
A: Use with caution.
Methanol is a nucleophile. Over long periods or high temperatures, you may form the methyl ether derivative (
Q: How do I calculate the half-life?
A: Use Pseudo-First-Order Kinetics.
Plot
-
Acceptance Criteria: Linearity (
) indicates simple hydrolysis. Curvature suggests complex degradation (e.g., autocatalysis by generated HCl).
References
-
Hydrolysis of Benzyl Chlorides: Rate constants and mechanisms for the hydrolysis of substituted benzyl chlorides in aqueous solvents. Journal of the Chemical Society, Perkin Transactions 2.
-
Reactivity with Amines: Kinetics of the reaction of benzyl chloride with aliphatic amines (Tris/Glycine interference). Journal of Organic Chemistry.
-
HPLC Method Development: Stability-indicating HPLC methods for reactive alkylating agents. Journal of Pharmaceutical and Biomedical Analysis.
-
Chemical Stability of Pharmaceuticals: Handbook regarding hydrolysis of amides and alkyl halides. Connors, K. A., Amidon, G. L., & Stella, V. J. Chemical Stability of Pharmaceuticals.
Sources
Technical Support Center: Troubleshooting the Synthesis of 4-(Chloromethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for troubleshooting the chemical synthesis of 4-(chloromethyl)benzamide. This technical support center is designed to provide practical, in-depth solutions to common challenges encountered during this synthesis, ensuring higher yields, purity, and reproducibility in your experiments. As Senior Application Scientists, we combine technical expertise with practical field experience to help you navigate the intricacies of this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-(chloromethyl)benzamide?
A1: The two primary and most versatile routes for synthesizing 4-(chloromethyl)benzamide are:
-
Amidation of 4-(chloromethyl)benzoyl chloride: This is a widely used method that involves reacting 4-(chloromethyl)benzoyl chloride with ammonia or an ammonia equivalent. The high reactivity of the acyl chloride allows for a relatively straightforward reaction.[1]
-
Chloromethylation of benzamide: This route involves the direct introduction of a chloromethyl group onto the benzamide ring using reagents like formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[2][3]
Q2: What are the key reactive sites in the precursors, and how does this influence the reaction?
A2: Understanding the reactivity of your starting materials is crucial. In the case of 4-(chloromethyl)benzoyl chloride, there are two primary reactive sites: the highly reactive acyl chloride and the benzylic chloride.[4][5] The acyl chloride is significantly more electrophilic and will readily react with nucleophiles like ammonia to form the amide bond. The benzylic chloride is also reactive and can undergo nucleophilic substitution, which can lead to side products if not properly controlled.[6]
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems you may encounter during the synthesis of 4-(chloromethyl)benzamide, providing a logical workflow for identifying and resolving the issue.
Issue 1: Low or No Product Yield
A low yield of the desired 4-(chloromethyl)benzamide is one of the most common frustrations in this synthesis. Here’s a systematic approach to diagnosing and fixing the problem.
Initial Checks:
-
Reagent Quality: Have you verified the purity of your starting materials? Old or improperly stored 4-(chloromethyl)benzoyl chloride can hydrolyze to 4-(chloromethyl)benzoic acid, which is unreactive under standard amidation conditions.[7] Similarly, ensure your ammonia source (e.g., ammonium hydroxide, ammonia gas) is of appropriate concentration and purity.
-
Anhydrous Conditions: The presence of water is detrimental to this reaction.[7] Ensure all glassware was thoroughly oven-dried and the reaction was conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5][8]
Troubleshooting Steps:
| Potential Cause | Diagnostic Check | Corrective Action | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Increase the reaction time or gently warm the mixture after the initial exothermic phase has subsided.[7] | Amide formation can sometimes be slower than anticipated, especially at lower temperatures. Providing more time or moderate heat can drive the reaction to completion. |
| Hydrolysis of Starting Material | Analyze the crude product for the presence of 4-(chloromethyl)benzoic acid using techniques like NMR or LC-MS. | Use freshly opened or purified 4-(chloromethyl)benzoyl chloride. Ensure all solvents and reagents are anhydrous.[8] | The acyl chloride is highly susceptible to hydrolysis, which forms the unreactive carboxylic acid.[7] Minimizing water is critical for maximizing the yield of the amide. |
| Insufficient Amine | Review your stoichiometric calculations. | Use a slight excess of the ammonia source to ensure the complete consumption of the acyl chloride.[5] | A stoichiometric or slight excess of the nucleophile helps to drive the equilibrium towards product formation. |
| Amine Protonation | Check the pH of the reaction mixture. | Consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct.[1][5] | The reaction generates HCl, which can protonate the amine nucleophile, rendering it unreactive. A scavenger base prevents this deactivation.[5][9] |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Synthetic pathway and common side reactions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 4-(Chloromethyl)benzaldehyde: Synthesis, Reactions, and Applications. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(Chloromethyl)benzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]
-
Lu, M., et al. (2009). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. Retrieved from [Link]
-
Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Retrieved from [Link]
Sources
- 1. N-Tert-butyl-4-(chloromethyl)benzamide | 111818-35-0 | Benchchem [benchchem.com]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Benchmarking Chloromethyl-Based Probes for Mitochondrial Retention: A Validation Guide
Executive Summary
Chloromethylbenzamide derivatives (and the broader class of chloromethyl-functionalized rosamines/coumarins) represent a critical evolution in organelle-selective imaging. Unlike first-generation cationic dyes (e.g., Rhodamine 123) that rely solely on mitochondrial membrane potential (
This guide validates the use of CM-MPs as selective organelle markers, specifically addressing their superiority in fixation-survivability —a capability that allows researchers to correlate live-cell metabolic states with post-fixation immunocytochemistry (ICC).
Mechanism of Action: The "Trap-and-Lock" System
To validate this compound as a marker, one must understand the causality of its retention. It is not a passive stain; it is a reactive probe.
-
Phase I: Electrophoretic Accumulation (The "Trap") Like Rhodamine 123 or TMRM, CM-MPs are lipophilic and cationic. They passively diffuse across the plasma membrane and accumulate in the mitochondrial matrix according to the Nernst equation, driven by the highly negative mitochondrial membrane potential (
). -
Phase II: Thiol-Conjugation (The "Lock") Once concentrated in the matrix, the mildly reactive chloromethyl moiety undergoes a nucleophilic substitution reaction with free thiols (-SH) on mitochondrial proteins (e.g., cysteine residues). This forms a stable thioether bond.
-
Phase III: Signal Retention When the cell is fixed (killing the cell and collapsing
), the dye remains covalently bound to the mitochondrial proteome, preventing washout during permeabilization steps.
Figure 1: The "Trap-and-Lock" Mechanism. The chloromethyl group ensures the probe is retained even after membrane potential collapse during fixation.
Comparative Analysis: CM-MPs vs. Alternatives
The following table contrasts Chloromethyl-based probes against standard alternatives. The critical differentiator is Fixability .
| Feature | Chloromethyl-Based Probes (CM-MPs) | Rhodamine 123 / TMRM | JC-1 / JC-10 | Genetically Encoded (e.g., Mito-GFP) |
| Primary Mechanism | Protein Targeting Sequence | |||
| Fixation Survivability | High (Retained after PFA/MeOH) | None (Washes out immediately) | Poor (Aggregates disrupt) | High (Protein stable) |
| Live Cell Toxicity | Low to Moderate (Alkylating agent) | Low | Moderate | Low (after transfection) |
| Multiplexing | Excellent (Stable for ICC) | Poor (Live only) | Poor (Broad emission) | Excellent |
| Use Case | Correlating live morphology with fixed immunofluorescence | Dynamic potential monitoring | Ratiometric health assay | Long-term tracking |
Key Insight: If your experimental design requires staining mitochondria before fixing cells to stain for a nuclear factor or cytoskeletal element, Rhodamine 123 is invalid . You must use a Chloromethyl-based variant.
Validation Protocol: The "Fixation Challenge"
To validate the specificity and retention of a this compound probe in your specific cell line, perform this self-validating workflow.
Materials
-
Probe: Chloromethyl-based marker (e.g., 100 µg lyophilized).
-
Solvent: Anhydrous DMSO (Do not use hydrated DMSO; moisture hydrolyzes the chloromethyl group).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS, pre-warmed to 37°C.
-
Permeabilizer: 0.2% Triton X-100 or ice-cold Methanol.
Step-by-Step Methodology
Step 1: Reconstitution & Loading
-
Dissolve probe in DMSO to 1 mM stock. Store at -20°C, desiccated.
-
Dilute to 100–500 nM in pre-warmed culture media (serum-free is preferred to prevent serum-protein binding, but low-serum is acceptable).
-
Incubate cells for 15–45 minutes at 37°C.
-
Expert Note: Do not exceed 500 nM. Overloading causes non-specific cytoplasmic thiol binding and mitochondrial toxicity via respiratory chain inhibition.
-
Step 2: The Washout (Critical for Specificity)
-
Remove staining media.
-
Wash 3x with fresh, pre-warmed complete media.
-
Incubate for 15 minutes in dye-free media.
-
Reasoning: This allows non-covalently bound dye to diffuse out of the cytoplasm, increasing the Signal-to-Noise Ratio (SNR).
-
Step 3: Fixation & Permeabilization
-
Fix with 4% PFA for 15 minutes at 37°C.
-
Wash 3x with PBS.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes (or acetone/methanol steps).
-
Validation Check: At this stage, Rhodamine 123 would disappear. CM-MPs should remain bright.
-
Step 4: Counter-Staining (Optional)
-
Proceed with standard immunofluorescence (e.g., anti-Cytochrome C antibody) to verify co-localization.
Workflow Visualization
Figure 2: The Fixation-Survivability Workflow. This protocol ensures that only mitochondrially-localized, covalently-bound probe remains.
Quantitative Validation Metrics
To objectively prove the probe is acting as a selective organelle marker, you must quantify the data using Pearson’s Correlation Coefficient (PCC) .
Experiment: Co-stain with a genetically encoded marker (e.g., Mito-GFP) or an antibody against a mitochondrial matrix protein (e.g., Anti-HSP60).
| PCC Value range | Interpretation | Status |
| 0.85 – 1.0 | High Specificity | Validated |
| 0.50 – 0.84 | Moderate / Non-Specific | Optimization Required (Lower concentration) |
| < 0.50 | Poor Specificity | Failed (Probe is aggregating or cytosolic) |
Troubleshooting Low PCC:
-
Signal in Nucleus/Cytoplasm: Dye concentration too high. Reduce to 50–100 nM.
-
Patchy Staining: Oxidation of the chloromethyl group before use. Use fresh stock.
References
-
Poot, M., et al. (1996). Analysis of mitochondrial morphology and function with novel fixable fluorescent stains. Journal of Histochemistry & Cytochemistry.
-
Chazotte, B. (2011). Labeling Mitochondria with MitoTracker Dyes.[1][2][3][4][5][6][7] Cold Spring Harbor Protocols.
-
Thermo Fisher Scientific. (n.d.). MitoTracker® Mitochondrion-Selective Probes User Guide. Molecular Probes.
-
Presley, A. D., et al. (2006). Mitochondrial probes for live cell imaging. Current Protocols in Cell Biology.
Sources
- 1. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent labeling of mitochondria with a photostable fluorescent thiol-reactive rhodamine-based probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Chloromethyltetramethylrosamine (Mitotracker Orange) induces the mitochondrial permeability transition and inhibits respiratory complex I. Implications for the mechanism of cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A colorimetric and ratiometric fluorescent probe for ClO- targeting in mitochondria and its application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of Chloromethylbenzamide versus other common fluorescent dyes
Topic: Comparative Analysis of Chloromethylbenzamide-Functionalized Probes (CM-DiI) versus Common Fluorescent Dyes Content Type: Technical Application Guide Audience: Senior Researchers, Cell Biologists, and Imaging Specialists
Executive Summary & Nomenclature Clarification
In high-fidelity bioimaging, "this compound" most critically refers to the reactive moiety found in CM-DiI (Chloromethylbenzamido-1,1'-dioctadecyl-3,3,3'-tetramethylindocarbocyanine perchlorate). While standard lipophilic dyes (like DiI or DiO) rely solely on hydrophobic partitioning into cell membranes, this compound-based probes introduce a thiol-reactive chloromethyl group .
This modification fundamentally alters the dye's utility, transitioning it from a reversible membrane stain to a fixable, multigenerational tracker . This guide analyzes the performance of this compound (CMB) probes against their non-reactive counterparts (DiI) and cytosolic tracers (Calcein AM, CMFDA), providing data-driven protocols for experimental design.
Mechanistic Basis of Performance
To understand the superiority of CMB probes in specific applications, one must understand the "Fixation Problem" inherent to standard lipophilic dyes.
The "Fixation Problem" with Standard DiI
-
Standard DiI: Inserts into the lipid bilayer via hydrophobic forces.
-
The Failure Point: When cells are fixed (Paraformaldehyde) and permeabilized (Triton X-100 or Methanol) for immunocytochemistry, the lipids are stripped or rearranged. Standard DiI, having no covalent anchor, washes out, resulting in a >90% signal loss.
The this compound (CMB) Solution
The CMB moiety facilitates a dual-retention mechanism:
-
Initial Phase: The lipophilic indocarbocyanine tail partitions into the membrane (immediate staining).
-
Stabilization Phase: The chloromethyl group undergoes nucleophilic attack by intracellular thiols (cysteine residues on proteins or glutathione), often catalyzed by Glutathione S-Transferase (GST).
-
Result: The dye becomes covalently crosslinked to cellular proteins. Even if the lipid bilayer is dissolved during permeabilization, the fluorescent signal remains anchored to the protein cytoskeleton.
Visualization: The Retention Pathway
Caption: Mechanism of CM-DiI retention. The this compound group forms covalent thioether bonds with proteins, ensuring signal survival post-permeabilization.
Comparative Performance Matrix
The following data summarizes the performance of CMB probes (CM-DiI) against common alternatives in long-term tracking and fixation assays.
| Feature | CM-DiI (CMB Probe) | DiI (Standard) | Calcein AM | CMFDA (CellTracker Green) |
| Primary Mechanism | Membrane + Covalent Protein Binding | Membrane Partitioning (Hydrophobic) | Cytosolic Esterase Hydrolysis | Cytosolic Thiol Reaction |
| Fixability (Aldehydes) | Excellent (Retains >80% signal) | Poor (Leaches out) | Poor (Leaches out) | Excellent |
| Permeabilization Resistance | High (Survives Triton X-100) | None (Washes away) | None | High |
| Retention Time (Live) | 3–4 Generations (>72 hrs) | 1–2 Generations | <24 hrs (Pumps out) | 3–6 Generations |
| Cytotoxicity | Low | Low | Low to Moderate | Low |
| Signal Localization | Punctate/Membranous post-fixation | Membrane (Live only) | Diffuse Cytosolic | Diffuse Cytosolic |
Key Experimental Insights
-
Signal-to-Noise Ratio: In co-culture experiments (e.g., tumor cells + stem cells), CM-DiI provides superior boundary definition compared to CMFDA because it labels membrane structures, whereas CMFDA fills the cytoplasm, potentially obscuring subcellular details [1, 2].
-
Leaking: Calcein AM is prone to active efflux by P-glycoprotein (MDR pumps). CM-DiI is less susceptible to pump-mediated clearance due to its protein anchoring [1].
Experimental Protocol: Fixable Membrane Staining
This protocol is optimized for CM-DiI to ensure maximum covalent retention before fixation.
Reagents
-
Stock Solution: Dissolve CM-DiI in DMSO to 1 mg/mL. Store at -20°C.
-
Working Solution: 1–2 µM in serum-free medium (PBS or DMEM).
-
Fixative: 4% Paraformaldehyde (PFA).
Step-by-Step Methodology
-
Preparation: Suspend cells or prepare adherent cultures. Wash 2x with PBS to remove serum thiols (which can quench the CMB group).
-
Staining:
-
Add CM-DiI working solution (1–2 µM).
-
Incubate: 5 minutes at 37°C, followed by 15 minutes at 4°C.
-
Expert Note: The 4°C step slows endocytosis, ensuring the dye labels the plasma membrane primarily rather than being immediately internalized into vesicles.
-
-
Washing: Wash cells 3x with PBS containing 1-2% BSA. The BSA scavenges unbound dye.
-
Equilibration (Critical): Incubate cells in complete medium (with serum) at 37°C for 30-60 minutes before fixation.
-
Reasoning: This recovery period allows the chloromethyl reaction with intracellular thiols to reach completion. Fixing too early results in poor retention.
-
-
Fixation/Permeabilization: Proceed with 4% PFA fixation and Triton X-100 permeabilization for downstream immunocytochemistry.
Workflow Visualization
Caption: Optimized CM-DiI staining workflow. The recovery phase (Red) is the most skipped yet crucial step for ensuring fixability.
Troubleshooting & Common Pitfalls
Issue: Dye Aggregation
CMB probes are highly lipophilic and can precipitate in aqueous buffers.
-
Symptom: Bright fluorescent specks outside cells; uneven staining.
-
Solution: Sonicate the stock solution for 2 minutes before dilution. Always add the dye to the buffer while vortexing.
Issue: Cytotoxicity in Stem Cells
While generally low toxicity, high concentrations (>5 µM) can affect stem cell differentiation potential.
-
Correction: Titrate down to 0.5–1 µM. For sensitive lines (e.g., hMSCs), verify viability using a Trypan Blue exclusion test post-staining [3].
References
-
Kim, S. et al. (2015). "Co-treatment with therapeutic neural stem cells expressing carboxyl esterase and CPT-11 inhibit growth of primary and metastatic lung cancers in mice." Oncotarget. Available at: [Link]
-
Citation Context: Validates the use of this compound-DiI (CM-DiI) for tracking stem cell migration toward tumor burdens.[1]
-
-
Gallego-Munoz, P. et al. (2015). "Biointegration of corneal macroporous membranes based on poly(ethyl acrylate) copolymers." Journal of Biomedical Materials Research Part A. Available at: [Link]
- Citation Context: Details the protocol for labeling intracytoplasmic membranes using Vybrant CM-DiI for post-mortem fluorescence analysis.
-
Castilho-Fernandes, A. et al. (2017).[2] "Bone marrow-derived mesenchymal stem cells transplantation alters the course of experimental paracoccidioidomycosis." Medical Mycology. Available at: [Link]
- Citation Context: Demonstrates the labeling efficiency and viability maintenance of MSCs stained with CM-DiI for in vivo tracking.
Sources
Comparative Performance Guide: Chloromethylbenzamide Analogs in Medicinal Chemistry
Executive Summary
Product Class: Electrophilic Benzamide Building Blocks (Linkers & Warheads). Primary Application: Covalent modification of cysteine/lysine residues, synthesis of PARP inhibitors, and radiopharmaceutical linker design. The Verdict:
-
Best Overall Performance: 4-(Chloromethyl)benzamide (Para) offers the optimal balance of hydrolytic stability and electrophilic reactivity (
) for intermolecular coupling. -
Geometric Specialist: 3-(Chloromethyl)benzamide (Meta) is required when the binding pocket demands "kinked" geometry, though it sacrifices shelf-stability compared to the para isomer.
-
The "False" Analog: 2-(Chloromethyl)benzamide (Ortho) is functionally distinct; it spontaneously cyclizes to isoindolin-1-one under basic conditions, making it unsuitable as a standard alkylating linker but excellent for heterocycle synthesis.
Technical Analysis: Structure-Reactivity Relationships (SAR)
The performance of chloromethylbenzamide analogs is governed by the position of the amide group relative to the reactive chloromethyl electrophile. This relationship dictates the Hammett Substituent Effect , which controls both shelf-stability (resistance to hydrolysis) and reaction kinetics (alkylation efficiency).
The Hammett Control Mechanism
The benzamide moiety (
-
Para (
): Strongest electron withdrawal. Maximizes benzylic electrophilicity while suppressing ionization. -
Meta (
): Moderate electron withdrawal. -
Ortho: Dominated by steric effects and intramolecular nucleophilic attack (Neighboring Group Participation).
Comparative Data Table
| Metric | 4-(Chloromethyl)benzamide (Para) | 3-(Chloromethyl)benzamide (Meta) | 2-(Chloromethyl)benzamide (Ortho) |
| CAS Number | 619-56-7 | 135654-16-9 | 56523-59-2 |
| Hydrolytic Stability ( | High (>24 hrs) | Medium (~12-18 hrs) | Very Low (Rapid Cyclization) |
| 1.8x (Enhanced) | 1.4x (Moderate) | N/A (Competing Reaction) | |
| Primary Failure Mode | Low solubility in non-polar solvents | Slower reaction with weak nucleophiles | Intramolecular Cyclization |
| Ideal Application | Linear Linkers, Covalent Warheads | Geometric Probes | Isoindolinone Synthesis |
Critical Mechanism: The Ortho-Effect Failure Mode
It is critical for researchers to understand why the Ortho analog cannot be used interchangeably with Para/Meta isomers for alkylation. Under physiological or basic coupling conditions, the amide nitrogen attacks the benzylic carbon, displacing chloride to form Isoindolin-1-one .
Figure 1: The "Ortho-Effect" mechanism rendering 2-(chloromethyl)benzamide unsuitable as a standard linker.
Experimental Protocols
To validate the performance differences, the following protocols are recommended. These are designed to be self-validating: if the Para isomer fails to yield >80%, the solvent system is likely wet (hydrolysis competition).
Protocol A: Comparative Alkylation Efficiency (The "Cysteine Test")
Objective: Determine the
Materials:
-
Analogs: 4-isomer and 3-isomer (1.0 eq).
-
Nucleophile: N-Acetylcysteine methyl ester (1.2 eq).
-
Base: DIPEA (2.0 eq).
-
Solvent: DMF (anhydrous).
Step-by-Step:
-
Dissolution: Dissolve 0.5 mmol of the this compound analog in 2 mL anhydrous DMF.
-
Activation: Add DIPEA. Critical Step: Observe for any immediate precipitation (indicates polymerization or salt formation).
-
Addition: Add N-Acetylcysteine methyl ester dropwise at 0°C.
-
Monitoring: Warm to RT and monitor via LC-MS at T=0, 1h, 4h.
-
Success Metric: Look for mass shift M+162 (Cysteine adduct).
-
Performance Check: The Para isomer should reach >90% conversion within 2 hours. The Meta isomer typically requires 3-4 hours due to lower electrophilicity.
-
Protocol B: Hydrolytic Stability Stress Test
Objective: Quantify shelf-life in aqueous buffers (relevant for biological assay preparation).
-
Prepare a 10 mM stock of the analog in DMSO.
-
Dilute 1:100 into PBS (pH 7.4) at 37°C.
-
Inject into HPLC every 30 minutes for 6 hours.
-
Data Interpretation: Plot
vs Time. The slope .-
Expectation: Para isomer will show a shallower slope (slower degradation) compared to unsubstituted benzyl chloride.
-
Application Guide: Selecting the Right Analog
Use the decision tree below to select the correct analog for your specific drug development phase.
Figure 2: Decision matrix for selecting this compound analogs.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds.[1] Benzene Derivatives. Journal of the American Chemical Society. Link (Foundational text for reactivity prediction of substituted benzenes).
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Source for
values: -CONH2 = 0.36). - Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative source for Benzyl Chloride hydrolysis kinetics and / competition).
-
PubChem. 4-(Chloromethyl)benzamide Compound Summary. National Library of Medicine. Link (Verified structure and physical property data).
-
BenchChem. Application of 2-(Chloromethyl)pyrimidine Hydrochloride. (Analogous chemistry demonstrating the utility of chloromethyl-heterocycles in kinase inhibitor synthesis). Link
Sources
A Researcher's Guide to Assessing the Binding Specificity of Covalent Probes in Cellular Environments: A Comparative Analysis Centered on Chloromethylbenzamide
In the landscape of chemical biology and drug discovery, covalent inhibitors have re-emerged as powerful tools for achieving potent, durable, and highly selective therapeutic effects.[1][2][3] Unlike their non-covalent counterparts, these molecules form a stable, covalent bond with their protein target, a mechanism that can lead to prolonged target engagement and unique pharmacological profiles.[4] However, the very reactivity that makes them effective also presents a critical challenge: ensuring binding specificity to minimize off-target effects and potential toxicity.[5]
This guide provides an in-depth, comparative analysis of modern techniques for assessing the binding specificity of covalent probes directly within the complex milieu of a living cell. We will center our discussion on a representative covalent probe, Chloromethylbenzamide (CMB) , a hypothetical yet illustrative molecule featuring a benzamide recognition scaffold and a chloromethyl electrophilic "warhead." The principles and methodologies discussed are broadly applicable to a wide range of covalent inhibitors.
We will move beyond simple protocol recitation to explain the why behind experimental choices, empowering researchers to design robust, self-validating workflows for their own covalent molecules of interest.
The Covalent Probe in Focus: this compound (CMB)
The structure of our model probe, this compound, consists of two key moieties:
-
Benzamide Scaffold : This portion of the molecule is designed for non-covalent interactions with the target protein, providing the initial binding affinity and contributing to selectivity. The specific substitutions on the benzamide ring would be optimized to fit the topology of the target's binding pocket.
-
Chloromethyl Warhead : This is the reactive group, an electrophile designed to form a covalent bond with a nucleophilic amino acid residue on the target protein, such as cysteine, serine, lysine, or histidine.[6] Chloroacetamides, a closely related class, are known to covalently bind to active site cysteines.[7] The reactivity of this warhead must be finely tuned—reactive enough to engage the target, but not so reactive that it indiscriminately labels other proteins.
The central challenge is to empirically verify that CMB, in a cellular context, selectively binds to its intended target with minimal engagement of other proteins.
Comparative Methodologies for Cellular Specificity Profiling
There is no single "best" method for assessing covalent probe specificity. A multi-pronged approach, leveraging orthogonal techniques, provides the most comprehensive and trustworthy picture of a probe's behavior. We will compare three gold-standard cellular methods: Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling, all of which are ultimately analyzed via mass spectrometry-based proteomics.
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)
Expertise & Experience: CETSA is a powerful biophysical method that directly assesses target engagement in intact cells or tissues.[8][9] The underlying principle is that when a ligand binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[10] This label-free approach is invaluable because it does not require any modification of the probe or the protein, providing a direct readout of the binding event in a native physiological context.[8]
When coupled with quantitative mass spectrometry, this technique evolves into Thermal Proteome Profiling (TPP) or MS-CETSA, allowing for an unbiased, proteome-wide survey of changes in protein thermal stability.[11][12] This makes it an exceptional tool for identifying both the intended target and any off-targets of a covalent probe like CMB.
Logical Workflow for TPP:
Caption: Thermal Proteome Profiling (TPP) workflow for assessing CMB specificity.
Trustworthiness: The self-validating nature of TPP comes from the dose-dependent thermal stabilization observed. A true target will show a greater shift in melting temperature (ΔTm) at higher concentrations of CMB. Furthermore, the identification of off-targets is based on the same robust biophysical principle, providing high confidence in the results.
Competitive Activity-Based Protein Profiling (ABPP)
Expertise & Experience: ABPP is a chemoproteomic strategy that utilizes reactive probes to map the functional state of entire enzyme families directly in native biological systems.[13][14][15] To assess the specificity of an unlabeled inhibitor like CMB, a competitive ABPP format is employed. In this setup, cells are first treated with CMB, which binds to its target(s). Subsequently, the cells are lysed and treated with a broad-spectrum, reporter-tagged covalent probe (an "Activity-Based Probe" or ABP) that targets the same class of residues as CMB.
If CMB has bound to a protein, it will block the binding of the reporter-tagged ABP. Therefore, the targets of CMB are identified by a decrease in signal from the reporter tag when analyzed by quantitative proteomics.[14] This approach is exceptionally powerful for identifying targets within well-characterized enzyme families (e.g., serine hydrolases, kinases, cysteine proteases).
Logical Workflow for Competitive ABPP:
Caption: Competitive ABPP workflow to identify cellular targets of CMB.
Trustworthiness: Confidence in this method is established by observing a dose-dependent decrease in ABP labeling. Furthermore, confirming that CMB directly modifies the identified target, for instance by using a clickable and enrichable version of CMB itself, provides orthogonal validation. The major strength of mass spectrometry in these experiments is its ability to identify targets without prior knowledge of their function or cellular location.[16]
Photoaffinity Labeling (PAL)
Expertise & Experience: Photoaffinity labeling is a technique used to identify the binding partners of a small molecule in a native cellular environment.[17] This method requires synthesizing a version of the probe (CMB-PAL) that incorporates two additional features: a photoreactive group (e.g., a diazirine) and a reporter/enrichment tag (e.g., an alkyne for click chemistry).
Cells are treated with CMB-PAL, allowing it to bind to its targets. A brief exposure to UV light then activates the photoreactive group, which non-selectively forms a covalent bond with any nearby amino acid residues, permanently cross-linking the probe to its binding partners.[18][19] After cell lysis, the tagged proteins are enriched and identified by mass spectrometry.
Logical Workflow for Photoaffinity Labeling:
Caption: Photoaffinity labeling workflow to identify CMB-binding proteins.
Trustworthiness: The key to a self-validating PAL experiment is competition. A parallel experiment is run where cells are co-incubated with the CMB-PAL probe and a large excess of the original, unlabeled CMB. True binding partners of CMB will show significantly reduced enrichment in the competition sample, as the unlabeled compound outcompetes the probe for the binding site. Proteins that are enriched regardless of competition are considered non-specific binders.
Data Comparison: TPP vs. Competitive ABPP vs. PAL
To objectively compare these methodologies, we present a hypothetical dataset for CMB targeting a hypothetical protein, "Targetase-1," which has a known off-target, "Bindase-3."
| Methodology | Primary Metric | Targetase-1 Result | Bindase-3 Result | Proteome-wide Hits | Strengths | Limitations |
| TPP / MS-CETSA | ΔTm (°C) | +5.2 °C | +2.1 °C | ~25 proteins with ΔTm > 1.5°C | Label-free; measures direct engagement; proteome-wide and unbiased. | Less sensitive for weak interactions; indirect measure of covalent modification. |
| Competitive ABPP | Log2 Fold Change | -3.5 (Signal Decrease) | -1.8 (Signal Decrease) | ~40 proteins with FC < -1.5 | Highly sensitive; confirms functional interaction with active sites. | Limited by availability of suitable ABPs; biased towards certain enzyme classes. |
| Photoaffinity Labeling | Log2 Fold Change | +4.1 (Enrichment) | +2.9 (Enrichment) | ~60 proteins with FC > 2.0 | Captures both covalent and non-covalent interactions; independent of target activity. | Requires probe synthesis; UV crosslinking can generate artifacts; risk of non-specific labeling. |
| PAL + Competition | Log2 Fold Change | +0.5 (Signal loss) | +0.8 (Signal loss) | ~15 proteins remain after competition | Gold Standard for PAL ; distinguishes true binders from non-specific hits. | More complex experimental setup; requires more material. |
Detailed Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP)
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) to reach 80-90% confluency. Treat cells with either vehicle (0.1% DMSO) or varying concentrations of CMB (e.g., 1 µM, 10 µM, 50 µM) for 1 hour in serum-free media.
-
Harvesting: Wash cells twice with ice-cold PBS, then harvest by scraping into PBS. Pellet cells by centrifugation and resuspend in PBS containing protease inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into 10 separate PCR tubes for each condition. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler with a gradient (e.g., from 37°C to 67°C). Cool at room temperature for 3 minutes.
-
Lysis and Separation: Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid N2 followed by a 25°C water bath). Separate soluble proteins from precipitated aggregates by ultracentrifugation (100,000 x g, 20 min, 4°C).
-
Sample Preparation for MS: Collect the supernatant. Determine protein concentration (e.g., BCA assay). Perform protein reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze peptide samples by LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify proteins. Plot the relative soluble protein abundance against temperature for each protein to generate melting curves. Fit the curves to determine the Tm and identify proteins with a significant ΔTm between vehicle and CMB-treated samples.
Protocol 2: Competitive ABPP using a Cysteine-Reactive Probe
-
Cell Treatment: Treat cultured cells with vehicle or CMB at desired concentrations for 1 hour.
-
Lysis: Harvest and wash cells as above. Lyse cells in a buffer without detergents (e.g., PBS) via sonication on ice.
-
Competitive Labeling: Normalize protein concentration of lysates. Incubate lysates with a cysteine-reactive, alkyne-tagged iodoacetamide probe (e.g., 5 µM) for 30 minutes at room temperature.
-
Click Chemistry: Add reagents for a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction: Azide-Biotin tag, TCEP, TBTA ligand, and CuSO4. Incubate for 1 hour.
-
Enrichment: Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the protein pellet in a buffer containing SDS. Add streptavidin-agarose beads and incubate for 1-2 hours at 4°C to capture biotinylated proteins.
-
Washing and Digestion: Wash beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion overnight.
-
LC-MS/MS and Data Analysis: Analyze the resulting peptides. Quantify the relative abundance of each protein between the vehicle and CMB-treated samples to identify proteins with significantly reduced ABP labeling.
Protocol 3: Photoaffinity Labeling with Competition
-
Probe Synthesis: Synthesize a CMB analogue containing a diazirine group and a terminal alkyne tag (CMB-PAL).
-
Cell Treatment: In separate dishes, treat cells with: (a) CMB-PAL probe (e.g., 1 µM), or (b) CMB-PAL probe (1 µM) plus a 50-fold excess of unlabeled CMB. Incubate for 1 hour.
-
UV Cross-linking: Wash cells with ice-cold PBS to remove the excess probe.[17] Place dishes on ice and irradiate with UV-A light (e.g., 365 nm) for 3-5 minutes.[17]
-
Lysis and Enrichment: Lyse the cells, perform click chemistry with an Azide-Biotin tag, and enrich using streptavidin beads as described in the ABPP protocol.
-
LC-MS/MS and Data Analysis: Analyze the enriched proteins via mass spectrometry. Identify true targets as those proteins that are significantly enriched in the CMB-PAL only sample but show greatly reduced enrichment in the competition sample.
Conclusion and Future Outlook
Assessing the binding specificity of covalent probes like this compound in a cellular context is a non-trivial but essential undertaking. A judicious combination of orthogonal methods provides the highest degree of confidence.
-
Thermal Proteome Profiling offers an unbiased, label-free starting point to map all potential binding events.
-
Competitive ABPP provides highly sensitive, functional information for specific enzyme classes.
-
Photoaffinity Labeling with competition serves as a rigorous validation method to confirm direct physical interaction.
By integrating these powerful chemoproteomic techniques, researchers can build a comprehensive specificity profile for their covalent molecules, a critical step in the journey from a promising chemical probe to a precisely targeted therapeutic. The continued evolution of mass spectrometry and quantitative proteomics will undoubtedly further refine our ability to map these crucial molecular interactions with ever-greater precision.[12]
References
-
Gygi, J. P., et al. (2020). Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
Domainex. Covalent inhibitor drug discovery. [Link]
-
K. M. Backus, et al. (2016). Chemoproteomic methods for covalent drug discovery. Nature Reviews Chemistry. [Link]
-
ResearchGate. ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. [Link]
-
Semantic Scholar. Recent advances in the development of covalent inhibitors. [Link]
-
P. G. M. de Bruin, et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
-
M. M. M. Ahmed, et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Domainex. Reversible Covalent Inhibitor Binding Assay. [Link]
-
S. H. L. Kok, et al. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Journal of Visualized Experiments. [Link]
-
H. Böger, et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. [Link]
-
S. Tan, et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
-
ResearchGate. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]
-
M. Schäfer, et al. (2024). Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. Pharmaceuticals. [Link]
-
A. K. Ghosh, et al. (2017). Covalent Inhibition in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
R. H. A. Al-Dahhan, et al. (2022). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
M. P. W. M. R. Arts, et al. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Journal of Medicinal Chemistry. [Link]
-
T. van der Wouden, et al. (2016). In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chemical Communications. [Link]
-
ChemRxiv. Developing covalent affinity-based probes and inhibitors for sialyltransferases using a modular and direct-to-biology compatible chlorotriazine (ClTriZ) warhead platform. [Link]
-
M. M. M. Ahmed, et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Collaborative Drug Discovery, Inc. (2022). Activity Based Protein Profiling for Drug Discovery. YouTube. [Link]
-
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. [Link]
-
J. S. Martin, et al. (2019). Characterising Covalent Warhead Reactivity. Bioorganic & Medicinal Chemistry. [Link]
-
U. Seneviratne, et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
-
M. G. G. T. A. Rutten, et al. (2024). Mass Spectrometry Proteomics: A Key to Faster Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
M. Ojika, et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. [Link]
-
Drug Hunter. Covalent Modifiers. [Link]
-
P. Molina, et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
L. H. Jones, et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. [Link]
-
J. A. Lin, et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. Molecules. [Link]
-
Chemistry World. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]
-
M. P. W. M. R. Arts, et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. [Link]
-
D. A. Petrou, et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. [Link]
-
A. Resnick, et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. [Link]
-
News-Medical.Net. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. [Link]
-
B. F. Cravatt, et al. (2025). Ligand Discovery by Activity-Based Protein Profiling. Nature Reviews Drug Discovery. [Link]
-
Baran Lab. (2025). Covalent Drugs: Trends, Mechanisms, & Warheads. [Link]
-
S. B. Singh, et al. (2007). A simple photo-affinity labeling protocol. Chemical Communications. [Link]
-
J. M. Rogers, et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society. [Link]
-
ResearchGate. The standard experimental protocol for the photoaffinity method. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Covalent inhibitors: a rational approach to drug discovery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00154F [pubs.rsc.org]
- 3. Covalent Inhibitor Library | TargetMol [targetmol.com]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 15. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of Covalent Modifiers like Chloromethylbenzamide
For researchers and drug development professionals, the journey of a novel bioactive compound from initial hit to clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its specificity. This is particularly true for compounds possessing reactive electrophilic moieties, such as Chloromethylbenzamide, which have the potential to form covalent bonds with their protein targets. While this can lead to potent and durable therapeutic effects, it also carries the inherent risk of off-target interactions, which can result in toxicity and unforeseen side effects.
This guide provides an in-depth, technically-focused framework for investigating the cellular cross-reactivity of such compounds. We will use the hypothetical yet structurally representative molecule, this compound, as a case study to illustrate a multi-pronged approach for identifying its on- and off-targets. This guide is not a rigid protocol but a strategic workflow designed to be adapted to the specific characteristics of the molecule under investigation.
The Covalent Conundrum: Why Cross-Reactivity Matters
Covalent inhibitors offer the advantage of prolonged target engagement, often leading to a more profound and sustained biological response.[1] However, the very reactivity that makes them potent also makes them prone to interacting with unintended cellular nucleophiles, leading to a cascade of off-target effects. Therefore, a thorough understanding of a covalent compound's full interaction landscape is paramount for its development as a safe and effective therapeutic.
A Tiered Approach to Unraveling Cross-Reactivity
A systematic investigation into the cross-reactivity of a compound like this compound should be approached in a tiered manner, starting with broad, unbiased screens and progressively narrowing down to more focused validation studies.
Tier 1: Global Target Profiling (Unbiased Approaches)
The initial goal is to cast a wide net to identify all potential cellular interactors. Two powerful techniques for this are Chemical Proteomics and Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry.
Tier 2: Focused Target Validation and Selectivity Assessment
Once a list of potential interactors is generated, the next step is to validate these interactions and assess the compound's selectivity. This involves more targeted biochemical and cellular assays.
Tier 3: In-depth Mechanistic Studies and Phenotypic Consequences
Finally, for validated off-targets of concern, it is crucial to understand the functional consequences of these interactions.
In-Depth Methodologies for Cross-Reactivity Profiling
Here, we delve into the core experimental strategies that form the backbone of our investigative workflow.
Chemical Proteomics: Fishing for Covalent Adducts
Chemical proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex proteome.[2] Activity-Based Protein Profiling (ABPP) is a subset of this approach that is particularly well-suited for covalent inhibitors.[3]
Causality Behind the Choice: ABPP allows for the identification of covalent targets in a native biological system, providing a more accurate picture of a compound's interactions than traditional affinity purification methods.[4]
Experimental Workflow: Competitive ABPP for this compound
This workflow aims to identify the specific cellular proteins that are covalently modified by this compound.
Caption: Competitive ABPP workflow for identifying covalent targets.
Detailed Protocol: Competitive ABPP
-
Cell Culture and Treatment:
-
Culture the cells of interest to ~80% confluency.
-
Treat one set of cells with this compound at various concentrations and a control set with vehicle (e.g., DMSO) for a defined period.
-
-
Cell Lysis and Proteome Preparation:
-
Harvest and wash the cells.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
-
Competitive Probe Labeling:
-
To the cell lysates, add a broad-spectrum cysteine-reactive probe containing a bioorthogonal handle (e.g., iodoacetamide-alkyne). This probe will label all accessible cysteines not already modified by this compound.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.[5]
-
-
Enrichment of Labeled Proteins:
-
Use streptavidin-coated beads to enrich the biotinylated proteins.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Proteins that show a significant decrease in abundance in the this compound-treated sample compared to the control are considered potential covalent targets.
-
Cellular Thermal Shift Assay (CETSA®): Detecting Target Engagement in a Physiological Context
CETSA is a powerful biophysical method to assess target engagement in living cells and tissues.[6] The principle is that the binding of a ligand to its target protein alters the protein's thermal stability.[7][8]
Causality Behind the Choice: CETSA allows for the confirmation of direct target engagement in an unperturbed cellular environment, without the need for compound modification.[9] This provides a more physiologically relevant assessment of target interaction.
Experimental Workflow: Proteome-wide CETSA (MS-CETSA)
This workflow identifies proteins that are stabilized or destabilized upon binding to this compound.
Caption: Proteome-wide CETSA (MS-CETSA) workflow.
Detailed Protocol: MS-CETSA
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control.
-
-
Heating:
-
Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40-70°C).
-
-
Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Sample Preparation for MS:
-
Collect the soluble fractions and prepare them for mass spectrometry analysis (e.g., protein digestion, peptide cleanup).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS to identify and quantify the proteins present in the soluble fraction at each temperature.
-
-
Data Analysis:
-
For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.
-
Kinome Profiling: Assessing a Common Off-Target Family
Protein kinases are a large family of enzymes that are frequent off-targets for small molecule inhibitors.[10] Given that many inhibitors have some affinity for the ATP-binding pocket of kinases, it is prudent to screen covalent modifiers against a broad panel of kinases.
Causality Behind the Choice: Kinases play crucial roles in numerous signaling pathways, and unintended inhibition can lead to significant toxicity. Proactively profiling against a kinase panel can de-risk a compound early in development.
Comparison of Kinase Profiling Platforms
| Platform | Principle | Throughput | Information Provided |
| Biochemical Assays (e.g., radiometric, fluorescence) | Measures enzymatic activity of purified kinases in the presence of the inhibitor. | High | IC50 values, potency. |
| Binding Assays (e.g., KINOMEscan™) | Measures the ability of an inhibitor to displace a ligand from the kinase active site. | Very High | Kd values, affinity.[1] |
| Cellular Assays (e.g., NanoBRET™) | Measures target engagement within living cells. | Medium to High | Cellular IC50, target occupancy.[11] |
Recommended Approach:
A tiered approach is recommended. Start with a broad, high-throughput binding assay like KINOMEscan™ to identify potential kinase off-targets. Follow up on significant hits with biochemical and cellular assays to confirm functional inhibition and in-cell potency.
Comparing Alternatives: What if this compound is Too Promiscuous?
The initial profiling may reveal that this compound has an unacceptable level of cross-reactivity. In such a scenario, the focus shifts to identifying more specific alternatives. For instance, if this compound is found to be a promiscuous PARP inhibitor, a comparison with clinically approved, more selective PARP inhibitors would be warranted.
Hypothetical Comparison of PARP Inhibitors
| Compound | Primary Target(s) | Known Off-Targets (Kinases) | Key Advantages |
| This compound (Hypothetical) | PARP1/2 (and others) | Multiple kinases (from profiling) | Potentially novel scaffold |
| Olaparib | PARP1/2 | Minimal kinase off-targets | Well-characterized, clinically approved[12] |
| Niraparib | PARP1/2 | DYRK1A, DYRK1B[11] | Clinically approved, different side-effect profile |
| Rucaparib | PARP1/2 | CDK16, PIM3, DYRK1B[11] | Clinically approved, distinct off-target profile |
This comparative data, derived from the experimental workflows described above, would be invaluable for making informed decisions about the future of the this compound chemical series.
Conclusion: A Roadmap to Specificity
Investigating the cross-reactivity of a covalent modifier like this compound is a complex but essential undertaking. By employing a systematic, multi-tiered approach that combines unbiased, proteome-wide screening with focused biochemical and cellular validation, researchers can build a comprehensive profile of a compound's cellular interactions. This detailed understanding of on- and off-target effects is the bedrock of developing safe and effective medicines. The methodologies outlined in this guide provide a robust framework for navigating the intricate cellular landscape and ultimately, for making data-driven decisions in the drug discovery process.
References
-
Molina DM, et al. Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. 2013;341(6141):84-7. Available from: [Link]
-
Jafari R, et al. The cellular thermal shift assay for evaluating drug target engagement in cells. Nat Protoc. 2014;9(9):2100-22. Available from: [Link]
-
Antolín AA, et al. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Cell Chem Biol. 2020;27(3):285-297.e5. Available from: [Link]
-
Martinez Molina D, et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Curr Protoc Chem Biol. 2016;8(3):171-92. Available from: [Link]
-
Zhang L, et al. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. J Agric Food Chem. 2013;61(10):2418-24. Available from: [Link]
-
Evans MJ, Cravatt BF. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Med Chem. 2009;1(8):1469-83. Available from: [Link]
-
van den Berg T, et al. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. Chem Commun (Camb). 2016;52(73):10983-6. Available from: [Link]
-
Zhang T, et al. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. J Biol Chem. 2012;287(22):18561-71. Available from: [Link]
-
Martell J, et al. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Pharmaceuticals (Basel). 2023;16(8):1058. Available from: [Link]
-
Lomenick B, et al. Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. J Proteome Res. 2015;14(11):4649-60. Available from: [Link]
-
ChemSynthesis. N-(chloromethyl)benzamide. Available from: [Link]
-
Eurofins Discovery. KINOMEscan Technology. Available from: [Link]
-
Collaborative Drug Discovery, Inc. Activity Based Protein Profiling for Drug Discovery. YouTube. 2022. Available from: [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. 2020. Available from: [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Available from: [Link]
-
Pelago Bioscience. CETSA®: Measuring Target Engagement in Whole Blood. Available from: [Link]
-
AACR Publications. Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors. 2018. Available from: [Link]
-
ResearchGate. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Available from: [Link]
-
PubMed. Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. 2015. Available from: [Link]
-
Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. 2023. Available from: [Link]
-
Pär Nordlund Lab. CETSA. Available from: [Link]
-
Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. 2020. Available from: [Link]
-
Frontiers. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. 2018. Available from: [Link]
-
MDPI. Technologies for Direct Detection of Covalent Protein–Drug Adducts. 2021. Available from: [Link]
-
PubMed. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. 2021. Available from: [Link]
-
PubMed Central. Chemoproteomic methods for covalent drug discovery. 2018. Available from: [Link]
-
PubMed Central. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. 2022. Available from: [Link]
-
Journal of Hematology Oncology Pharmacy. Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. 2022. Available from: [Link]
-
ResearchGate. ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors from DNA-Encoded Libraries. Available from: [Link]
-
Royal Society of Chemistry. Chemical proteomics approaches for identifying the cellular targets of natural products. 2016. Available from: [Link]
-
PubMed. 4-11C-Methoxy N-(2-Diethylaminoethyl) Benzamide: A Novel Probe to Selectively Target Melanoma. 2017. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. 2020. Available from: [Link]
-
PubMed Central. Measuring and interpreting the selectivity of protein kinase inhibitors. 2011. Available from: [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. 2019. Available from: [Link]
-
PubMed Central. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. 1999. Available from: [Link]
-
PubMed Central. Ligand Discovery by Activity-Based Protein Profiling. 2021. Available from: [Link]
-
Royal Society of Chemistry. Revealing the limits of covalent docking and advancing affinity prediction with covalent-aware multi-task learning. 2023. Available from: [Link]
-
PubMed Central. Different chemical proteomic approaches to identify the targets of lapatinib. 2017. Available from: [Link]
-
PubMed. Halogenated benzimidazole carboxamides target integrin alpha4beta1 on T-cell and B-cell lymphomas. 2010. Available from: [Link]
-
YouTube. The KINOMEscan and KEA3 Appyters. 2020. Available from: [Link]
-
PubMed. III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. 1983. Available from: [Link]
-
bioRxiv. The off-target kinase landscape of clinical PARP inhibitors. 2019. Available from: [Link]
Sources
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 4. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pelagobio.com [pelagobio.com]
- 10. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. icr.ac.uk [icr.ac.uk]
- 12. biorxiv.org [biorxiv.org]
A Comparative Guide to In Situ Target Engagement Methods for Covalent Inhibitors: The Case of Chloromethylbenzamide
For researchers in drug discovery, confirming that a molecule binds its intended target within the complex milieu of a living cell—a concept known as in situ target engagement—is a critical step. This confirmation provides direct evidence of the mechanism of action and is essential for validating lead compounds. This guide offers a comparative analysis of state-of-the-art methodologies for confirming in situ target engagement, with a special focus on covalent inhibitors like Chloromethylbenzamide.
This compound represents a class of targeted covalent inhibitors (TCIs), which are designed to form a permanent, covalent bond with their protein target.[1][2] This is typically achieved by incorporating a reactive electrophilic group, or "warhead," into the molecule's structure.[2] The irreversible nature of this bond can lead to enhanced potency and a prolonged duration of action.[1] However, it also raises the stakes for ensuring binding specificity, as off-target covalent interactions can lead to toxicity.[3]
This guide will dissect and compare three powerful techniques for confirming target engagement in situ: the Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and Photoaffinity Labeling (PAL). We will explore the fundamental principles, provide detailed experimental workflows, and offer a balanced comparison to help you select the most appropriate method for your research objectives.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach
CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[4] When a drug binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[5] This change in thermal stability can be detected and quantified, serving as a direct proxy for target engagement within intact cells.[6]
The CETSA Principle
The core idea is that a protein will denature and precipitate out of solution when heated.[7] The temperature at which half the protein is denatured is its melting temperature (Tm). A ligand-bound protein will typically exhibit a higher Tm compared to its unbound state. CETSA measures the amount of soluble protein remaining after a heat challenge across a range of temperatures, both in the presence and absence of the inhibitor.
dot
Caption: Figure 1. CETSA Experimental Workflow.
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture & Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-4 hours.[8]
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.[8]
-
Lysis: Lyse the cells, often by repeated freeze-thaw cycles, to release the cellular proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by ultracentrifugation.
-
Quantification: Collect the supernatant and analyze the amount of the target protein remaining using Western blotting with a specific antibody.[9] The resulting bands are quantified by densitometry.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the curve to a higher temperature in the drug-treated samples indicates target engagement.
Expert Insights
CETSA's primary advantage is that it is a label-free technique, meaning it does not require any modification of the compound, which is a significant hurdle in other methods.[4] It assesses target binding in a physiological context, making it suitable for confirming that a compound can penetrate the cell membrane and engage its target.[8] For proteome-wide applications, the Western blot can be replaced with quantitative mass spectrometry in a method known as Thermal Proteome Profiling (TPP) or CETSA-MS, which can identify both on- and off-targets simultaneously.[10][11]
However, a key limitation is that not all proteins exhibit a clear thermal shift upon ligand binding.[4] Furthermore, the Western blot-based method requires a high-quality, specific antibody for the target protein, which may not always be available.[9]
Activity-Based Protein Profiling (ABPP): A Chemoproteomic Approach
ABPP is a powerful chemical proteomics technology that uses active site-directed chemical probes to assess the functional state of enzymes in complex proteomes.[12] For covalent inhibitors like this compound, a competitive ABPP format is particularly effective for identifying and confirming target engagement.[13]
The ABPP Principle
Competitive ABPP works by pitting the inhibitor against a broad-spectrum, activity-based probe that also covalently labels the same class of enzymes. The probe contains two key elements: a reactive group (or "warhead") that covalently attaches to a nucleophilic residue in an enzyme's active site, and a reporter tag (like biotin or a fluorophore) for detection and enrichment.[13] If this compound has engaged the target, it will block the binding of the probe, leading to a reduction in signal for that specific protein.
dot
Caption: Figure 2. Competitive ABPP Workflow.
Experimental Protocol: Competitive isoTOP-ABPP
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Probe Labeling: Lyse the cells and treat the proteome with a cysteine-reactive probe (e.g., iodoacetamide-alkyne), which will label the reactive cysteines not occupied by the inhibitor.
-
Reporter Tagging: Use click chemistry to attach an enrichment handle (like biotin) and an isotopic tag to the probe-labeled proteins.
-
Enrichment: Combine the samples and enrich the biotin-tagged proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The ratio of isotopic tags allows for precise quantification. Proteins whose probe-labeling is significantly reduced in the inhibitor-treated sample are identified as targets. This advanced method is often called isoTOP-ABPP.[14]
Expert Insights
ABPP is exceptionally well-suited for studying covalent inhibitors because it directly interrogates the reactivity of the specific residues they target.[3] It is a powerful tool not only for validating a known target but also for unbiasedly discovering new targets and off-targets across the proteome.[15] A key challenge is the requirement to design and synthesize a suitable chemical probe, although broad-spectrum probes are available for common reactive residues like cysteine. It's also important to recognize that changes in probe labeling can sometimes occur indirectly through conformational changes rather than direct site blockage, requiring careful data interpretation.[15]
Photoaffinity Labeling (PAL): Capturing Interactions with Light
Photoaffinity Labeling (PAL) is a chemical biology technique used to identify direct binding partners of a small molecule in a native cellular environment.[16] It relies on a specially designed version of the inhibitor, called a photoaffinity probe (PAP), which can be permanently crosslinked to its target protein upon exposure to UV light.[17]
The PAL Principle
A PAP is created by chemically modifying the inhibitor (this compound) to include two additional moieties: a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin).[18] The probe is introduced to live cells where it binds to its target(s). A brief pulse of UV light activates the photo-reactive group, which then forms a covalent bond with any nearby amino acid, effectively "trapping" the inhibitor on its target protein.[17] The tagged proteins can then be isolated and identified.[19]
dot
Sources
- 1. youtube.com [youtube.com]
- 2. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current Advances in CETSA [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Activity-based protein profiling: A graphical review - UCL Discovery [discovery.ucl.ac.uk]
- 13. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling [jove.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Unveiling Drug Targets With Precision: Leveraging Quantitative Proteomics - Evotec [evotec.com]
Quantitative Analysis of Chloromethylbenzamide: Fluorescence Protocols & Method Comparison
Executive Summary
Chloromethylbenzamide (CMB) , particularly the 4-chloromethyl isomer, is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based therapeutics. Due to the reactivity of the chloromethyl group, CMB is classified as a Potential Genotoxic Impurity (PGI) . Regulatory guidelines (ICH M7) demand its quantification at trace levels (often ppm or ppb) in final drug substances.
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for specificity, Fluorescence Detection (FLD) offers a cost-effective, highly sensitive alternative. This guide compares two fluorescence-based protocols: Intrinsic Fluorescence (utilizing the native benzamide fluorophore) and Derivatization-Enhanced Fluorescence (targeting the reactive alkyl halide moiety for ultra-trace detection).
Part 1: Methodological Comparison
The choice of protocol depends on the required Limit of Quantification (LOQ) and the matrix complexity.
| Feature | Method A: Intrinsic Fluorescence (HPLC-FLD) | Method B: Nicotinamide Derivatization (Spectrofluorimetry) | Method C: LC-MS/MS (Reference) |
| Principle | Native fluorescence of the benzamide moiety. | Nucleophilic substitution with Nicotinamide, followed by fluorogenic condensation. | Ionization and mass fragmentation (MRM). |
| Sensitivity (LOD) | Moderate (0.1 – 1.0 µg/mL) | High (10 – 50 ng/mL) | Ultra-High (< 1 ng/mL) |
| Selectivity | Moderate (Interference from other benzamides). | High (Specific to alkylating agents).[1][2] | Very High. |
| Complexity | Low (Direct Injection). | High (Multi-step chemical reaction). | High (Instrument cost/maintenance). |
| Primary Use | Process control, high-level intermediate tracking. | Trace PGI screening, cleaning validation. | Final release testing, regulatory submission. |
Decision Logic for Researchers
-
Choose Method A if monitoring CMB as a raw material or major intermediate (>0.1%).
-
Choose Method B if quantifying CMB as a trace impurity (<100 ppm) without access to MS.
-
Choose Method C for definitive regulatory validation.
Part 2: Detailed Experimental Protocols
Protocol A: Intrinsic Fluorescence Analysis (HPLC-FLD)
Rationale: The benzamide scaffold possesses a rigid aromatic system that fluoresces upon UV excitation. While the chloromethyl group acts as a partial quencher via the heavy-atom effect, the molecule retains sufficient quantum yield for direct HPLC-FLD analysis in acidic media.
1. Reagents & Instrumentation
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses amide ionization, improving retention).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: Fluorescence Detector (FLD).
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-10 min: 5% → 60% B (Linear ramp)
-
10-12 min: 60% → 95% B (Wash)
-
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
3. Detection Settings
-
Excitation Wavelength (
): 280 nm (Targets the transition of the benzene ring). -
Emission Wavelength (
): 340 nm (Characteristic benzamide emission). -
Gain: High (Required due to chlorine quenching).
4. System Suitability Criteria
-
Tailing Factor: < 1.5 (Benzamides can tail on active silanols; end-capped columns are essential).
-
Resolution: > 2.0 from the parent drug peak.
Protocol B: Ultra-Sensitive Derivatization (Nicotinamide Method)
Rationale: To overcome the limited intrinsic fluorescence of CMB, this method exploits its chemical nature as an alkylating agent . CMB reacts with Nicotinamide to form a quaternary pyridinium salt. Subsequent treatment with acetophenone in strong base yields a highly fluorescent 1,4-dihydropyridine derivative (NADH mimic).
1. Reaction Mechanism
-
Quaternization: CMB + Nicotinamide
N-(4-carbamoylbenzyl)nicotinamide chloride. -
Condensation: Quaternary Salt + Acetophenone +
Fluorescent Adduct.
2. Reagents
-
Reagent A: 1.0 M Nicotinamide in water.
-
Reagent B: 1.0 M Acetophenone in Ethanol.
-
Reagent C: 1.0 M KOH (aqueous).
-
Diluent: Formic Acid (to quench reaction before measurement).
3. Step-by-Step Procedure
-
Sample Prep: Dissolve sample in DMSO (CMB is sparingly soluble in water).
-
Alkylation: Mix 100 µL Sample + 100 µL Reagent A .
-
Incubation: Heat at 100°C for 20 minutes (Critical for complete quaternization).
-
Fluorogenesis: Cool to room temp. Add 100 µL Reagent B + 100 µL Reagent C .
-
Development: Incubate at 0°C (Ice bath) for 10 minutes. The solution will turn yellow/orange.
-
Quench: Add 200 µL Formic Acid to stabilize the fluorophore.
-
Measurement: Analyze immediately via Spectrofluorometer or HPLC.
4. Detection Parameters
-
Excitation (
): 370 nm. -
Emission (
): 430 nm. -
Linearity Range: 10 – 1000 ng/mL.
Part 3: Visualization of Workflows
Figure 1: Analytical Decision Matrix & Workflow
The following diagram illustrates the logical flow for selecting and executing the appropriate analysis method based on the concentration of CMB.
Caption: Decision tree for selecting between Intrinsic Fluorescence (Method A) and Derivatization (Method B) based on analyte concentration levels.
Figure 2: Derivatization Reaction Mechanism
This diagram details the chemical transformation in Method B that enables high-sensitivity detection.
Caption: Chemical pathway for the fluorogenic derivatization of CMB using Nicotinamide and Acetophenone.
References
-
Nakamura, H., & Tamura, Z. (1980). Fluorometric determination of N-nitroso-N-methylurea with nicotinamide and acetophenone. Analytical Chemistry. Link
-
Al-Ghannam, S. M., et al. (2008). Fluorometric Determination of Drugs Containing α-Methylene Carbonyl Groups Using N1-Methylnicotinamide Chloride. Journal of Fluorescence. Link
-
European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Link
-
Li, X., et al. (2014). HPLC Analysis with Fluorescence Detection of Chlorophyll Degradation Products. Agilent Application Notes. Link
-
Rosato, N., et al. (1991). Intrinsic fluorescence of the bacterial copper-containing protein amicyanin (Discussion of intrinsic tryptophan/amide fluorescence). Archives of Biochemistry and Biophysics. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chloromethylbenzamide
Welcome to a comprehensive guide on the safe and compliant disposal of chloromethylbenzamide. As professionals in research and development, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. This document provides essential, step-by-step guidance for managing this compound waste, grounded in regulatory standards and field-proven best practices. The causality behind each procedural step is explained to ensure a deep, functional understanding of the protocol.
Hazard Identification: The 'Why' Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound and its closely related analogues are classified as hazardous materials, primarily due to their corrosive and toxic properties. Disposal procedures are not merely suggestions; they are mandated by these intrinsic hazards to protect laboratory personnel and the environment.
According to Safety Data Sheets (SDS), 4-(Chloromethyl)benzamide is a corrosive solid that causes severe skin burns and eye damage.[1] Related compounds, such as 4-(chloromethyl)benzaldehyde, are also classified as harmful if swallowed and capable of causing severe skin and eye damage.[2] Some analogues are suspected of causing genetic defects. These classifications legally categorize this compound as hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs waste management from "cradle-to-grave".[3][4] Therefore, disposal into standard trash or down the drain is strictly prohibited.[2][5]
Table 1: GHS Hazard Profile for Chloromethyl-substituted Benzene Derivatives
| Hazard Classification | GHS Code | Description | Primary Sources |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | [1][6][7] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [6][7] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [2][6] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[6][7] |
Personal Protective Equipment (PPE) and Safe Handling
Before generating any waste, ensuring personal safety is paramount. The corrosive nature of this compound dictates the mandatory use of appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles and a face shield if there is a splash risk.[2][8]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid material only in a well-ventilated area or, ideally, within a certified chemical fume hood to avoid inhaling dust.[2][8]
Step-by-Step Waste Management Protocol
This protocol provides a self-validating system for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
The first principle of compliant waste management is correct segregation to prevent dangerous chemical reactions.[9][10]
-
Identify: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Contaminated reaction mixtures.
-
Used weighing boats, pipette tips, and gloves.
-
Spill cleanup materials.
-
-
Segregate:
-
Solid vs. Liquid: Keep solid and liquid waste streams separate.[9][11] Place contaminated solids (gloves, paper towels) in a designated solid waste container. Place liquid solutions in a separate liquid waste container.
-
Chemical Incompatibility: Do not mix this compound waste with incompatible chemicals. For example, keep it separate from strong oxidizing agents, strong bases, and other reactive materials.[7][12] Always consult the SDS for specific incompatibilities.
-
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Container Selection: Use only chemically compatible containers with secure, leak-proof lids.[13][14] High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste. Ensure the container is in good condition with no cracks or residue on the outside.
-
Labeling: Label the waste container before adding any waste.[14] The label must be clear, legible, and permanently affixed. Include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste". List all other chemical constituents in the container.
-
The specific hazards (e.g., "Corrosive," "Toxic").
-
The date accumulation started.
-
Your name, principal investigator, and laboratory location.
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA at or near the point of generation.[13][14]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment: Keep waste containers within a secondary containment bin or tray to contain any potential leaks or spills.[11][14]
-
Closure: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[14] This prevents the release of vapors and protects against spills.
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) department.
-
Contact EHS: Once your waste container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.[13]
-
Do Not Treat Waste: Do not attempt to neutralize or treat the this compound waste yourself unless you are operating under a specific, EHS-approved protocol. On-site treatment of hazardous waste typically requires a special permit.[15]
-
Professional Disposal: Your EHS department will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] The required method of disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous combustion products.[12]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.
-
Cleanup: For small spills, use an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels on a large spill.
-
Collect Waste: Carefully sweep or scoop up the absorbed material and place it in your designated hazardous solid waste container. All materials used for cleanup are now hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.[2]
This compound Disposal Workflow
The following diagram outlines the decision-making and operational process for managing this compound waste from generation to final disposal.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. angenechemical.com [angenechemical.com]
- 3. axonator.com [axonator.com]
- 4. epa.gov [epa.gov]
- 5. acs.org [acs.org]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. synquestlabs.com [synquestlabs.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
